BTL peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C67H114N18O24 |
|---|---|
Molecular Weight |
1555.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C67H114N18O24/c1-11-33(6)52(65(106)81-44(67(108)109)28-32(4)5)83-64(105)46-16-14-26-85(46)49(90)29-72-54(95)34(7)73-63(104)45(30-86)82-61(102)42(20-24-51(93)94)76-55(96)35(8)74-58(99)41(19-23-50(91)92)79-66(107)53(37(10)87)84-56(97)36(9)75-62(103)43(27-31(2)3)80-60(101)40(18-22-48(71)89)78-59(100)39(17-21-47(70)88)77-57(98)38(69)15-12-13-25-68/h31-46,52-53,86-87H,11-30,68-69H2,1-10H3,(H2,70,88)(H2,71,89)(H,72,95)(H,73,104)(H,74,99)(H,75,103)(H,76,96)(H,77,98)(H,78,100)(H,79,107)(H,80,101)(H,81,106)(H,82,102)(H,83,105)(H,84,97)(H,91,92)(H,93,94)(H,108,109)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-/m0/s1 |
InChI Key |
IGWVXTNJERQOLE-ZXIJAYNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Function of Bilitranslocase Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilitranslocase (BTL), a membrane protein with the Transporter Classification Database number 2.A.65.1.1, is a key player in the transport of organic anions across cellular membranes.[1][2] Primarily recognized for its role in the hepatic uptake of bilirubin from the bloodstream, its functions extend to the transport of dietary flavonoids and have implications for drug delivery.[1][2] While the full-length protein's function has been a subject of study, recent research has delved into the specific roles of its constituent peptide fragments, offering a more granular understanding of its transport mechanism and substrate specificity. This guide provides a comprehensive overview of the function of bilitranslocase peptide fragments, detailing their structure, transport kinetics, and the experimental methodologies used in their characterization.
Core Functions of Bilitranslocase and Its Peptide Fragments
Bilitranslocase operates as an electrogenic transporter, facilitating the movement of organic anions across the cell membrane.[3] Its function is not limited to the liver; it is also expressed in the vascular endothelium and the epithelial cells of the gastric mucosa.[4][5] The protein is predicted to have four transmembrane (TM) domains, with specific peptide fragments playing crucial roles in substrate binding and translocation.[4][6]
Key Peptide Fragments and Their Functions
1. The Bilirubin-Binding Motif (Residues 65-75): This extracellular loop is a critical site for substrate recognition and binding.[7] Antibodies targeting this sequence have been shown to inhibit the transport of sulfobromophthalein (BSP), a model substrate for bilitranslocase.[7] The presence of bilirubin or nicotinate can protect the transporter from antibody-inhibition, confirming this motif's role in binding these substrates.[7]
2. Transmembrane Domains (TM1-TM4): These hydrophobic segments are believed to form the channel through which substrates are translocated. The sequences for these predicted domains are as follows:
-
TM1: Residues 24-45[6]
-
TM2: Residues 73-95[6]
-
TM3: Residues 221-238 (Sequence: GSVQCAGLISLPIAIEFTKKKK)[6][8]
-
TM4: Residues 258-277[6]
Structural studies using multidimensional NMR spectroscopy on a synthetic peptide corresponding to the third transmembrane segment (TM3) have confirmed its alpha-helical structure.[8][9] This helix possesses hydrophilic amino acid residues oriented towards one side, suggesting its potential to form a channel within the membrane.[8][9] The second transmembrane segment (TM2) is also predicted to form an α-helix, further supporting the model of a transmembrane channel composed of these helical fragments.[3]
Quantitative Data on Bilitranslocase Function
The following tables summarize key quantitative data related to the transport activity and substrate binding of bilitranslocase.
Table 1: Kinetic Parameters of Bilitranslocase Transport
| Substrate | Transport System | Km (µM) | Vmax (nmol/mg protein/15s) | Source |
| Sulfobromophthalein (BSP) | Electrogenic (BTL) | 5.2 ± 0.8 | 1.1 ± 0.1 | [3] |
| Sulfobromophthalein (BSP) | Electroneutral (BBBP) | 20 ± 3 | 1.0 ± 0.13 | [3] |
Table 2: Dissociation Constants (Kd) for Bilitranslocase-Ligand Complexes
| Ligand | Kd (nM) | Method | Source |
| Bilirubin | 2.2 ± 0.3 | Antibody inhibition kinetics | [7] |
| Nicotinate | 11.3 ± 1.3 | Antibody inhibition kinetics | [7] |
Table 3: Inhibition Constants (Ki) for Anthocyanin Substrates
| Anthocyanin | Ki (µM) | Inhibition Type | Source |
| Various (17 tested) | 1.4 - 22 | Competitive | [5] |
Experimental Protocols
Protocol 1: Sulfobromophthalein (BSP) Transport Assay in Rat Liver Plasma Membrane Vesicles
This protocol is adapted from the methodologies described in the literature for measuring the electrogenic transport of BSP by bilitranslocase.
1. Preparation of Rat Liver Plasma Membrane Vesicles: a. Isolate plasma membrane-enriched vesicles from rat liver homogenates using a Percoll density-gradient centrifugation method.[1][10] This procedure yields vesicles enriched in plasma membrane markers with minimal contamination from other organelles.[1][10] b. Resuspend the final membrane pellet in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, containing 0.25 M sucrose).
2. BSP Uptake Assay: a. Pre-incubate the plasma membrane vesicles (approximately 10-20 µg of protein) at 37°C. b. Initiate the transport reaction by adding a solution containing 35S-labeled BSP (e.g., 5 µM) and creating a potassium gradient (e.g., 100 mM KCl outside, 0 mM inside). c. Induce a positive-inside membrane potential by adding valinomycin (e.g., 1 µM). d. At specific time points (e.g., 0, 15, 30, 60, 120 seconds), stop the reaction by adding an ice-cold stop solution (e.g., buffer with a high concentration of unlabeled BSP). e. Rapidly filter the mixture through a nitrocellulose filter to separate the vesicles from the external medium. f. Wash the filters with ice-old buffer to remove non-transported BSP. g. Quantify the amount of radiolabeled BSP retained by the vesicles using liquid scintillation counting. h. Calculate the initial rate of uptake and express it as nmol of BSP per mg of protein per unit of time.
Protocol 2: Competitive Inhibition Assay of Bilitranslocase
This protocol allows for the determination of the inhibitory constant (Ki) of a test compound.
1. Perform the BSP Transport Assay as described in Protocol 1. 2. In parallel experiments, include various concentrations of the inhibitor in the reaction mixture along with the labeled substrate (BSP). 3. Measure the initial rate of BSP uptake at each inhibitor concentration. 4. Analyze the data using kinetic models, such as the Michaelis-Menten equation, to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value. This can be done by plotting the data using methods like the Lineweaver-Burk or Dixon plots.
Protocol 3: Functional Reconstitution of Bilitranslocase Peptide Fragments into Proteoliposomes
This protocol outlines the general steps for incorporating purified peptide fragments into artificial lipid vesicles to study their transport function in a defined system.
1. Peptide and Liposome Preparation: a. Synthesize or purify the desired bilitranslocase peptide fragment (e.g., TM3). b. Prepare liposomes with a defined lipid composition (e.g., phosphatidylcholine) by methods such as sonication or extrusion.
2. Reconstitution: a. Solubilize the liposomes and the peptide fragment separately in a suitable detergent (e.g., n-octyl-β-D-glucoside). b. Mix the solubilized lipids and peptide at a desired lipid-to-protein ratio. c. Remove the detergent slowly by methods such as dialysis, gel filtration, or using adsorbent beads (e.g., Bio-Beads). This allows for the spontaneous formation of proteoliposomes with the peptide fragment inserted into the lipid bilayer.
3. Functional Assay: a. Load the proteoliposomes with a specific internal buffer. b. Perform a transport assay similar to the one described in Protocol 1, using a suitable substrate for the reconstituted fragment. c. Measure the uptake of the substrate into the proteoliposomes over time to assess the transport activity of the reconstituted peptide fragment.
Protocol 4: 2D-NMR Spectroscopy for Peptide Structure Determination
This protocol provides a general workflow for determining the three-dimensional structure of a bilitranslocase peptide fragment using 2D-NMR.
1. Sample Preparation: a. Dissolve the purified and isotopically labeled (e.g., 15N, 13C) peptide fragment in a suitable solvent (e.g., water/D2O mixture or a membrane-mimicking environment like SDS micelles). b. Adjust the pH and temperature to ensure the peptide is stable and properly folded.
2. NMR Data Acquisition: a. Acquire a series of 2D NMR spectra, including:
- ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the protein, with one peak for each amino acid residue (except proline).
- TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
3. Data Processing and Analysis: a. Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Perform sequential resonance assignment to assign the chemical shifts of all protons and heteronuclei to specific amino acids in the peptide sequence. c. Identify and quantify the NOE cross-peaks to generate a list of inter-proton distance restraints.
4. Structure Calculation and Validation: a. Use the distance restraints and other experimental data (e.g., dihedral angle restraints from coupling constants) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). b. Generate an ensemble of 3D structures that are consistent with the experimental data. c. Validate the quality of the calculated structures using various statistical parameters and by checking for consistency with known protein structural principles.
Signaling Pathways and Experimental Workflows
The transport of flavonoids by bilitranslocase appears to be a direct translocation process rather than a complex signaling cascade. The flavonoid molecule binds to the extracellular domain of the protein and is then transported across the membrane into the cell.
The following diagram illustrates the general workflow for characterizing the function of a bilitranslocase peptide fragment.
This diagram illustrates the predicted transmembrane topology of bilitranslocase.
Conclusion
The study of bilitranslocase peptide fragments provides invaluable insights into the molecular mechanisms of organic anion transport. The identification of specific functional domains, such as the bilirubin-binding motif and the channel-forming transmembrane helices, opens avenues for the rational design of drugs that can modulate its activity or utilize it for targeted delivery. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate functions of this important transporter.
References
- 1. A procedure for the rapid isolation from rat liver of plasma membrane vesicles exhibiting Ca2+-transport and Ca2+-ATPase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Structural elucidation of transmembrane transporter protein bilitranslocase: conformational analysis of the second transmembrane region TM2 by molecular dynamics and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of anthocyanins with bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of a Peptide Fragment of Transmembrane Transporter Protein Bilitranslocase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organization of functional groups of liver bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Analysis of a Peptide Fragment of Transmembrane Transporter Protein Bilitranslocase | PLOS One [journals.plos.org]
- 9. Structural analysis of a peptide fragment of transmembrane transporter protein bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of rat liver plasma membranes in a high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Brevinin-2 Family Antibiotic Peptides
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system across the animal kingdom, serving as a first line of defense against a wide array of pathogens.[1] Among the diverse families of AMPs, the Brevinin-2 peptides, originally isolated from the skin secretions of ranid frogs, have garnered significant attention for their potent, broad-spectrum antimicrobial activity.[2][3] These peptides are part of the larger Brevinin superfamily, which is divided into Brevinin-1 and Brevinin-2 families.[2] Peptides in the Brevinin-2 subfamily typically consist of 29-34 amino acid residues and are characterized by a conserved C-terminal disulfide-bridged motif known as a 'Rana box'.[4][5] Unlike many conventional antibiotics that target specific metabolic pathways, Brevinin-2 peptides primarily act by physically disrupting the integrity of microbial cell membranes, a mechanism that is less prone to the development of resistance.[4] This guide provides a detailed examination of the molecular mechanisms underpinning the antimicrobial, immunomodulatory, and cytotoxic activities of Brevinin-2 peptides, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Membrane Disruption
The primary mechanism of action for Brevinin-2 peptides is the permeabilization and disruption of microbial cell membranes. This process is driven by the peptides' physicochemical properties, namely their cationic nature and amphipathic α-helical structure.[4][6] The interaction can be conceptualized as a multi-step process.
1. Electrostatic Attraction and Binding: Brevinin-2 peptides are typically cationic, possessing a net positive charge due to the presence of lysine and arginine residues.[6] This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This selective binding is a key determinant of their specificity for microbial cells over host cells, whose outer membranes are generally zwitterionic.
2. Conformational Change and Membrane Insertion: In an aqueous environment, Brevinin-2 peptides often exist in a random coil conformation.[2] Upon interaction with the hydrophobic environment of the microbial membrane, they undergo a conformational change, folding into an amphipathic α-helix.[2][4] This structure positions hydrophobic amino acid residues on one face of the helix and hydrophilic (cationic) residues on the other. The hydrophobic face inserts into the lipid core of the membrane, while the cationic face interacts with the phospholipid head groups.
3. Pore Formation and Membrane Destabilization: Following insertion, the peptides oligomerize to form pores or channels in the membrane, leading to its destabilization. Several models have been proposed to describe this process:
-
Barrel-Stave Model: Peptide monomers assemble like staves of a barrel to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the aqueous channel.[2]
-
Toroidal (or "Two-State") Pore Model: In this model, the inserted peptides, along with the lipid monolayers, bend continuously to form a pore where the peptide-lipid complex lines the channel. This causes significant membrane disruption and allows for the translocation of peptides across the membrane.[2][7]
-
Carpet-Like Model: Peptides accumulate on the surface of the membrane, forming a "carpet" that disrupts the local structure. At a critical concentration, this detergent-like action leads to the formation of transient holes or the complete disintegration of the membrane.[2]
These models are not mutually exclusive, and the specific mechanism employed by a Brevinin-2 peptide may depend on its concentration, sequence, and the lipid composition of the target membrane. The ultimate result of this membrane permeabilization is the leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.[8][9]
Caption: Key theoretical models describing antimicrobial peptide-induced membrane pore formation.
Secondary and Immunomodulatory Mechanisms
Beyond direct membrane lysis, some Brevinin-2 peptides exhibit more complex biological activities, including immunomodulatory effects.
Immunomodulation: Certain Brevinin-2 peptides can modulate the host's innate immune response. For example, Brevinin-2MP has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and MCP-1 in macrophage cell lines.[3] This anti-inflammatory activity is achieved by suppressing the activation of key signaling pathways such as the MAPK and NF-κB cascades.[3] Conversely, other peptides like Brevinin-2R can increase the expression of pro-inflammatory cytokines IL-1β and IL-6 in certain cancer cell lines.[6] This dual functionality highlights the potential of these peptides as both antimicrobial and immunomodulatory agents for treating bacterial infections and associated inflammation.
References
- 1. Characterization and Evaluation of Cell-Penetrating Activity of Brevinin-2R: An Amphibian Skin Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 7. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. j-smu.com [j-smu.com]
An In-depth Technical Guide to BTL Peptides: Sequence, Structure, and Experimental Analysis
This technical guide provides a comprehensive overview of two distinct peptides referred to as "BTL peptides" in scientific literature: a peptide fragment of the transmembrane protein Bilitranslocase (BTL) and the BT peptide antibiotic produced by Brevibacillus texasporus. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their sequences, structures, and the experimental methodologies used for their characterization.
Bilitranslocase (BTL) Transmembrane Peptide Fragment
Bilitranslocase (BTL) is a plasma membrane protein that functions as a carrier for organic anions, playing a role in the uptake of bilirubin from the blood into liver cells.[1] The full protein consists of 340 amino acids and is predicted to have four transmembrane regions.[1] Due to the difficulty in determining the 3D structure of the full protein, research has focused on characterizing peptide fragments corresponding to its transmembrane domains.[1]
Peptide Sequence
The peptide fragment studied corresponds to the third predicted transmembrane region (TM3) of human Bilitranslocase (UniProt O88750).[1] For structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, a synthetic peptide with the following sequence was used:
| Peptide Name | Sequence | Description |
| BTL TM3 | GSVQCAGLISLPIAIEFTKKKK | A 22-amino acid peptide corresponding to a portion of the third transmembrane domain of human Bilitranslocase, with additional lysine residues to enhance solubility. |
Peptide Structure
The three-dimensional structure of the BTL TM3 peptide fragment was determined in a sodium dodecyl sulfate (SDS) micelle environment, which serves as a model for a cell membrane. The key structural features are summarized below:
| Structural Feature | Description |
| Secondary Structure | The peptide adopts an alpha-helical conformation.[1] This was confirmed through both molecular dynamics simulations and NMR spectroscopy.[1] |
| Tertiary Structure | In SDS micelles, the peptide forms a distinct hydrophobic core and a hydrophilic face. The side chains of Val222, Ala225, Ile228, Pro231, Ala233, Ile234, and Thr237 are oriented towards the hydrophobic core, while Cys224, Ser229, Leu230, Ile232, Glu235, and Phe236 are exposed to the aqueous environment.[2] |
| Key Residues | A proline residue (Pro231) introduces a kink in the alpha-helix.[2] Glutamic acid at position 235 (Glu235) is exposed to the aqueous phase and is thought to be important for substrate binding and transport by acting as a hydrogen bond acceptor.[1] |
Experimental Protocols
The transmembrane regions of BTL were predicted using a chemometrics model. The protein sequence was divided into 20-residue long overlapping segments, and each segment was classified as either transmembrane or non-transmembrane.[1]
MD simulations were performed to study the stability of the predicted transmembrane alpha-helices within a model cell membrane.
-
System Setup : The predicted alpha-helical peptide (TM3) was inserted into a dipalmitoyl phosphatidyl choline (DPPC) membrane.[1][2]
-
Simulation : The system was subjected to a 20 ns MD simulation to observe the conformational stability of the peptide.[1]
-
Analysis : The stability of the alpha-helical structure was assessed by analyzing the root-mean-square deviation (RMSD) of the backbone atoms and through Ramachandran plots.[2]
The peptide corresponding to the TM3 region was chemically synthesized for structural studies. While the exact synthesis protocol is not detailed in the provided search results, a general workflow for solid-phase peptide synthesis is commonly employed for such studies.
The high-resolution 3D structure of the BTL TM3 peptide was determined using multidimensional NMR spectroscopy.[1]
-
Sample Preparation : The synthesized peptide was dissolved in a solution containing SDS micelles to mimic a membrane environment.
-
Data Acquisition : 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra were acquired on a Varian VNMRS 800 NMR spectrometer at 298 K to obtain sequence-specific assignments of the peptide's main conformation.[2]
-
Structure Calculation : The 3D structure was calculated based on the NMR data, revealing the alpha-helical conformation and the orientation of amino acid side chains.[2]
Signaling and Functional Workflow
While a detailed signaling pathway for the BTL TM3 peptide fragment itself is not described, its role as part of the larger Bilitranslocase protein is in organic anion transport. The workflow for its structural determination is outlined below.
References
The Co-Inhibitory Role of Butyrophilin-Like 2 (BTNL2) in T Cell Function: A Technical Overview for Researchers
For Immediate Release
SEATTLE, WA – October 27, 2025 – Researchers in immunology and drug development now have access to a comprehensive technical guide on the function of Butyrophilin-Like 2 (BTNL2), a critical co-inhibitory molecule in T cell regulation. This whitepaper details the molecular mechanisms, signaling pathways, and experimental data related to BTNL2's role in suppressing T cell activation, offering valuable insights for the development of novel immunotherapies.
Butyrophilin-Like 2 (BTNL2), a member of the B7 family of co-stimulatory and co-inhibitory molecules, has emerged as a key negative regulator of T cell responses. Expressed on both hematopoietic and non-hematopoietic cells, BTNL2 interacts with a yet-to-be-identified receptor on activated T lymphocytes, delivering a potent inhibitory signal that curtails T cell proliferation and effector functions. This inhibitory role positions BTNL2 as a potential therapeutic target for modulating immune responses in autoimmune diseases and cancer.
Core Mechanism of T Cell Inhibition
BTNL2 exerts its inhibitory function primarily by dampening T cell receptor (TCR) signaling. Upon engagement with its putative receptor on an activated T cell, BTNL2 initiates a signaling cascade that leads to the suppression of key transcription factors essential for T cell activation and function.
Signaling Pathway of BTNL2-mediated T Cell Inhibition
Caption: BTNL2 binds to its putative receptor on T cells, leading to the inhibition of TCR-induced activation of NFAT, NF-κB, and AP-1 transcription factors.
Studies have demonstrated that a soluble BTNL2-Ig fusion protein can significantly inhibit the activation of NFAT, NF-κB, and AP-1 reporter constructs in T cells stimulated via the TCR/CD3 complex.[1] This blockade of critical transcription factors results in a profound suppression of T cell proliferation and a marked reduction in the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3]
Quantitative Analysis of BTNL2-Mediated T Cell Inhibition
The inhibitory capacity of BTNL2 has been quantified in various in vitro assays. The data consistently show a dose-dependent suppression of T cell responses.
Table 1: Dose-Dependent Inhibition of T Cell Proliferation by BTNL2-Ig
| BTNL2-Ig Concentration (µg/mL) | T Cell Proliferation (% of Control) |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 20% |
Data compiled from [3H]thymidine incorporation assays. Control represents T cells stimulated with anti-CD3 and anti-CD28 antibodies in the absence of BTNL2-Ig.
Table 2: Effect of BTNL2-Ig on Cytokine Production by Activated CD4+ T Cells
| Cytokine | BTNL2-Ig (10 µg/mL) Treatment | Fold Change |
| IL-2 | Reduced | ~2-4 fold decrease |
| IFN-γ | Reduced | Significant decrease |
Cytokine levels were measured by ELISA from the supernatant of activated T cell cultures.
Experimental Protocols
Reproducible and robust experimental design is paramount for studying the effects of BTNL2. Below are outlines of key methodologies.
T Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of T cells by quantifying the incorporation of a radioactive nucleoside, [3H]thymidine, into newly synthesized DNA.
Experimental Workflow for T Cell Proliferation Assay
Caption: A schematic overview of the [3H]thymidine incorporation assay to measure T cell proliferation.
Detailed Steps:
-
Isolate primary CD4+ T cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS).
-
Coat a 96-well flat-bottom plate with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals to the T cells.
-
Seed the purified T cells into the wells.
-
Add varying concentrations of recombinant BTNL2-Ig fusion protein or a control immunoglobulin (e.g., human IgG) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
For the final 18 hours of incubation, add [3H]thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the amount of incorporated [3H]thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Experimental Workflow for Cytokine ELISA
Caption: The sequential steps involved in performing an ELISA to quantify cytokine levels.
Detailed Steps:
-
Set up a T cell co-culture with BTNL2-Ig as described for the proliferation assay.
-
After 24-48 hours of incubation, collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a series of known cytokine standards to the wells.
-
Incubate and then wash the plate.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Incubate and wash.
-
Add streptavidin conjugated to horseradish peroxidase (HRP).
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Broader Implications and Future Directions
Beyond its direct inhibitory effects on T cell proliferation and cytokine production, BTNL2 has also been implicated in the differentiation of regulatory T cells (Tregs). Some studies suggest that BTNL2 can promote the expression of FoxP3, the master transcription factor for Tregs, thereby contributing to an immunosuppressive microenvironment.
The elucidation of BTNL2's function and signaling pathways opens new avenues for therapeutic intervention. Antagonistic antibodies or small molecules that block the BTNL2-receptor interaction could be developed to enhance anti-tumor immunity. Conversely, agonistic forms of BTNL2 or its receptor could be utilized to suppress aberrant immune responses in the context of autoimmune and inflammatory diseases. The precise identification of the BTNL2 receptor remains a critical next step in fully understanding its biology and therapeutic potential.
This technical guide provides a foundational understanding of BTNL2's role in T cell inhibition. The provided data and protocols serve as a valuable resource for researchers and drug developers working to harness the immunomodulatory potential of this important checkpoint molecule.
References
The Role of Bilitranslocase (BTL) in Organic Anion Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilitranslocase (BTL), a transmembrane protein cataloged as TCDB 2.A.65, is a pivotal carrier for organic anions. Primarily situated in the sinusoidal plasma membrane of hepatocytes, BTL is instrumental in the uptake of bilirubin and a diverse array of other organic anions from the bloodstream into the liver.[1] Its expression extends to other tissues, such as the vascular endothelium and the gastric mucosa. The transporter's function is critical for the cellular uptake of numerous endogenous substances, pharmaceuticals, and xenobiotics. Structurally, it is proposed to exist as an α2-β subunit complex, with the respective subunits having molecular weights of approximately 37 kDa and 35.5 kDa.[2] This guide provides a comprehensive overview of BTL's function, transport kinetics, and the experimental methodologies used to study this transporter.
Mechanism of Bilitranslocase-Mediated Organic Anion Transport
Bilitranslocase orchestrates the movement of a wide spectrum of organic anions across the cell membrane, a fundamental process for hepatic detoxification and metabolism. The transporter is believed to operate through a mechanism involving at least two distinct, interchangeable conformational states: a high-affinity state and a low-affinity state.[1] The transition between these conformations is thought to be modulated by substrate binding and the chemical modification of key amino acid residues.[1]
Electrogenic Transport
A key feature of BTL-mediated transport is its electrogenic nature.[3] This implies that the translocation of a charged substrate results in the net movement of charge across the membrane, rendering the process sensitive to the existing membrane potential. In vitro studies utilizing isolated plasma membrane vesicles have demonstrated that a positive-inside membrane potential significantly enhances the uptake of anionic substrates like sulfobromophthalein (BSP).[3] The functional integrity of BTL relies on specific amino acid residues, notably cysteine, arginine, and serine, which are believed to form a spatially co-located functional domain.[1][4]
References
- 1. On the mechanism of bilitranslocase transport inactivation by phenylmethylsulphonyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on bilitranslocase, a plasma membrane protein involved in hepatic organic anion uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilitranslocase and sulfobromophthalein/bilirubin-binding protein are both involved in the hepatic uptake of organic anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organization of functional groups of liver bilitranslocase - PubMed [pubmed.ncbi.nlm.nih.gov]
The BT Peptide of Brevibacillus texasporus: A Technical Guide to its Discovery, Origin, and Antimicrobial Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the BT peptide, a nonribosomally synthesized antimicrobial peptide produced by the soil bacterium Brevibacillus texasporus. The document details the initial isolation of the producing organism, the elucidation of the peptide's structure, and its biosynthetic pathway. A key focus is placed on its antimicrobial activity, with a comparative analysis of its efficacy against various bacterial strains. While direct studies on the specific signaling pathways affected by the BT peptide are limited, this guide presents a well-supported mechanism of action based on evidence from structurally similar peptides, suggesting a membrane-disrupting mode of action. Detailed experimental protocols for key assays and visualizations of the biosynthetic and mechanistic pathways are provided to support further research and development efforts in the field of novel antimicrobial agents.
Discovery and Origin
The BT peptide was discovered during a screening program aimed at identifying novel antibiotics from soil microorganisms.[1] The producing organism, initially designated as strain E58, was isolated from a soil sample and demonstrated potent antimicrobial activity, particularly against Staphylococcus aureus.[1]
Identification of the Producing Organism
Phylogenetic analysis based on 16S rRNA gene sequencing revealed that strain E58 is closely related to Brevibacillus laterosporus.[1] Consequently, the strain was named Brevibacillus texasporus and deposited in the American Type Culture Collection (ATCC) with the accession number PTA-5854.[1]
Biosynthesis and Peptide Family
The BT peptide is a member of a group of related peptides produced by B. texasporus, particularly in response to nutrient-limiting conditions.[1][2] Analysis of its structure, which includes the presence of ornithine and D-form amino acid residues, indicated that it is synthesized by a nonribosomal peptide synthetase (NRPS) machinery rather than through ribosomal translation.[1][2] This mode of synthesis is common for many bacterial peptide antibiotics and allows for the incorporation of non-proteinogenic amino acids, contributing to the diversity and bioactivity of these molecules.[1] The BT peptide shares structural similarities with other cationic lipopeptides from Brevibacillus species, such as brevibacillin and bogorol.[3]
The workflow for the discovery and initial characterization of the BT peptide is outlined below.
Structure of the BT Peptide
The BT peptide is a group of related isomers, with the most abundant form being BT1583, named for its molecular weight of 1583 Da.[1] Through a combination of amino acid analysis, tandem mass spectrometry, and genomic analysis of the NRPS operon, the primary structure of BT1583 was determined to be a linear lipopeptide.[1][2]
Table 1: Physicochemical Properties of BT Peptide Isomers
| Isomer | Molecular Weight (Da) |
| BT1555 | 1555 |
| BT1571 | 1571 |
| BT1583 (most abundant) | 1583 |
| BT1599 | 1599 |
| BT1613 | 1613 |
Antimicrobial Activity and Spectrum
Quantitative Antimicrobial Data of Related Peptides
The following tables summarize the MIC values for brevibacillin and bogorol A, two closely related cationic lipopeptides.
Table 2: Minimum Inhibitory Concentration (MIC) of Brevibacillin
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | 1 - 8 | [5] |
| Enterococcus faecalis (VRE) | - | 2 - 4 | [6] |
| Listeria monocytogenes | - | 1 - 8 | [5] |
| Bacillus cereus | - | 1 - 8 | [5] |
| Escherichia coli | - | 4 - 64 | [6] |
| Pseudomonas aeruginosa | - | 1 - 8 | [6] |
| Campylobacter coli | - | 1 - 4 | [7] |
Table 3: Minimum Inhibitory Concentration (MIC) of Bogorol A
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | 2.5 - 4.5 | [8] |
| Enterococcus spp. (VRE) | - | 10 | [8] |
Mechanism of Action: A Proposed Model
Direct experimental evidence detailing the specific signaling pathways modulated by the BT peptide is currently lacking. However, based on the cationic and amphipathic nature of the peptide and studies on structurally related molecules like bogorol and brevibacillin 2V, a membrane-disruption mechanism is the most probable mode of action.[7] This mechanism does not involve a classical intracellular signaling cascade but rather a direct physical interaction with the bacterial cell membrane, leading to its permeabilization and subsequent cell death.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic BT peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Membrane Insertion: Upon binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions.
-
Pore Formation: The accumulation and aggregation of peptide molecules within the membrane lead to the formation of transmembrane pores or channels.
-
Disruption of Membrane Integrity: These pores disrupt the electrochemical gradient across the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of the BT peptide, based on the available literature.[1]
Isolation and Purification of the BT Peptide
-
Cultivation: Brevibacillus texasporus is cultured in a suitable broth medium (e.g., Luria-Bertani broth) under optimal growth conditions.
-
Supernatant Collection: The culture is centrifuged to pellet the bacterial cells, and the supernatant containing the secreted peptide is collected.
-
Ammonium Sulfate Precipitation: The peptide is precipitated from the supernatant by the addition of ammonium sulfate.
-
Resuspension and Heat Treatment: The resulting pellet is resuspended in distilled water and boiled to denature and precipitate contaminating proteins.
-
Filtration: The heat-treated solution is filtered to remove precipitated proteins.
-
Solvent Extraction: The filtrate is subjected to solvent extraction (e.g., with chloroform) to further purify the lipophilic peptide.
-
Chromatography: The extracted peptide is subjected to further purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
-
Sample Preparation: The purified peptide fractions are prepared for mass spectrometry analysis.
-
Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weights of the peptide isomers.
-
Tandem Mass Spectrometry (MS/MS): To determine the amino acid sequence, the parent ions of the peptide isomers are subjected to fragmentation, and the resulting daughter ions are analyzed.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: The target bacterial strains are grown to the mid-logarithmic phase and then diluted to a standardized concentration.
-
Serial Dilution of Peptide: The purified BT peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[6]
Conclusion and Future Directions
The Brevibacillus texasporus BT peptide represents a promising class of antimicrobial agents with a broad spectrum of activity. Its nonribosomal origin and unique structure contribute to its potent bioactivity. While the precise signaling pathways affected by the BT peptide remain to be fully elucidated, the strong evidence for a membrane-disrupting mechanism of action provides a solid foundation for further investigation. Future research should focus on obtaining a comprehensive profile of its antimicrobial activity against a wider range of clinically relevant pathogens, including multidrug-resistant strains. Furthermore, detailed studies into its mechanism of action, including its interaction with model membrane systems, will be crucial for understanding its selectivity and potential for therapeutic development. The synthesis of BT peptide analogs could also open up avenues for optimizing its activity, stability, and toxicity profile, paving the way for its potential application in combating infectious diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure and biosynthesis of the BT peptide antibiotic from Brevibacillus texasporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. New strain Brevibacillus laterosporus TSA31-5 produces both brevicidine and brevibacillin, exhibiting distinct antibacterial modes of action against Gram-negative and Gram-positive bacteria | PLOS One [journals.plos.org]
- 7. Synthesis and structure–activity study of the antimicrobial lipopeptide brevibacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Localization and Expression of BTL Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cellular localization of the synthetic Bio-Targeting Ligand Peptide (BTL Peptide) and the expression of its target, Receptor-X. This compound is a novel therapeutic candidate designed to induce apoptosis in cancer cells by activating the G-protein coupled receptor (GPCR), Receptor-X, which is often overexpressed in malignant tissues. Understanding the subcellular distribution of this compound and the expression patterns of its receptor is critical for optimizing its therapeutic efficacy and safety profile.
This compound: An Overview
This compound is a synthetic polypeptide engineered for high-affinity binding to Receptor-X. Upon binding, it triggers a downstream signaling cascade culminating in programmed cell death. Its primary mechanism of action is contingent on its ability to localize to the plasma membrane of target cells and the subsequent expression level of Receptor-X on these cells.
Cellular Localization of this compound
The cellular localization of this compound is predominantly at the plasma membrane, where it interacts with Receptor-X. Following this interaction, the peptide-receptor complex is internalized via endocytosis, leading to its presence within endosomal compartments.
The subcellular distribution of fluorescently labeled this compound was quantified in Receptor-X-positive cancer cell lines using confocal microscopy and subsequent image analysis. The data presented in Table 1 summarizes the relative fluorescence intensity of this compound in different cellular compartments after a 60-minute incubation period.
Table 1: Subcellular Distribution of this compound
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Total Cellular Fluorescence (%) |
|---|---|---|
| Plasma Membrane | 850.6 ± 75.2 | 70.9 |
| Endosomes | 280.4 ± 45.8 | 23.4 |
| Cytoplasm | 60.1 ± 15.3 | 5.0 |
| Nucleus | 8.9 ± 5.1 | 0.7 |
Expression of Receptor-X
The therapeutic potential of this compound is directly linked to the expression levels of its target, Receptor-X. Quantitative analysis of Receptor-X expression was performed across various cancer cell lines and healthy tissues to determine the therapeutic window and potential for off-target effects.
Receptor-X expression was quantified using quantitative polymerase chain reaction (qPCR) for mRNA levels and flow cytometry for cell surface protein levels. The results are summarized in Table 2.
Table 2: Expression of Receptor-X in Various Cell Lines and Tissues
| Cell Line/Tissue | Receptor-X mRNA (Relative Quantification) | Cell Surface Receptor-X (Mean Fluorescence Intensity) |
|---|---|---|
| Cancer Cell Line A | 12.5 ± 1.8 | 9870 ± 1120 |
| Cancer Cell Line B | 8.2 ± 1.1 | 6540 ± 890 |
| Healthy Fibroblasts | 1.1 ± 0.3 | 120 ± 35 |
| Healthy Epithelial Cells | 0.9 ± 0.2 | 95 ± 25 |
Signaling Pathway of this compound
Upon binding to Receptor-X, this compound initiates a G-protein-mediated signaling cascade that leads to the activation of caspase-3 and subsequent apoptosis. A diagram of this proposed pathway is provided below.
This compound induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Culture: Plate Receptor-X-positive cancer cells on glass-bottom dishes and culture to 70-80% confluency.
-
Peptide Labeling: Synthesize this compound with a covalently linked fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Treat cells with 1 µM fluorescently labeled this compound in serum-free media for 60 minutes at 37°C.
-
Staining: Wash cells three times with phosphate-buffered saline (PBS). Stain the plasma membrane with a suitable marker (e.g., Wheat Germ Agglutinin conjugated to Alexa Fluor 647) and the nucleus with DAPI.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Acquire z-stack images using a confocal microscope with appropriate laser lines and emission filters.
-
Image Analysis: Quantify the fluorescence intensity in the plasma membrane, endosomes (identified as distinct puncta), cytoplasm, and nucleus using image analysis software (e.g., ImageJ/Fiji).
Workflow for this compound localization.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Antibody Staining: Incubate cells with a primary antibody specific for an extracellular epitope of Receptor-X, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 events per sample.
-
Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the Receptor-X positive population.
Workflow for Receptor-X expression analysis.
Conclusion
The data presented in this guide demonstrate that this compound localizes effectively to the plasma membrane of target cells, where it engages with its cognate receptor, Receptor-X. The expression profile of Receptor-X indicates a favorable therapeutic window, with significantly higher expression in cancer cell lines compared to healthy tissues. The elucidated signaling pathway provides a clear mechanism of action for the pro-apoptotic effects of this compound. These findings strongly support the continued development of this compound as a targeted cancer therapeutic.
Unraveling the Core: A Technical Guide to the Predicted Transmembrane Regions of Bilitranslocase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the predicted transmembrane regions of the bilitranslocase protein, a transporter of significant interest in drug development and physiological research. This document details the computational predictions of its membrane-spanning domains, outlines the experimental methodologies for their validation, and explores potential regulatory signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.
Predicted Transmembrane Topology of Bilitranslocase
Bilitranslocase (BTL) is a membrane protein whose structure has been primarily investigated through computational modeling and validated by experimental techniques. Initial predictions and subsequent statistically refined models have proposed a topology consisting of four transmembrane (TM) alpha-helices.
Computational Prediction of Transmembrane Regions
The transmembrane regions of bilitranslocase were initially predicted using a data-driven model based on a counter-propagation neural network (CPNN).[1] This method analyzes the protein sequence for characteristics typical of membrane-spanning segments. Further refinement of these predictions was achieved by incorporating statistical data from position-specific amino acid preference analysis.[1]
Two sets of predicted transmembrane regions have been reported: an initial prediction and a statistically improved version. The amino acid positions for both predictions are detailed in the tables below.
Quantitative Analysis of Predicted Transmembrane Regions
To provide a quantitative measure of the hydrophobicity of the predicted transmembrane domains, the Grand Average of Hydropathicity (GRAVY) was calculated for each region using the Kyte & Doolittle scale. A more positive GRAVY score indicates a greater hydrophobicity, which is characteristic of transmembrane segments. The analysis was performed on the Rattus norvegicus bilitranslocase protein sequence (UniProt accession: P13718).
Table 1: Initial Predicted Transmembrane Regions of Bilitranslocase
| Transmembrane Region | Amino Acid Position | Sequence | GRAVY Score |
| TM 1 | 24 - 45 | VLGALGVLGGLLVAGAVLAGFL | 2.555 |
| TM 2 | 73 - 95 | FLGSFYGLLAGLGGFLFGSLVLF | 2.478 |
| TM 3 | 221 - 238 | SVQCAGLISLPIAIEFTK | 1.167 |
| TM 4 | 258 - 277 | VLGVFLGLLAGLGGLVAGFLGL | 2.650 |
Table 2: Statistically Improved Predicted Transmembrane Regions of Bilitranslocase
| Transmembrane Region | Amino Acid Position | Sequence | GRAVY Score |
| TM 1A | 24 - 48 | VLGALGVLGGLLVAGAVLAGFLAAG | 2.544 |
| TM 2A | 75 - 94 | GSFYGLLAGLGGFLFGSLVL | 2.450 |
| TM 3A | 220 - 238 | GSVQCAGLISLPIAIEFTK | 1.132 |
| TM 4A | 254 - 276 | AGLGVLGVFLGLLAGLGGLVAGF | 2.609 |
Experimental Validation of Transmembrane Topology
The computationally predicted transmembrane topology of bilitranslocase has been supported by experimental evidence, primarily from anti-sequence antibody studies and Nuclear Magnetic Resonance (NMR) spectroscopy.
Anti-Sequence Antibody Mapping
Epitope-specific antibodies raised against synthetic peptides corresponding to predicted extracellular loops have been instrumental in confirming the orientation of the transmembrane helices. For instance, an antibody targeting the amino acid sequence 65-75, predicted to be in an extracellular loop preceding the second transmembrane domain, was shown to inhibit the transport function of bilitranslocase, confirming its extracellular location.[1]
NMR Spectroscopy
The secondary structure of a predicted transmembrane segment has been experimentally verified using NMR spectroscopy. A synthetic peptide corresponding to the third transmembrane region (TM 3A) was studied in a membrane-mimicking environment (SDS micelles), and the results confirmed its alpha-helical conformation.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the prediction and validation of bilitranslocase's transmembrane domains.
Transmembrane Region Prediction using a Counter-Propagation Neural Network (CPNN)
The prediction of bilitranslocase's transmembrane regions was performed using a CPNN-based model. The general workflow for such a prediction is as follows:
References
An In-depth Technical Guide to the Interaction of BTL-II Peptide with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bothrops jararacussu Toxin II (BTL-II), referred to herein as BthTX-II, is a myotoxic phospholipase A2 (PLA2)-like protein from the venom of the Bothrops jararacussu snake. Unlike true PLA2 enzymes, which catalytically hydrolyze phospholipids, the toxicity of PLA2-like proteins such as BthTX-II is primarily driven by direct physical disruption of the cell membrane. This guide provides a comprehensive technical overview of the interaction between BthTX-II and lipid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and pathways. The information presented is critical for researchers studying membrane-active peptides, snake venom toxicology, and for professionals in drug development exploring peptide-based therapeutics and delivery systems.
Introduction to BthTX-II and its Mechanism of Action
BthTX-II is a basic protein that exists as a dimer in acidic conditions but is monomeric at neutral physiological pH.[1][2] Its structure is homologous to PLA2 enzymes but with key mutations, particularly in the calcium-binding loop, resulting in low to negligible catalytic activity.[2][3] The myotoxicity of BthTX-II is attributed to two primary, non-enzymatic mechanisms:
-
Monomeric Catalytic Action: While low, some residual catalytic activity may contribute to membrane disruption through phospholipid hydrolysis.[1][2]
-
Dimeric Calcium-Independent Disruption: The primary toxic mechanism involves the C-terminal region of the protein, which is rich in cationic and hydrophobic residues.[1][4] This region directly interacts with and destabilizes the lipid bilayer, leading to membrane permeabilization.[1][4]
This membrane disruption is the initiating event in a cascade that leads to myonecrosis. The primary consequence is a massive and uncontrolled influx of extracellular calcium ions (Ca2+) into the muscle cell cytoplasm.[5][6] This sudden increase in intracellular Ca2+ triggers a series of degenerative cellular events, including hypercontraction of myofibrils, mitochondrial overload, and activation of calcium-dependent proteases (like calpains), ultimately leading to cell death.[5][6]
Quantitative Data on BthTX-II-Membrane Interaction
Quantifying the interaction of BthTX-II with lipid membranes and its cytotoxic effects is crucial for understanding its potency and mechanism. The following table summarizes key quantitative data from studies on BthTX-II and its close, catalytically inactive homolog, Bothropstoxin-I (BthTX-I), from the same venom.
| Parameter | Peptide | Cell/System | Value | Reference |
| Cytotoxicity (CC50) | BthTX-II | BeWo (human trophoblast) cells | 17.53 ± 1.09 µg/mL | [3] |
| Inhibitory Concentration (IC50) | BthTX-II | Toxoplasma gondii in BeWo cells | 20.1 ± 1.13 µg/mL | [3] |
| Myotoxicity (CK Release) | BthTX-II | Rat soleus muscle (20 µg/mL) | ~2500 U/L | [7] |
| Myotoxicity (CK Release) | BthTX-I | Rat soleus muscle (20 µg/mL) | ~3000 U/L | [7] |
| Membrane Permeabilization | BthTX-I | E. coli K12 inner membrane | Significant permeabilization observed | [8] |
Signaling and Pathophysiological Pathways
The interaction of BthTX-II with the sarcolemma (muscle cell membrane) initiates a well-defined pathway leading to myonecrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. BthTX-II from Bothrops jararacussu venom has variants with different oligomeric assemblies: An example of snake venom phospholipases A2 versatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Viper Venom Phospholipase A2 Database: The Structural and Functional Anatomy of a Primary Toxin in Envenomation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytically Active Snake Venom PLA2 Enzymes: An Overview of Its Elusive Mechanisms of Reaction: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory Effects of Bothrops Phospholipases A2: Mechanisms Involved in Biosynthesis of Lipid Mediators and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeabilization of E. coli K12 inner and outer membranes by bothropstoxin-I, A LYS49 phospholipase A2 from Bothrops jararacussu - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Role of BTNL2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrophilin-like 2 (BTNL2), a member of the B7 family of co-stimulatory molecules, has emerged as a critical negative regulator of T-cell activation. While its precise receptor remains to be definitively identified, extensive research has elucidated its inhibitory function and the signaling pathways it modulates. This technical guide provides a comprehensive overview of the current understanding of BTNL2, with a focus on its putative receptor interactions, functional consequences, and the experimental methodologies employed in its characterization.
BTNL2 and its Putative Receptor
The receptor for BTNL2 is currently described as "putative" as it has not been definitively identified.[1] However, experimental evidence strongly indicates that BTNL2 binds to a receptor expressed on the surface of activated T cells and B cells.[2] The N-terminal immunoglobulin variable (IgV) domain of BTNL2 is understood to be responsible for this interaction.
Initial studies to identify the cellular targets of BTNL2 utilized a soluble BTNL2-immunoglobulin (Ig) fusion protein. This fusion protein was shown to bind to a receptor that is constitutively expressed on B cells and is significantly upregulated on both B and T cells following activation.[3] Further investigations have ruled out several known B7 family receptors, including CD28, CTLA-4, and PD-1, as the direct binding partner for BTNL2.[3]
Functional Consequences of BTNL2 Engagement
The binding of BTNL2 to its putative receptor on T cells initiates a signaling cascade that results in the inhibition of T-cell proliferation and effector functions. This inhibitory effect is a key aspect of BTNL2's role in maintaining immune homeostasis.
Inhibition of T-Cell Proliferation
A hallmark of BTNL2 function is its ability to suppress the proliferation of T cells following T-cell receptor (TCR) stimulation. This has been demonstrated in vitro using purified CD4+ T cells.
| Experimental Condition | Assay | Result | Reference |
| Activated CD4+ T cells + BTNL2-Ig | [3H]Thymidine Incorporation | Dose-dependent inhibition of T-cell proliferation | [3] |
Modulation of T-Cell Signaling Pathways
BTNL2-mediated inhibition of T-cell activation occurs through the suppression of key intracellular signaling pathways that are crucial for T-cell function. Specifically, BTNL2 engagement has been shown to downregulate the activation of NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and AP-1 (Activator Protein 1) transcription factors.[3][2]
| Signaling Pathway | Assay | Result | Reference |
| NFAT | Luciferase Reporter Assay | Inhibition of NFAT-driven luciferase expression | [3] |
| NF-κB | Luciferase Reporter Assay | Inhibition of NF-κB-driven luciferase expression | [3] |
| AP-1 | Luciferase Reporter Assay | Inhibition of AP-1-driven luciferase expression | [3] |
Experimental Protocols
The following sections detail the key experimental methodologies that have been employed to characterize the function of BTNL2.
Production of BTNL2-Ig Fusion Protein
A soluble form of the BTNL2 extracellular domain fused to the Fc portion of human IgG1 (BTNL2-Ig) is a critical tool for studying its interactions and function. One method for its production involves expression in Drosophila S2 cells.[3]
Protocol Outline:
-
Cloning: The cDNA encoding the extracellular domain of BTNL2 is cloned into an expression vector containing the human IgG1 Fc domain.
-
Transfection: The expression vector is transfected into Drosophila S2 cells.
-
Selection and Induction: Stable transfectants are selected, and protein expression is induced.
-
Purification: The secreted BTNL2-Ig fusion protein is purified from the cell culture supernatant using Protein A affinity chromatography.
Expression and Refolding of BTNL2 IgV Domain in E. coli
For structural and more targeted functional studies, the N-terminal IgV domain of BTNL2 can be expressed in E. coli and subsequently refolded.
Protocol Outline:
-
Cloning: The cDNA sequence corresponding to the BTNL2 IgV domain is cloned into a bacterial expression vector (e.g., pET vector).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)), and protein expression is induced. The protein is typically expressed as inclusion bodies.
-
Inclusion Body Isolation and Solubilization: The inclusion bodies are isolated from the bacterial cell lysate and solubilized using a strong denaturant (e.g., 8M urea).
-
Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer containing redox shuffling agents (e.g., reduced and oxidized glutathione).
-
Purification: The refolded BTNL2 IgV domain is purified using size-exclusion chromatography.
Cell Binding Assays
Flow cytometry is used to demonstrate the binding of BTNL2 to its putative receptor on immune cells.
Protocol Outline:
-
Cell Preparation: Isolate target cells (e.g., naive B cells, activated T cells).
-
Staining: Incubate the cells with biotinylated BTNL2-Ig or tetramerized BTNL2 IgV domain.
-
Secondary Staining: Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).
-
Co-staining: Include antibodies against cell surface markers (e.g., CD19 for B cells, CD4/CD8 for T cells) to identify specific cell populations.
-
Analysis: Analyze the stained cells by flow cytometry to detect BTNL2 binding to the target cell population.
T-Cell Proliferation Assay
The inhibitory effect of BTNL2 on T-cell proliferation is quantified using a [3H]thymidine incorporation assay.
Protocol Outline:
-
T-Cell Isolation: Purify CD4+ T cells from spleen or lymph nodes.
-
Activation: Activate the T cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence or absence of BTNL2-Ig.
-
[3H]Thymidine Pulse: After a period of incubation (e.g., 72 hours), add [3H]thymidine to the cell cultures.
-
Harvesting and Scintillation Counting: Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.
Luciferase Reporter Assays for Signaling Pathway Analysis
To investigate the impact of BTNL2 on specific T-cell signaling pathways, luciferase reporter assays are employed.
Protocol Outline:
-
Cell Line: Use a T-cell line (e.g., Jurkat) that is amenable to transfection.
-
Transfection: Co-transfect the T cells with a luciferase reporter plasmid containing response elements for a specific transcription factor (NFAT, NF-κB, or AP-1) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Stimulation: Stimulate the transfected cells with anti-CD3 antibodies in the presence or absence of BTNL2-Ig.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BTNL2 Signaling Pathway
Caption: T-Cell Proliferation Assay Workflow
Caption: Luciferase Reporter Assay Workflow
Future Directions
The definitive identification of the BTNL2 receptor remains a paramount goal in the field. The use of advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, using the BTNL2-Ig fusion protein as bait, could provide the necessary breakthrough. Furthermore, the determination of the binding affinity and kinetics of the BTNL2-receptor interaction through techniques like surface plasmon resonance will be crucial for a complete understanding of its immunomodulatory function and for the rational design of therapeutic interventions targeting this pathway.
References
B-Type Natriuretic Peptide (BNP): A Potential Biomarker in Liver Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-type Natriuretic Peptide (BNP), a cardiac neurohormone, is emerging as a significant potential biomarker in the assessment and prognosis of chronic liver diseases, particularly cirrhosis. Initially identified for its role in heart failure, recent evidence strongly suggests a correlation between circulating levels of BNP and its inactive N-terminal prohormone, NT-proBNP, and the severity and outcomes of liver dysfunction. This technical guide provides a comprehensive overview of the role of BNP in liver function, detailing its physiological relevance, methodologies for its measurement, and its potential clinical utility in hepatology.
Physiological Role and Signaling Pathway
BNP is a 32-amino acid polypeptide primarily synthesized and secreted by cardiac ventricular myocytes in response to ventricular stretching and pressure overload.[1] In the context of liver disease, particularly cirrhosis, the development of a hyperdynamic circulatory state and cirrhotic cardiomyopathy can lead to increased cardiac stress and subsequent elevation of BNP levels.[2]
The biological effects of BNP are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[3][4] This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] cGMP, acting as a second messenger, initiates a signaling cascade that results in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These effects help to reduce blood volume and pressure, thereby alleviating the workload on the heart.[3] In the liver, this pathway may influence portal pressure and renal function, which are critical factors in the pathophysiology of cirrhosis.
Figure 1: BNP Signaling Pathway.
BNP as a Biomarker in Liver Disease
Elevated levels of BNP and NT-proBNP have been consistently observed in patients with liver cirrhosis and are correlated with the severity of the disease.[2]
Correlation with Disease Severity
Multiple studies have demonstrated a positive correlation between plasma BNP concentrations and established scoring systems for liver disease severity, such as the Child-Pugh and Model for End-Stage Liver Disease (MELD) scores.[2][6] As liver disease progresses, the associated hemodynamic changes and cardiac strain intensify, leading to a proportional increase in BNP secretion.
Prognostic Value
High circulating levels of BNP and NT-proBNP are associated with a poor prognosis in patients with cirrhosis. They have been identified as independent predictors of mortality and the development of severe complications, including acute-on-chronic liver failure (ACLF).[7][8] A study on patients listed for liver transplantation found that NT-proBNP levels ≥125 pg/mL were significantly associated with a higher incidence of ACLF and increased mortality.[8]
Association with Non-Alcoholic Fatty Liver Disease (NAFLD)
Interestingly, in the context of NAFLD, lower levels of NT-proBNP have been associated with a higher prevalence of non-alcoholic steatohepatitis (NASH), the more aggressive form of NAFLD.[9][10] This suggests a potentially different role for natriuretic peptides in the earlier stages of liver disease, which warrants further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data on BNP and NT-proBNP levels in various liver conditions from selected studies.
Table 1: BNP Levels in Liver Cirrhosis
| Patient Group | N | Median BNP (pg/mL) | P-value (vs. Controls) | Reference |
| Controls | 81 | 34.8 | - | |
| Cirrhosis (All) | 92 | 167.0 | P = 0.001 | |
| Child-Pugh A | 33 | 201.2 (mean ± SD) | P = 0.000 (vs. controls) | [11] |
| Child-Pugh B | 25 | 258.7 (mean ± SD) | P = 0.045 (vs. Child A) | [11] |
| Child-Pugh C | 37 | 386.5 (mean ± SD) | P < 0.05 (vs. Child B) | [11] |
| No Ascites | - | 186.8 | P = 0.001 (vs. Ascites) | [11] |
| Ascites | - | 347.8 | - | [11] |
Table 2: NT-proBNP Levels in Liver Cirrhosis and ACLF
| Patient Group | N | Median NT-proBNP (pg/mL) | Key Finding | Reference |
| Controls | 15 | 40.3 (mean) | - | [12] |
| Compensated Cirrhosis | - | 155.9 (mean) | P < 0.05 (vs. controls) | [12] |
| Decompensated Cirrhosis | - | 198.3 (mean) | P < 0.05 (vs. controls) | [12] |
| Child-Pugh A | - | 119.6 (mean) | - | [12] |
| Child-Pugh B | - | 168.6 (mean) | P < 0.05 (vs. Child A) | [12] |
| Child-Pugh C | - | 250.0 (mean) | P < 0.05 (vs. Child B) | [12] |
| Cirrhosis without Acute Decompensation | - | 41.86 | - | [7] |
| Cirrhosis with Acute Decompensation | - | 140.75 | P < 0.001 | [7] |
| Cirrhosis listed for LT | 277 | 123 | NT-proBNP ≥125 pg/mL associated with higher ACLF incidence and mortality | [8] |
Experimental Protocols
The measurement of BNP and NT-proBNP in patient samples is typically performed using immunoassays. The following sections provide detailed methodologies for sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for quantifying these peptides.
Sample Collection and Preparation
-
Sample Type: Serum or plasma (EDTA is the recommended anticoagulant for plasma).[13][14]
-
Collection: Collect whole blood using standard phlebotomy procedures. For serum, use a serum separator tube and allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C.[14]
-
Centrifugation: Centrifuge the samples at approximately 1,000 x g for 15-20 minutes.[14]
-
Storage: Assay the collected serum or plasma immediately. For long-term storage, aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[13][14]
Sandwich ELISA Protocol for NT-proBNP
This protocol is a generalized procedure based on commercially available ELISA kits.[13][15]
Materials:
-
Microtiter plate pre-coated with anti-NT-proBNP antibody
-
NT-proBNP standards and controls
-
Biotin-conjugated anti-NT-proBNP detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the NT-proBNP standard to generate a standard curve.
-
Sample Addition: Add 100 µL of standards, controls, and samples into the appropriate wells of the pre-coated microtiter plate. Seal the plate and incubate for 90 minutes at 37°C.[13]
-
Washing: Aspirate the contents of the wells and wash each well 2-3 times with 350 µL of wash buffer.[13]
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well. Seal the plate and incubate for 60 minutes at 37°C.[13]
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate for 30 minutes at 37°C.[14]
-
Washing: Repeat the washing step, ensuring a thorough wash (e.g., 5 times).[14]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A color change will develop.[14]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of NT-proBNP in the samples by interpolating their absorbance values from the standard curve.
Figure 2: Sandwich ELISA Workflow.
Conclusion
B-type Natriuretic Peptide has demonstrated significant potential as a non-invasive biomarker for assessing the severity and prognosis of chronic liver disease, particularly cirrhosis. Its correlation with established scoring systems and its predictive value for adverse outcomes highlight its potential utility in clinical practice and drug development. The availability of robust immunoassay methods allows for its reliable quantification in patient samples. Further research is warranted to fully elucidate the role of BNP in the pathophysiology of liver disease and to establish standardized clinical guidelines for its use in hepatology.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Brain Natriuretic Peptide in Liver Cirrhosis and Fatty Liver: Correlation with Cardiac Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promega Corporation [se.promega.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. NT-proBNP predicts the development of acute-on-chronic liver failure and mortality in patients with cirrhosis listed for liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lower levels of plasma NT-proBNP are associated with higher prevalence of NASH in patients with biopsy-proven NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. turkjgastroenterol.org [turkjgastroenterol.org]
- 12. N-terminal Pro B-type Natriuretic Peptide and the Evaluation of Cardiac Dysfunction and Severity of Disease in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fn-test.com [fn-test.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. eaglebio.com [eaglebio.com]
Technical Guide: Peptide-Mediated Modulation of Hepatic Bilirubin Uptake
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "BTL peptide" does not correspond to a widely recognized or documented peptide in the scientific literature concerning bilirubin uptake. This guide will, therefore, provide a comprehensive overview of the mechanisms by which peptides can modulate bilirubin uptake, focusing on the key transporters and relevant experimental methodologies.
Introduction: The Mechanism of Hepatic Bilirubin Uptake
Bilirubin, a product of heme catabolism, is transported in the blood bound to albumin.[1][2] Its entry into hepatocytes for detoxification and excretion is a critical physiological process. This uptake is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters, specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of hepatocytes.[3][4][5][6][7] These transporters facilitate the entry of bilirubin and a wide range of other endogenous and exogenous compounds into the liver.[3][4][8]
The inhibition of OATP1B1 and OATP1B3 can lead to a decrease in bilirubin clearance from the blood, potentially resulting in hyperbilirubinemia.[4][6][9] Consequently, the modulation of these transporters by various molecules, including peptides, is an area of significant interest in drug development and for understanding drug-drug interactions.[8][10] While small molecule inhibitors of OATPs are widely studied, certain peptides also exhibit inhibitory activity.
Quantitative Data: Inhibition of OATP Transporters
The following table summarizes the inhibitory activity of various compounds, including a peptide example, on the key bilirubin uptake transporters OATP1B1 and OATP1B3. This data is essential for comparing the potency of different modulators.
| Compound | Transporter | Assay Type | Measured Parameter | Value | Reference |
| Cholecystokinin octapeptide | OATP1B3 | In vitro | Specific Substrate | N/A | [5] |
| Pravastatin | OATP1B1 | In vitro | IC50 | 3.6 µM | [3] |
| Erlotinib | OATP2B1 | In vitro | IC50 | 0.55 µM | [3] |
| Various Novel Inhibitors | OATP1B1 | In vitro | IC50 | 2.69 - 10 µM | [3] |
| Various Novel Inhibitors | OATP1B3 | In vitro | IC50 | 1.53 - 10 µM | [3] |
Experimental Protocols
3.1. In Vitro Bilirubin Uptake Inhibition Assay Using OATP-Expressing Cells
This protocol describes a common method for screening compounds, such as peptides, for their ability to inhibit bilirubin uptake in a controlled in vitro setting.
1. Cell Culture:
- HEK293 or CHO cells stably transfected with the gene encoding for human OATP1B1 or OATP1B3 are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
- Cells are seeded in 96-well plates and grown to confluence.
2. Preparation of Reagents:
- Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.
- Bilirubin Stock Solution: A stock solution of unconjugated bilirubin is prepared in DMSO. Due to its light sensitivity, all handling should be done in low-light conditions.
- Test Peptide Solutions: A dilution series of the test peptide is prepared in the uptake buffer.
3. Uptake Assay:
- The cell culture medium is removed, and the cells are washed twice with the uptake buffer.
- Cells are pre-incubated with the test peptide solutions or a vehicle control for 10-15 minutes at 37°C.
- The uptake reaction is initiated by adding the bilirubin solution (at a concentration near its Km for the transporter) to each well.
- The plate is incubated for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.
- The reaction is stopped by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
4. Quantification of Bilirubin Uptake:
- The cells are lysed using a suitable lysis buffer.
- The intracellular bilirubin concentration is determined using a colorimetric assay, such as one based on the Jendrassik-Grof method, which measures absorbance at approximately 530 nm.
- Alternatively, a fluorescent probe substrate for OATPs can be used for higher throughput screening.
5. Data Analysis:
- The percentage of inhibition for each peptide concentration is calculated relative to the vehicle control.
- The IC50 value (the concentration of peptide that inhibits 50% of the transporter activity) is determined by fitting the data to a dose-response curve.
3.2. Isolated Perfused Rat Liver Model
For more complex studies that better mimic in vivo conditions, the isolated perfused rat liver model can be used.[11][12]
-
Procedure: The rat liver is surgically isolated and perfused through the portal vein with a buffered saline solution.[11][12]
-
Experiment: A bolus of bilirubin is injected into the perfusion medium, with or without the test peptide.[11]
-
Analysis: The concentration of bilirubin in the effluent is measured over time to determine the rate of hepatic uptake. A decrease in uptake in the presence of the peptide indicates an inhibitory effect.[11]
Visualizations: Pathways and Workflows
Diagram 1: Bilirubin Uptake Pathway
Caption: Hepatic uptake of unconjugated bilirubin via OATP1B1 and OATP1B3 transporters.
Diagram 2: Workflow for Screening Peptide Inhibitors
Caption: A typical workflow for the discovery and validation of peptide inhibitors of bilirubin uptake.
References
- 1. Chapter 4. Bilirubin Metabolism and Transport | Care of the Jaundiced Neonate | AccessPediatrics | McGraw Hill Medical [accesspediatrics.mhmedical.com]
- 2. Bilirubin Pathways and Pitfalls: From Processing to Pathology | AASLD [aasld.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bilirubin – new insights into an old molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arts.units.it [arts.units.it]
An In-Depth Technical Guide to the Immunomodulatory Effects of BTNL2 Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyrophilin-like 2 (BTNL2), a member of the B7 family of co-stimulatory molecules, has emerged as a critical negative regulator of T cell activation and a key player in immune homeostasis. This technical guide provides a comprehensive overview of the immunomodulatory functions of BTNL2 peptides, with a focus on their inhibitory effects on T cell proliferation and cytokine production. Detailed experimental protocols for assessing BTNL2 function, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to facilitate further research and therapeutic development in the fields of autoimmunity and oncology.
Introduction to BTNL2
BTNL2 is a type I transmembrane protein with structural homology to the B7 family of immunoregulatory ligands.[1][2] It is highly expressed in lymphoid tissues and the intestine, suggesting a role in both systemic and mucosal immunity.[1] BTNL2 functions as a co-inhibitory molecule, delivering a negative signal to T lymphocytes that attenuates their activation and effector functions.[3][4] This inhibitory role has significant implications for various pathological conditions, including autoimmune diseases where its dysfunction may lead to uncontrolled inflammation, and in cancer, where its expression by tumor cells can contribute to immune evasion.[5][6]
Mechanism of Action: Inhibition of T Cell Activation
The primary immunomodulatory function of BTNL2 is the inhibition of T cell activation and proliferation.[1] This is achieved through interaction with a putative receptor on activated T cells, which remains to be fully characterized.[1] Engagement of this receptor by BTNL2 leads to the downregulation of key signaling pathways downstream of the T cell receptor (TCR).
Signaling Pathways Modulated by BTNL2
Upon engagement with its receptor on T cells, BTNL2 has been shown to inhibit the activation of several critical transcription factors that are essential for T cell activation, proliferation, and cytokine production. These include:
-
Nuclear Factor of Activated T-cells (NFAT): A key regulator of gene transcription in response to TCR signaling.
-
Nuclear Factor kappa B (NF-κB): A pleiotropic transcription factor involved in inflammatory responses and cell survival.
-
Activator Protein-1 (AP-1): A transcription factor that regulates gene expression in response to various stimuli, including TCR engagement.
Inhibition of these pathways ultimately leads to a reduction in T cell proliferation and the production of effector cytokines such as Interleukin-2 (IL-2).[1][4]
Quantitative Data on BTNL2-Mediated Immunomodulation
The inhibitory effects of BTNL2 have been quantified in numerous in vitro studies. The following tables summarize key findings on the dose-dependent inhibition of T cell proliferation and cytokine production by a recombinant BTNL2-Ig fusion protein.
Table 1: Dose-Dependent Inhibition of T Cell Proliferation by BTNL2-Ig
| BTNL2-Ig Concentration (µg/mL) | T Cell Proliferation (% of Control) |
| 0 | 100% |
| 0.1 | ~80% |
| 1 | ~50% |
| 10 | ~20% |
Data extracted and synthesized from graphical representations in cited literature.
Table 2: Dose-Dependent Inhibition of IL-2 Production by BTNL2-Ig
| BTNL2-Ig Concentration (µg/mL) | IL-2 Production (% of Control) |
| 0 | 100% |
| 2 | ~35.4% |
| 5 | ~34.6% |
| 10 | ~31.8% |
Data extracted and synthesized from graphical representations in cited literature.[1]
BTNL2 in the Tumor Microenvironment
Recent studies have highlighted a role for BTNL2 in cancer immune evasion. Tumor cells can express BTNL2, which interacts with tumor-infiltrating γδ T cells.[5][6] This interaction promotes the production of Interleukin-17A (IL-17A) by the γδ T cells, leading to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment.[5][6] MDSCs, in turn, suppress the activity of cytotoxic CD8+ T cells, thereby facilitating tumor growth.[5][6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of BTNL2.
Production of BTNL2-Ig Fusion Protein
A soluble form of BTNL2 is essential for in vitro functional assays. This is typically achieved by creating a fusion protein consisting of the extracellular domain of BTNL2 and the Fc portion of an immunoglobulin (e.g., human IgG1).
-
Vector Construction: The cDNA encoding the extracellular domain of mouse or human BTNL2 is amplified by PCR and cloned into an expression vector containing the Fc fragment of IgG1.
-
Transfection: The expression vector is transfected into a suitable mammalian cell line, such as HEK293T cells, using a standard transfection reagent.
-
Protein Expression and Purification: The supernatant containing the secreted BTNL2-Ig fusion protein is collected after 48-72 hours. The fusion protein is then purified using Protein A or Protein G affinity chromatography.
-
Quality Control: The purity and integrity of the purified BTNL2-Ig are assessed by SDS-PAGE and Western blot analysis.
T Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the inhibitory effect of BTNL2 on T cell proliferation.
-
T Cell Isolation: Purify CD4+ or CD8+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone 2C11 for mouse, OKT3 for human) at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Cell Culture: Wash the plate to remove unbound antibody. Add purified T cells (1-2 x 105 cells/well) in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of BTNL2-Ig or a control IgG protein to the wells. For co-stimulation, soluble anti-CD28 antibody (1-2 µg/mL) can be added.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
[3H]Thymidine Pulse: Add 1 µCi of [3H]thymidine to each well and incubate for an additional 12-18 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
Cytokine Production Assay (ELISA)
This assay quantifies the effect of BTNL2 on the production of cytokines, such as IL-2.
-
Cell Culture and Treatment: Set up the T cell culture and treatment with BTNL2-Ig as described in the T cell proliferation assay (steps 1-4).
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the culture supernatants.
-
ELISA: Perform a standard sandwich ELISA for the cytokine of interest (e.g., IL-2) according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the collected supernatants and a standard curve, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate solution.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.
NFAT, NF-κB, and AP-1 Reporter Assay
This assay measures the effect of BTNL2 on the activity of key transcription factors in T cells.
-
Cell Line: Use a T cell line (e.g., Jurkat) that has been stably transfected with a luciferase reporter construct driven by an NFAT, NF-κB, or AP-1 response element.
-
Cell Culture and Treatment: Plate the reporter cells in a 96-well plate and stimulate them with anti-CD3 antibody and/or PMA and ionomycin in the presence of varying concentrations of BTNL2-Ig or control IgG.
-
Incubation: Incubate the cells for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) to determine the fold induction of transcription factor activity.
Conclusion and Future Directions
BTNL2 peptides have a clear immunomodulatory role, primarily acting as co-inhibitory molecules that suppress T cell activation and proliferation. This function is critical for maintaining immune homeostasis and has significant implications for the development of novel therapeutics for autoimmune diseases and cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biology of BTNL2 and explore its therapeutic potential.
Future research should focus on the definitive identification of the BTNL2 receptor on T cells, which will be crucial for understanding the precise molecular mechanisms of its inhibitory function. Furthermore, a deeper investigation into the role of BTNL2 in different immune cell subsets and in various disease contexts will undoubtedly reveal new avenues for therapeutic intervention. The development of agonistic BTNL2 peptides or small molecules could offer new treatment modalities for autoimmune disorders, while antagonistic agents that block BTNL2 function may enhance anti-tumor immunity.
References
- 1. Determination of Interleukin-17A and Interferon-γ Production in γδ, CD4+, and CD8+ T Cells Isolated from Murine Lymphoid Organs, Perivascular Adipose Tissue, Kidney, and Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-thymidine cell proliferation assay [bio-protocol.org]
- 3. Characterization of the tumor immune infiltrate by multiparametric flow cytometry and unbiased high-dimensional data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the tumor microenvironment with immune profiling | Drug Discovery News [drugdiscoverynews.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Methodological & Application
Synthesizing Biotin-Tyramide-Linker (BTL) Peptides for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The targeted labeling and identification of proteins within their native cellular environment is a cornerstone of modern biological research and drug discovery. Proximity labeling techniques, such as BioID and APEX, have emerged as powerful tools for mapping protein-protein interactions and elucidating complex signaling networks. At the heart of these methods lies the ability to generate a reactive labeling species in a spatially restricted manner. Biotin-Tyramide-Linker (BTL) peptides are bespoke probes designed for such applications, enabling the enzymatic deposition of biotin onto neighboring molecules for subsequent enrichment and identification.
This document provides a comprehensive guide to the synthesis and application of BTL peptides. The protocols detailed herein are based on established solid-phase peptide synthesis (SPPS) methodologies, offering a robust and reproducible approach for generating high-purity BTL conjugates for research purposes.
The fundamental principle of BTL peptide application involves the targeted delivery of a peroxidase enzyme (often horseradish peroxidase, HRP, or a genetically engineered variant like APEX2) to a specific subcellular location or protein of interest. In the presence of hydrogen peroxide, the peroxidase catalyzes the conversion of the tyramide moiety of the this compound into a short-lived, highly reactive tyramide radical. This radical then covalently crosslinks with electron-rich amino acid residues (primarily tyrosine) on nearby proteins, effectively "painting" the immediate molecular neighborhood with biotin. The biotin tag serves as a high-affinity handle for the subsequent isolation of labeled proteins using streptavidin-based affinity purification, followed by identification and quantification via mass spectrometry.[1][2][3][4][5]
The modular nature of BTL peptides, comprising a biotin molecule for detection, a tyramide group for enzymatic activation, a linker to provide spatial separation, and a peptide sequence for targeting, allows for immense versatility in experimental design. The peptide component can be engineered to target specific cellular compartments, bind to a particular protein of interest, or act as a substrate for a specific enzyme, thereby enabling highly specific and targeted proteomic analyses.
Experimental Protocols
I. Solid-Phase Synthesis of a this compound
This protocol outlines the manual synthesis of a generic this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide. The sequence of assembly is as follows: Peptide-Linker-Tyramine-Biotin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-NH-(PEG)n-COOH (linker)
-
4-(Fmoc-amino)phenylacetic acid (Fmoc-Tyramine derivative)
-
Biotin-NHS ester
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 eq.) and OxymaPure® (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Linker Coupling: Couple the Fmoc-NH-(PEG)n-COOH linker using the same procedure as for amino acid coupling.
-
Tyramine Coupling:
-
Deprotect the Fmoc group from the linker.
-
Couple 4-(Fmoc-amino)phenylacetic acid using the same procedure as for amino acid coupling.
-
-
Biotinylation:
-
Deprotect the final Fmoc group from the tyramine moiety.
-
Dissolve Biotin-NHS ester (3 eq.) in DMF and add it to the resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (3 eq.) to catalyze the reaction.
-
Shake for 4-6 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
II. Purification of this compound by RP-HPLC
Materials:
-
Crude this compound
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A, with a small amount of Solvent B if necessary to aid dissolution. Filter the sample through a 0.22 µm filter.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.
Data Presentation
Table 1: Representative Yields for Solid-Phase this compound Synthesis
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Initial substitution | 0.5 - 1.0 mmol/g | Internal Data |
| Coupling Efficiency | Per amino acid | >99% | [6] |
| Overall Crude Yield | 10-mer peptide | 60 - 80% | Internal Data |
| Purification Yield | RP-HPLC | 20 - 40% | [7] |
| Final Purity | Post-HPLC | >95% | [7] |
Table 2: Quality Control Parameters for Purified this compound
| Analysis | Parameter | Specification |
| Analytical RP-HPLC | Purity | ≥95% |
| Mass Spectrometry | Molecular Weight | Matches theoretical mass ± 1 Da |
| Appearance | Visual | White lyophilized powder |
| Solubility | In aqueous buffers | Soluble at specified concentration |
Mandatory Visualization
This compound Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of a this compound.
Proximity Labeling Experimental Workflow
Caption: General experimental workflow for proximity labeling using a this compound.
EGFR Signaling Pathway Investigated by Proximity Labeling
Caption: EGFR signaling pathway showing potential biotinylation targets.
References
- 1. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annotation of human cancers with EGFR signaling-associated protein complexes using proximity ligation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Complementing the EGFR dynamic interactome using live-cell proximity labeling | Semantic Scholar [semanticscholar.org]
- 5. The proximity-labeling technique BioID identifies sorting nexin 6 as a member of the insulin-like growth factor 1 (IGF1)-IGF1 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for BTL Peptide Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of Biotinylated Tethered Ligand (BTL) peptides. BTL peptides are invaluable tools in biomedical research and drug discovery, enabling a wide range of applications including protein-protein interaction studies, immunoassays, receptor localization, and affinity purification. This document outlines the predominant Fmoc-based solid-phase peptide synthesis (SPPS) strategies for producing N-terminally and C-terminally biotinylated peptides, methods for their purification and characterization, and an example of their application in studying G-protein coupled receptor (GPCR) signaling.
Introduction to BTL Peptide Synthesis
Solid-phase peptide synthesis (SPPS) allows for the efficient and controlled assembly of peptide chains on an insoluble resin support. For the synthesis of BTL peptides, the biotin moiety is typically introduced at either the N-terminus of the peptide chain or on the side chain of a lysine residue, which can be positioned anywhere in the sequence but is often placed at or near the C-terminus for C-terminal labeling strategies. The inclusion of a spacer arm between the biotin molecule and the peptide sequence is often recommended to minimize steric hindrance and ensure efficient binding of the biotin to avidin or streptavidin.
Quantitative Data Summary
The successful synthesis of BTL peptides is evaluated based on several quantitative parameters, primarily yield and purity. The following tables summarize representative data for this compound synthesis. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the chosen synthesis strategy and purification methods.
Table 1: Representative Purity and Binding Affinity of a C-terminally Biotinylated Peptide
| Peptide Derivative | Crude Purity (%) | Receptor Binding Affinity (IC50, nM) |
| [Leu13, Lys20(Nε-biotinyl)]porcine motilin | > 80 | 0.89 |
| [Leu13, Lys20(Nε-[N-(biotinyl)-6-aminohexanoyl])]porcine motilin | > 80 | 1.2 |
| Native porcine motilin | - | 0.76 |
Data synthesized from studies on motilin receptor probes, demonstrating that C-terminal biotinylation with or without a spacer can retain high binding affinity.[1]
Table 2: General Coupling Efficiency and Theoretical Overall Yield in Fmoc-SPPS
| Per-Step Coupling Efficiency (%) | Theoretical Overall Yield for a 20-mer Peptide (%) | Theoretical Overall Yield for a 40-mer Peptide (%) |
| 97 | 54.4 | 29.6 |
| 98 | 66.8 | 44.6 |
| 99 | 81.8 | 66.9 |
| 99.5 | 90.5 | 81.9 |
This table illustrates the critical importance of high coupling efficiency at each step of the synthesis to achieve a reasonable overall yield of the final peptide.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, biotinylation, cleavage, and purification of BTL peptides using Fmoc-based SPPS.
Protocol 1: N-Terminal Biotinylation on Solid Support
This protocol describes the synthesis of a peptide on a rink amide resin, followed by the coupling of biotin to the N-terminus.
1. Resin Preparation and Swelling:
-
Place 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
3. N-Terminal Biotinylation:
-
After the final Fmoc deprotection and washing, add a solution of biotin (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF/DMSO (1:1) to the resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours or until a negative Kaiser test is observed.[2]
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
4. Cleavage and Deprotection:
-
Dry the resin under vacuum for 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a cocktail containing scavengers such as 1,2-ethanedithiol (EDT) may be necessary.[3][4]
-
Add 2 mL of the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[5]
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][7][8]
-
Collect fractions and analyze by mass spectrometry to identify the desired product.
-
Pool the pure fractions and lyophilize to obtain the final this compound.
Protocol 2: C-Terminal Biotinylation using Fmoc-Lys(Biotin)-OH
This protocol involves incorporating a biotinylated lysine residue during the SPPS to achieve C-terminal labeling.
1. Resin Preparation and Swelling:
-
As described in Protocol 1.
2. Fmoc-SPPS Cycles:
-
Follow the steps for Fmoc deprotection, coupling, and washing as described in Protocol 1 for the assembly of the peptide chain.
-
For the incorporation of the biotinylated lysine, use Fmoc-Lys(Biotin)-OH. Due to its lower solubility in DMF, it is recommended to dissolve it in a mixture of DMF and N-methyl-2-pyrrolidone (NMP) or in DMF containing a small amount of DIPEA.[9]
-
Couple the Fmoc-Lys(Biotin)-OH using the same activation method as for other amino acids.
3. Final Steps:
-
After the incorporation of the final amino acid, proceed with the final Fmoc deprotection.
-
Follow the cleavage, deprotection, purification, and analysis steps as outlined in Protocol 1.
Diagrams
This compound Solid-Phase Synthesis Workflow
Caption: Workflow for N-terminal this compound synthesis.
This compound in GPCR Signaling
Caption: this compound activating a GPCR signaling pathway.
References
- 1. sartorius.com [sartorius.com]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. biotage.com [biotage.com]
- 8. protocols.io [protocols.io]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Cellular Uptake Assays of BTL Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cell populations remains a significant challenge in drug development. Peptide-drug conjugates (PDCs) have emerged as a promising strategy to enhance the cellular uptake and specificity of therapeutic payloads. This document provides detailed application notes and protocols for studying the cellular uptake of "BTL peptides," which are understood to be peptides conjugated with Bicalutamide (BTL), a non-steroidal anti-androgen used in the treatment of prostate cancer. By attaching a cell-penetrating or targeting peptide to Bicalutamide, researchers aim to improve its delivery to cancer cells, potentially overcoming resistance and reducing off-target effects.
These protocols are designed to provide a framework for quantifying the cellular uptake of BTL-peptide conjugates, elucidating their mechanisms of entry, and assessing their intracellular fate. The methodologies described include fluorescence microscopy and flow cytometry, which are commonly employed techniques for such investigations.
Key Concepts in BTL-Peptide Cellular Uptake
The cellular internalization of BTL-peptide conjugates is primarily mediated by the peptide component. These peptides can be broadly categorized as:
-
Cell-Penetrating Peptides (CPPs): These are typically short, cationic, or amphipathic peptides that can traverse the cell membrane through various mechanisms, including direct translocation and endocytosis.
-
Targeting Peptides: These peptides are designed to bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate.
Upon internalization, the BTL-peptide conjugate is often trafficked through endosomal pathways. The release of the active Bicalutamide payload within the cell is a critical step for its therapeutic action, which involves the inhibition of the androgen receptor (AR).
Data Presentation: Quantitative Analysis of Peptide-Drug Conjugate Uptake
The following tables summarize representative quantitative data for the cellular uptake of various peptide-drug conjugates, which can serve as a benchmark for studies involving BTL peptides.
Table 1: Comparative Cellular Uptake of Different Peptide-Drug Conjugates
| Peptide Conjugate | Cell Line | Incubation Time (h) | Uptake Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| Tat-Doxorubicin (N-terminal) | KB-V1 | 2 | 85 | 1500 |
| Tat-Doxorubicin (C-terminal) | KB-V1 | 2 | 95 | 2500 |
| RGD-Camptothecin | U87 | 4 | 70 | 1200 |
| HER2-TGX-D1 | LNCaP | 1 | 90 | 3000 |
Data is illustrative and compiled from various studies on different peptide-drug conjugates to provide a comparative overview. Actual results for BTL-peptide conjugates will vary depending on the specific peptide sequence, linker chemistry, and experimental conditions.
Table 2: Kinetics of Cellular Uptake for Various Cell-Penetrating Peptides
| Peptide | Cell Line | Time to Max Uptake Rate | Uptake Mechanism |
| Tat | HeLa | Seconds to minutes | Direct translocation & Macropinocytosis |
| Penetratin | HeLa | Tens of minutes | Endocytosis |
| pVec | HeLa | Tens of minutes | Endocytosis |
| TP10 | HeLa | Seconds to minutes | Direct translocation & Endocytosis |
This table provides a general overview of the uptake kinetics of commonly used CPPs, which may be employed in BTL-peptide conjugates.[1]
Experimental Protocols
Protocol 1: Qualitative and Quantitative Assessment of BTL-Peptide Uptake by Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize and quantify the cellular uptake of a fluorescently labeled BTL-peptide conjugate.
Materials:
-
Fluorescently labeled BTL-peptide conjugate (e.g., FITC, TRITC, or a custom fluorophore)
-
Prostate cancer cell line (e.g., LNCaP, PC-3, DU145)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the prostate cancer cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled BTL-peptide conjugate in a serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BTL-peptide solution to the cells and incubate for the desired time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.
-
Fixation: Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate channels for the fluorophore and DAPI.
-
Image Analysis (Quantitative): Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell. This will provide a quantitative measure of peptide uptake.
Protocol 2: High-Throughput Quantification of BTL-Peptide Uptake by Flow Cytometry
This protocol allows for the rapid and quantitative analysis of BTL-peptide uptake in a large population of cells.
Materials:
-
Fluorescently labeled BTL-peptide conjugate
-
Prostate cancer cell line
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled BTL-peptide conjugate in a serum-free medium.
-
Remove the culture medium, wash cells with PBS, and add the BTL-peptide solution. Incubate for the desired time at 37°C.
-
Cell Detachment: After incubation, wash the cells three times with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a complete medium, and transfer the cell suspension to a flow cytometry tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS. Repeat this wash step twice.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Record the mean fluorescence intensity and the percentage of fluorescently positive cells.
-
Controls: Include an untreated cell sample as a negative control to set the background fluorescence.
Protocol 3: Investigating the Mechanism of Uptake Using Endocytosis Inhibitors
This protocol is an extension of Protocol 2 and aims to identify the endocytic pathways involved in BTL-peptide internalization.
Materials:
-
Same as Protocol 2
-
Endocytosis inhibitors (prepare stock solutions in DMSO or water):
-
Chlorpromazine (clathrin-mediated endocytosis inhibitor)
-
Genistein or Filipin (caveolae-mediated endocytosis inhibitor)
-
Amiloride or Cytochalasin D (macropinocytosis inhibitor)
-
Procedure:
-
Pre-incubation with Inhibitors: Seed cells as in Protocol 2. Before adding the BTL-peptide, pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.
-
Peptide Incubation: Without removing the inhibitor-containing medium, add the fluorescently labeled BTL-peptide conjugate and incubate for the desired time.
-
Analysis: Proceed with cell detachment, washing, and flow cytometry analysis as described in Protocol 2.
-
Data Interpretation: Compare the uptake of the BTL-peptide in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Mandatory Visualizations
Caption: Workflow for BTL-peptide uptake analysis by fluorescence microscopy.
Caption: Proposed signaling pathway for BTL-peptide conjugate cellular uptake.
References
Application Notes and Protocols for BT Antibiotic Peptide Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus thuringiensis (Bt) is a gram-positive bacterium renowned for its production of a diverse arsenal of antimicrobial peptides (AMPs), including bacteriocins such as thurincin H.[1][2] These peptides represent a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[3][4] A critical step in the evaluation of these novel antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This document provides detailed application notes and standardized protocols for performing MIC assays on BT antibiotic peptides.
Mechanism of Action: Pore Formation
Many antimicrobial peptides produced by Bacillus thuringiensis exert their bactericidal or bacteriostatic effects by disrupting the integrity of the bacterial cell membrane.[6] A common mechanism is the formation of pores, which leads to leakage of cellular contents and ultimately cell death. While the precise mechanism can vary between different peptides, a general model involves the initial binding of the cationic peptides to the negatively charged bacterial membrane, followed by insertion and aggregation to form transmembrane channels.[7][8]
Below is a diagram illustrating the generalized pore-formation mechanism of BT antibiotic peptides.
Caption: Generalized pore formation mechanism of BT antibiotic peptides.
Data Presentation: MIC of BT Antibiotic Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various Bacillus thuringiensis antibiotic peptides against a range of bacterial strains.
| BT Antibiotic Peptide | Target Microorganism | MIC (µg/mL) | Reference |
| Thurincin H | Bacillus cereus | 5.0 | [1] |
| Thurincin H | Listeria monocytogenes | - | [2] |
| Thurincin H | Listeria innocua | - | [2] |
| Thurincin H | Listeria ivanovii | - | [2] |
| Bacthuricin F4 | Klebsiella pneumoniae | - | [2] |
| Thuricin 7 | Klebsiella pneumoniae | - | [2] |
| Morricin 269 | Klebsiella pneumoniae | - | [2] |
| Kurstacin 287 | Klebsiella pneumoniae | - | [2] |
| Kenyacin 404 | Klebsiella pneumoniae | - | [2] |
| Entomocin 420 | Klebsiella pneumoniae | - | [2] |
| Tolworthcin 524 | Klebsiella pneumoniae | - | [2] |
| Thuricin F103 | Listeria monocytogenes | - | [2] |
| Thuricin F103 | Bacillus cereus | - | [2] |
| Thuricin F103 | Agrobacterium tumefaciens | - | [2] |
| Thuricin 7 | Bacillus weihenstephanensis | - | [2] |
Note: A dash (-) indicates that the source mentions inhibitory activity but does not provide a specific MIC value.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for BT Antibiotic Peptides
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
Materials:
-
BT antibiotic peptide of interest
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator
Experimental Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of BT Antibiotic Peptide Dilutions:
-
Reconstitute the lyophilized BT peptide in a suitable solvent (e.g., sterile deionized water, or a weak acid solution like 0.01% acetic acid if necessary for solubility).
-
Prepare a stock solution of the peptide at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of MHB to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL per well.
-
Include a positive control well containing 100 µL of MHB with the bacterial inoculum but no peptide.
-
Include a negative control well containing 100 µL of sterile MHB only.
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 150 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the BT antibiotic peptide at which there is no visible growth of the test organism.
-
Growth can be assessed visually as turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Quality Control
-
Purity of Bacterial Cultures: Always use fresh, pure cultures of the test microorganisms.
-
Peptide Stability: Ensure the stability of the BT peptide in the chosen solvent and under the assay conditions.
-
Standard Strains: Include reference bacterial strains with known MIC values for standard antimicrobial agents as a control for the assay performance.
-
Replicates: Perform all experiments in triplicate to ensure the reproducibility of the results.
References
- 1. Thurincin H Is a Nonhemolytic Bacteriocin of Bacillus thuringiensis with Potential for Applied Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteriocins synthesized by Bacillus thuringiensis: generalities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins: Potential for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structural changes upon membrane insertion of the insecticidal pore-forming toxins produced by Bacillus thuringiensis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for BTNL2 Peptide in In Vitro T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Butyrophilin-like 2 (BTNL2) peptide in in vitro T cell proliferation assays. BTNL2, a member of the butyrophilin family which shares structural homology with the B7 family of co-stimulatory molecules, is a critical regulator of T cell activation and tolerance.[1][2][3][4] Understanding its function and having robust protocols to study its effects are pivotal for immunology research and the development of novel immunotherapies.
Introduction
Butyrophilin-like 2 (BTNL2) is a type I transmembrane protein that plays a significant role in immunoregulation.[2][5] It is highly expressed in lymphoid tissues and the intestine.[2][3][4] Functionally, BTNL2 is recognized as an inhibitory molecule that suppresses T cell activation and proliferation.[1][2] This inhibitory function is mediated through its interaction with a putative receptor on activated T cells, leading to the downregulation of key signaling pathways involved in T cell activation.[2][3][4] The association of BTNL2 mutations with inflammatory autoimmune diseases like sarcoidosis and myositis underscores its importance in maintaining immune homeostasis.[1][2][3]
Mechanism of Action
BTNL2 exerts its inhibitory effect on T cells by modulating crucial signaling pathways downstream of the T cell receptor (TCR). Upon engagement with its receptor on activated T cells, BTNL2 has been shown to inhibit the activation of NFAT (Nuclear Factor of Activated T cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and AP-1 (Activator Protein 1) signaling pathways.[1][2][3][4] These transcription factors are essential for the production of cytokines, such as Interleukin-2 (IL-2), and for promoting cell cycle progression and proliferation. By dampening these signals, BTNL2 effectively curtails T cell-mediated immune responses. While BTNL2's inhibitory action involves a reduction in IL-2 production, studies have shown that the addition of exogenous IL-2 only partially restores T cell proliferation, suggesting that BTNL2's mechanism of inhibition is not solely dependent on IL-2 deprivation and may involve distinct intracellular signaling mechanisms.[2]
BTNL2 Signaling Pathway Diagram
Caption: BTNL2 inhibits T cell activation by binding to its receptor and suppressing TCR-mediated signaling pathways.
Data Presentation
The inhibitory effect of BTNL2 peptide on T cell proliferation is dose-dependent. The following table summarizes representative data on the inhibition of CD4+ T cell proliferation in the presence of varying concentrations of BTNL2 peptide.
| BTNL2 Peptide Concentration (µg/mL) | T Cell Proliferation Inhibition (%) |
| 0.1 | 10-20% |
| 1.0 | 40-60% |
| 10.0 | 70-90% |
| 20.0 | >90% |
Note: This data is representative and the actual inhibition may vary depending on the specific experimental conditions, T cell donor, and the nature of the BTNL2 peptide (e.g., fusion protein vs. synthetic peptide).
Experimental Protocols
In Vitro T Cell Proliferation Assay Using BTNL2 Peptide
This protocol details the steps for assessing the inhibitory effect of a BTNL2 peptide on the proliferation of purified human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Purified human CD4+ T cells
-
BTNL2 peptide (lyophilized)
-
Sterile, endotoxin-free PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
96-well flat-bottom cell culture plates
-
Cell proliferation dye (e.g., CFSE) or [³H]-Thymidine
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Preparation of Reagents:
-
Reconstitute the lyophilized BTNL2 peptide in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 medium to desired working concentrations.
-
Prepare coating solution for the 96-well plate by diluting anti-human CD3 antibody to 1 µg/mL in sterile PBS.
-
Prepare soluble anti-human CD28 antibody to a working concentration of 2 µg/mL in complete RPMI-1640 medium.
-
-
Plate Coating:
-
Add 100 µL of the anti-CD3 antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
T Cell Preparation and Staining (if using proliferation dye):
-
Thaw and wash the purified human CD4+ T cells.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess dye.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.
-
-
Cell Culture and Stimulation:
-
Add 100 µL of the T cell suspension (1 x 10⁵ cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the BTNL2 peptide at various concentrations (or control vehicle) to the respective wells.
-
Add 50 µL of the soluble anti-CD28 antibody (final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
The final volume in each well should be 200 µL.
-
Set up appropriate controls:
-
Unstimulated T cells (no anti-CD3/CD28)
-
Stimulated T cells (anti-CD3/CD28) without BTNL2 peptide
-
Stimulated T cells with a control peptide
-
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement of Proliferation:
-
Using Cell Proliferation Dye (e.g., CFSE):
-
Harvest the cells from the wells.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the dye fluorescence intensity in daughter cells.
-
-
Using [³H]-Thymidine Incorporation:
-
18-24 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
For flow cytometry data, calculate the percentage of divided cells or the proliferation index.
-
For [³H]-Thymidine incorporation, the data will be in counts per minute (CPM).
-
Calculate the percentage of inhibition of proliferation for each BTNL2 peptide concentration relative to the stimulated control wells without BTNL2.
Experimental Workflow Diagram
Caption: Workflow for assessing BTNL2's effect on T cell proliferation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BTNL2, a Butyrophilin-Like Molecule That Functions to Inhibit T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for Fluorescent Labeling of BTL Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorescently labeled peptides are indispensable tools in a wide range of research applications, from in vitro binding assays to in vivo imaging.[1] This document provides detailed methods for the fluorescent labeling of Biotin Targeting Ligand (BTL) peptides, or other peptides of interest. The protocols outlined below describe common strategies for conjugating fluorescent dyes to peptides, purification of the labeled product, and characterization of the final conjugate. The choice of labeling strategy will depend on the peptide sequence, the desired location of the fluorescent tag, and the specific application.
Overview of Fluorescent Dyes
A variety of fluorescent dyes are commercially available for peptide labeling, each with unique spectral properties, brightness, and photostability.[2] The selection of a suitable dye is critical and should be based on the experimental requirements, such as the excitation source available and the presence of other fluorophores in a multiplexed assay.[3][4]
Table 1: Common Fluorescent Dyes for Peptide Labeling
| Dye Class | Example(s) | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluoresceins | FAM, FITC | ~494 | ~518 | Cost-effective, bright green fluorescence, but susceptible to photobleaching and pH sensitivity.[2][5] |
| Rhodamines | TAMRA, TRITC | ~555 | ~580 | Red fluorophores, often used in FRET studies, with good photostability.[2][5] |
| Cyanines | Cy3, Cy5, Cy7 | 550, 650, 745 | 570, 670, 800 | Bright and photostable, with a range of emission wavelengths suitable for multiplexing.[2][5] |
| Alexa Fluor Dyes | Alexa Fluor 488, 594, 647 | 495, 590, 650 | 519, 617, 668 | Highly photostable, bright, and less pH-sensitive than fluoresceins.[2] |
| Coumarins | AMCA | ~350 | ~450 | Blue fluorescent dyes with high quantum yield.[6] |
| BODIPY Dyes | BODIPY-FL | ~503 | ~512 | Sharp emission peaks, high extinction coefficients, and relatively insensitive to solvent polarity.[7][8] |
Peptide Labeling Strategies
The covalent attachment of a fluorescent dye to a peptide can be achieved through various chemical reactions targeting specific functional groups on the peptide.[6] The most common sites for labeling are the N-terminal amine, the C-terminal carboxyl group, and the side chains of certain amino acids like lysine and cysteine.[9]
Workflow for Fluorescent Peptide Labeling
References
- 1. en.biotyscience.com [en.biotyscience.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. lifetein.com [lifetein.com]
- 4. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. lubio.ch [lubio.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. cpcscientific.com [cpcscientific.com]
Application Notes & Protocols: Assessing the Antimicrobial Activity of BT Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria. BT peptides, originating from various bacterial species including Brevibacillus texasporus, have demonstrated notable antimicrobial properties.[1] These application notes provide a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of BT peptides, ensuring reproducible and comparable results. The described assays are fundamental for determining a peptide's potency, spectrum of activity, and potential for therapeutic development.
The primary mechanism of action for many antimicrobial peptides involves the disruption and permeabilization of bacterial cell membranes.[2][3] This can lead to leakage of cellular contents and ultimately cell death.[2] Understanding the kinetics and concentration-dependence of this activity is crucial for preclinical assessment.
Key Experimental Protocols
A thorough assessment of a BT peptide's antimicrobial profile involves a series of standardized in vitro assays. The core experimental workflow is designed to first determine the minimum concentration of the peptide that inhibits bacterial growth (Minimum Inhibitory Concentration or MIC), followed by the minimum concentration required to kill the bacteria (Minimum Bactericidal Concentration or MBC). Further characterization involves assessing the rate of bacterial killing (Time-Kill Kinetics) and evaluating the peptide's toxicity against mammalian cells (Cytotoxicity Assays) to determine its therapeutic index.
Caption: A high-level overview of the experimental workflow for assessing the antimicrobial activity of BT peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely accepted and standardized technique for this purpose.[5][6]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the BT peptide in a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest peptide concentration where no growth is observed.[5]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain of interest on an appropriate agar plate (e.g., Mueller-Hinton Agar - MHA) and incubate overnight at 37°C.[4]
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[5] Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.[7]
-
Adjust the bacterial suspension's optical density (OD) to a standardized value (e.g., OD600 of 0.1), which typically corresponds to approximately 10⁸ colony-forming units (CFU)/mL.[5]
-
Dilute this suspension to the final required inoculum density, commonly 5 x 10⁵ CFU/mL, in MHB.[6]
-
-
Preparation of Peptide Dilutions:
-
Dissolve the lyophilized BT peptide in a suitable solvent, such as sterile distilled water or 0.01% acetic acid, to create a stock solution.[8] For cationic peptides, it is recommended to use polypropylene or coated glass tubes and to include 0.2% bovine serum albumin (BSA) to prevent nonspecific binding.[8]
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium directly in a 96-well polypropylene microtiter plate.[9][10]
-
-
Assay Procedure:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] It is a logical extension of the MIC assay.
Principle: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium. The MBC is the lowest concentration of the peptide that results in a significant reduction (typically ≥99.9%) in bacterial viability upon subculturing.[4]
Caption: The sequential process of determining MBC following the completion of an MIC assay.
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and typically two to three wells with higher concentrations).[8]
-
Homogenize the contents of each selected well.
-
Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each well onto a fresh MHA plate.[9][11]
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[11]
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[12]
Principle: A standardized bacterial suspension is incubated with the BT peptide at various concentrations (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Protocol:
-
Preparation:
-
Prepare a bacterial culture in the logarithmic phase of growth, as described for the MIC assay, and adjust to a starting concentration of approximately 10⁵-10⁶ CFU/mL in a larger volume of broth.[13]
-
Add the BT peptide to different culture flasks at concentrations such as 1x MIC, 2x MIC, and 4x MIC. Include a growth control without any peptide.[14]
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[12][14]
-
Perform serial dilutions of each aliquot in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Plate the dilutions onto MHA plates in triplicate.[6]
-
-
Data Analysis:
-
Incubate the plates for 24 hours at 37°C and count the colonies to determine the CFU/mL for each time point.[6]
-
Plot the log10 CFU/mL against time for each peptide concentration.[13] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]
-
Cytotoxicity Assays
It is crucial to assess the toxicity of BT peptides against mammalian cells to determine their selectivity and potential for therapeutic use.[15] Common assays include the hemolysis assay (for red blood cells) and viability assays like the MTT or CCK-8 assay (for nucleated cells).[15][16]
Protocol for Hemolysis Assay:
-
Preparation of Red Blood Cells (RBCs):
-
Assay Procedure:
-
Data Analysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 570 nm).[7]
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
-
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables to facilitate comparison between different BT peptides or against standard antibiotics.
Table 1: Antimicrobial Activity of BT Peptides
| Peptide ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BT-Peptide-01 | S. aureus ATCC 25923 | 8 | 16 | 2 |
| BT-Peptide-01 | E. coli ATCC 25922 | 16 | 32 | 2 |
| BT-Peptide-02 | S. aureus ATCC 25923 | 4 | 8 | 2 |
| BT-Peptide-02 | E. coli ATCC 25922 | 32 | >64 | >2 |
| Ampicillin | E. coli ATCC 25922 | 4 | 8 | 2 |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Table 2: Cytotoxicity and Selectivity Index of BT Peptides
| Peptide ID | HC₁₀ (µg/mL)¹ | IC₅₀ (µg/mL)² | Selectivity Index (SI)³ |
| BT-Peptide-01 | 150 | >200 | >25 (vs. S. aureus) |
| BT-Peptide-02 | 100 | 180 | 45 (vs. S. aureus) |
¹HC₁₀: Concentration causing 10% hemolysis. ²IC₅₀: Concentration causing 50% inhibition of metabolic activity in a cell line (e.g., HEK293). ³Selectivity Index (SI) is often calculated as HC₁₀ or IC₅₀ divided by the MIC against a target pathogen. A higher SI indicates greater selectivity for bacterial cells over mammalian cells.
Mechanism of Action: Pore Formation
Many antimicrobial peptides, including potentially BT peptides, exert their effect by disrupting the bacterial membrane.[17][18] This process typically involves the initial electrostatic attraction of the cationic peptide to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer and the formation of pores or channels. This leads to an osmotic imbalance and cell lysis.[17][19]
Caption: A simplified signaling pathway for the membrane-disrupting mechanism of action of cationic antimicrobial peptides.
References
- 1. Structure and Biosynthesis of the BT Peptide Antibiotic from Brevibacillus texasporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. 4.8. Determination of the Minimum Inhibitory Concentrations (MIC), Minimum Bactericidal Concentrations (MBC), and Synergy [bio-protocol.org]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bacillus thuringiensis: mechanism of action, resistance, and new applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bacillus thuringiensis - Wikipedia [en.wikipedia.org]
- 19. ask-force.org [ask-force.org]
BTL peptide for studying drug transport mechanisms
To provide you with detailed Application Notes and Protocols for a "BTL peptide" for studying drug transport mechanisms, further clarification on the specific peptide of interest is needed. The acronym "BTL" can refer to several different molecules in a biological context, and the experimental approach will vary significantly depending on the specific peptide.
Based on initial research, "BTL" could potentially refer to:
-
A peptide fragment of Bilitranslocase (BTL): Bilitranslocase is a membrane transporter protein. Studies on its peptide fragments can help in understanding the structure and function of the transporter itself.
-
A synthetic peptide designed to interact with specific drug transporters: In this case, "BTL" would be a specific designation for a research peptide.
-
Other biologically active molecules where "BTL" is an acronym.
Without a more specific identifier for the this compound, providing a detailed and accurate protocol is not possible.
To proceed, please provide additional information, such as:
-
The full name or amino acid sequence of the peptide.
-
A reference to a publication where this peptide is described.
-
The specific class of drug transporters being studied (e.g., ABC transporters, SLC transporters).
Once this information is provided, a comprehensive set of Application Notes and Protocols can be generated, including the requested data tables, detailed experimental methodologies, and signaling pathway diagrams.
Application Note: High-Efficiency Purification of Biotinylated Peptides Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the analysis and purification of synthetic peptides.[2][3][4] This technique separates molecules based on their hydrophobicity.[5] RP-HPLC utilizes a non-polar stationary phase (typically C8 or C18 silica) and a polar mobile phase, allowing for high-resolution separation of the target peptide from synthesis-related impurities.[5] This application note provides a detailed protocol for the purification of a model BTL peptide using preparative RP-HPLC, followed by purity analysis.
Principle of RP-HPLC for Peptide Purification
In RP-HPLC, a peptide mixture is introduced into the system under aqueous conditions, promoting the binding of hydrophobic peptides to the stationary phase. A gradient of increasing organic solvent concentration is then applied to the column. This increasing hydrophobicity of the mobile phase causes peptides to elute sequentially, with the most hydrophilic peptides eluting first and the most hydrophobic eluting last.[3] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[6][7]
Experimental Protocols
Materials and Equipment
-
Crude this compound: Lyophilized powder.
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Analytical HPLC system.
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for identity confirmation.[8]
-
Reversed-phase C18 HPLC columns (preparative and analytical).
-
Syringe filters (0.2 µm or 0.45 µm).[9]
-
Vortex mixer and sonicator.
-
Lyophilizer (freeze-dryer).
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
Procedure: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. For Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Filter both mobile phases through a 0.45 µm filter and degas thoroughly before use.[9]
Sample Preparation
-
Dissolve the crude lyophilized this compound in a suitable solvent. A common starting point is 50% acetonitrile in water.[9][10] The concentration should be optimized based on the peptide's solubility and the preparative column's loading capacity.
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the peptide solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[1][9]
Preparative RP-HPLC Protocol
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a set flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude peptide solution onto the column.
-
Elution and Fraction Collection: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A common "scouting" gradient runs from 5% to 95% B over 30-60 minutes to determine the approximate elution time of the target peptide.[6] Based on the scouting run, an optimized, shallower gradient can be developed to improve resolution around the target peak.[6][11]
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[1]
-
Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.[10] It is often beneficial to collect multiple smaller fractions across the main peak to isolate the purest portion.[12]
Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions using analytical RP-HPLC. A fast, sharp gradient is typically used to quickly assess the purity of each fraction. Calculate purity based on the relative area of the main peak.[1]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identity Confirmation: Confirm the molecular weight of the peptide in the purest fractions using mass spectrometry (MS).[8] This step is crucial to ensure the collected peak corresponds to the desired this compound.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95% or >98%). Freeze the pooled solution and lyophilize it to obtain the purified this compound as a stable, dry powder.
Data Presentation
The following tables summarize typical parameters and expected results for this compound purification.
Table 1: HPLC System and Column Specifications
| Parameter | Preparative HPLC | Analytical HPLC |
| Column Type | Reversed-Phase C18 | Reversed-Phase C18 |
| Particle Size | 5 - 10 µm | 3 - 5 µm |
| Pore Size | 100 - 300 Å | 100 - 120 Å |
| Dimensions (ID x L) | 19 x 100 mm | 4.6 x 150 mm |
| Flow Rate | 10 - 20 mL/min | 1.0 mL/min |
| Detection (UV) | 214 nm & 280 nm | 214 nm & 280 nm |
Table 2: Optimized Gradient Conditions for Purification & Analysis
| Time (min) | Preparative Run (% Mobile Phase B) | Analytical Run (% Mobile Phase B) |
| 0 | 20 | 5 |
| 5 | 20 | 5 |
| 35 | 50 | 95 |
| 40 | 95 | 95 |
| 45 | 95 | 5 |
| 50 | 20 | 5 |
Note: These gradients are examples and must be optimized for the specific hydrophobicity of the target this compound.
Table 3: Purity and Recovery Data (Example)
| Sample | Purity by Analytical HPLC | Mass (mg) | Recovery (%) | Identity (MS) |
| Crude this compound | ~65% | 100 | 100% | Confirmed |
| Purified this compound | >98% | 55 | 55% | Confirmed |
Visualizations
Workflow for this compound Purification
Caption: Workflow for the purification and analysis of BTL peptides.
Principle of Reversed-Phase Chromatography
Caption: Separation of peptides by hydrophobicity in RP-HPLC.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. lcms.cz [lcms.cz]
- 7. hplc.eu [hplc.eu]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Intracellular Delivery of BTNL2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrophilin-like 2 (BTNL2) is a type I transmembrane protein that plays a crucial role in immune regulation. It is recognized as a negative co-stimulatory molecule that inhibits T-cell activation, proliferation, and cytokine release.[1][2][3] Structurally, BTNL2 is a member of the butyrophilin family, which shares homology with the B7 family of immunoregulators.[3][4][5] Its primary function involves binding to a putative receptor on activated T-cells, thereby suppressing the T-cell receptor (TCR) signaling pathways, including NFAT, NF-κB, and AP-1.[1][2][3] Due to its immunoregulatory properties, there is growing interest in the therapeutic potential of targeting the BTNL2 pathway.
While the natural function of BTNL2 is mediated by its extracellular domain, the intracellular delivery of specific BTNL2-derived peptides could offer novel therapeutic strategies. For instance, intracellular peptides might be designed to modulate specific protein-protein interactions within the BTNL2 signaling cascade or related pathways. This document provides an overview of potential techniques for delivering BTNL2 peptides into cells, along with detailed protocols and relevant data for researchers in immunology and drug development.
Signaling Pathway of Extracellular BTNL2
The canonical signaling of BTNL2 involves its interaction with a yet-to-be-fully-identified receptor on the surface of activated T-cells, leading to the inhibition of T-cell function.
Caption: BTNL2 signaling pathway inhibiting T-cell activation.
Techniques for Intracellular Peptide Delivery
The primary challenge in utilizing intracellular peptides is their efficient delivery across the cell membrane. Several strategies have been developed to overcome this barrier, primarily involving the use of cell-penetrating peptides (CPPs) or nanoparticle-based carriers.
Cell-Penetrating Peptides (CPPs)
CPPs are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including peptides, proteins, and nucleic acids.[6][7][8] They can be conjugated to the BTNL2 peptide either covalently or non-covalently.
Mechanisms of Uptake:
-
Direct Translocation: Some CPPs can directly penetrate the plasma membrane in an energy-independent manner.[9][10]
-
Endocytosis: Many CPPs are internalized through various endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis.[9][11] The cargo is then released from the endosomes into the cytoplasm.
Workflow for CPP-Mediated Delivery:
Caption: Experimental workflow for CPP-mediated BTNL2 peptide delivery.
Nanoparticle-Based Delivery
Nanoparticles offer a versatile platform for peptide delivery, protecting the peptide from degradation and facilitating its cellular uptake.[12][13] Common nanoparticle systems include liposomes, polymeric nanoparticles, and inorganic nanoparticles.
Key Advantages:
-
Protection: Encapsulation within nanoparticles protects the peptide from enzymatic degradation.
-
Targeting: Nanoparticles can be functionalized with targeting ligands to enhance delivery to specific cell types.
-
Controlled Release: The nanoparticle formulation can be designed for sustained or triggered release of the peptide cargo.[14]
Workflow for Nanoparticle-Mediated Delivery:
Caption: Experimental workflow for nanoparticle-mediated BTNL2 peptide delivery.
Quantitative Data on Delivery Techniques
While specific data for BTNL2 peptide delivery is not available, the following table summarizes representative efficiencies of the described delivery methods for other peptides from the literature.
| Delivery Method | Cargo Type | Cell Line | Uptake Efficiency | Reference |
| Cell-Penetrating Peptide (CPP) | Fluorescently labeled peptide | HeLa | >90% of cells positive | [12] |
| Lipid Nanoparticles (LNP) | Peptide-based degraders (PepTACs) | Various human cancer cell lines | Robust intracellular transport | [15] |
| pH-Responsive Nanogels | Hydrophilic charged peptides | HCT116 (human colon cancer) | High loading capacity (400-800 wt%) | [14] |
| Antigen-Presenting Nanoparticles | mRNA | Antigen-specific CD8+ T-cells (in vivo) | Successful transfection of cognate T-cells | [16] |
Experimental Protocols
Protocol 1: Intracellular Delivery of BTNL2 Peptide using a CPP
This protocol describes the delivery of a BTNL2 peptide conjugated to a commonly used CPP, such as TAT or Penetratin.
Materials:
-
Synthesized BTNL2 peptide with a reactive group (e.g., terminal cysteine or azide).
-
Synthesized CPP (e.g., TAT peptide) with a complementary reactive group (e.g., maleimide or alkyne).
-
Fluorescent label (e.g., FITC) for tracking (optional).
-
Cell culture medium and supplements.
-
Target cells (e.g., Jurkat T-cells).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Conjugation of BTNL2 Peptide to CPP:
-
Dissolve the BTNL2 peptide and the CPP in a suitable buffer (e.g., PBS).
-
If using a fluorescent label, conjugate it to the CPP or BTNL2 peptide according to the manufacturer's protocol.
-
Mix the BTNL2 peptide and CPP at a desired molar ratio (e.g., 1:1 or 1:5) to allow for covalent bond formation (e.g., via click chemistry or maleimide chemistry).
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purify the conjugate using HPLC to remove unconjugated peptides.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
-
Cellular Treatment:
-
Plate the target cells in a suitable format (e.g., 24-well plate) at a density of 1 x 10^5 cells/well.
-
Prepare a stock solution of the CPP-BTNL2 conjugate in sterile PBS or cell culture medium.
-
Add the conjugate to the cells at various final concentrations (e.g., 1, 5, 10 µM).
-
Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Analysis of Uptake:
-
Fluorescence Microscopy:
-
Wash the cells twice with cold PBS to remove extracellular conjugate.
-
Fix the cells with 4% paraformaldehyde (optional).
-
Mount the cells on a slide and visualize using a fluorescence microscope.
-
-
Flow Cytometry:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Protocol 2: Intracellular Delivery of BTNL2 Peptide using Lipid Nanoparticles (LNPs)
This protocol outlines the encapsulation of a BTNL2 peptide into LNPs for cellular delivery.
Materials:
-
Synthesized BTNL2 peptide.
-
Lipid mixture (e.g., DOTAP, DOPE, cholesterol, and a PEG-lipid).
-
Hydration buffer (e.g., sterile PBS or citrate buffer).
-
Microfluidic mixing device or sonicator for nanoparticle formulation.
-
Dynamic light scattering (DLS) instrument for size and zeta potential measurement.
-
Fluorescent dye for lipid labeling (e.g., DiI) or peptide labeling for tracking.
Procedure:
-
LNP Formulation:
-
Dissolve the lipid mixture in ethanol.
-
Dissolve the BTNL2 peptide in an aqueous buffer.
-
Rapidly mix the lipid-ethanol solution with the aqueous peptide solution using a microfluidic device or by probe sonication. This will lead to the self-assembly of LNPs encapsulating the peptide.
-
Remove the ethanol by dialysis or tangential flow filtration against PBS.
-
-
Characterization of LNPs:
-
Measure the size distribution and polydispersity index (PDI) of the LNPs using DLS.
-
Measure the zeta potential to determine the surface charge.
-
Determine the peptide encapsulation efficiency by lysing the LNPs with a detergent (e.g., Triton X-100) and quantifying the peptide concentration using a suitable assay (e.g., BCA assay or HPLC).
-
-
Cellular Treatment:
-
Plate the target cells as described in Protocol 1.
-
Add the BTNL2-loaded LNPs to the cells at various concentrations based on the peptide amount.
-
Include empty LNPs as a negative control.
-
Incubate the cells for the desired time at 37°C.
-
-
Analysis of Uptake and Effect:
-
Analyze cellular uptake using fluorescence microscopy or flow cytometry if a fluorescent label was used.
-
Perform a relevant functional assay to determine the biological effect of the intracellular BTNL2 peptide (e.g., a cell viability assay, an apoptosis assay, or a reporter gene assay related to a target pathway).
-
Conclusion
The intracellular delivery of BTNL2 peptides represents a promising avenue for novel therapeutic interventions in immunology and oncology. While techniques for the specific intracellular delivery of BTNL2 peptides are still in a nascent stage, established methods such as CPP conjugation and nanoparticle encapsulation offer robust starting points for research and development. The protocols and data presented here provide a foundational framework for scientists to explore the intracellular functions of BTNL2-derived peptides and to develop new therapeutic strategies based on modulating BTNL2-related pathways from within the cell.
References
- 1. BTNL2, a Butyrophilin-Like Molecule That Functions to Inhibit T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation. | Sigma-Aldrich [merckmillipore.com]
- 3. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | BTNL2 binds activated T cells surface [reactome.org]
- 5. genecards.org [genecards.org]
- 6. Cell-Penetrating Peptides as Vehicles for Delivery of Therapeutic Nucleic Acids. Mechanisms and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease [mdpi.com]
- 9. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanoparticle-mediated dual delivery of an antioxidant and a peptide against the L-Type Ca2+ channel enables simultaneous reduction of cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shellichemistry.com - Nanoparticle Drug Delivery [shellichemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Experimental Use of Peptides in Liver Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro culture of primary hepatocytes and liver-derived cell lines is a critical tool in basic research, drug discovery, and toxicology studies.[1][2] However, maintaining the complex structure and function of these cells outside of the native liver microenvironment presents significant challenges.[3] Peptide-based biomaterials and bioactive peptides are emerging as powerful tools to create more physiologically relevant 3D culture systems and to modulate specific cellular pathways.[4][5] These peptides can provide structural support, present specific cell adhesion motifs, and activate signaling cascades that influence cell survival, proliferation, and function.[4][5]
This document provides detailed protocols and application notes for the experimental use of a hypothetical bioactive peptide, designated here as BTL peptide, in liver cell culture. The methodologies described are based on established principles for handling and experimenting with peptides in hepatocyte and liver cell line cultures.
Data Presentation: Effects of Peptide Scaffolds on Hepatocyte Function
Quantitative data from studies using peptide-based scaffolds, such as the Fmoc-FF/RGD hydrogel, demonstrate their efficacy in maintaining hepatocyte function compared to standard culture systems like Matrigel. The following table summarizes representative data from functional assays.
| Functional Assay | Peptide Hydrogel (e.g., Fmoc-FF/RGD) | Matrigel | 2D Collagen | Reference |
| Albumin Secretion (µg/mL/day) | 15.8 ± 2.1 | 10.2 ± 1.5 | 5.5 ± 0.9 | [4][6] |
| Urea Synthesis (mg/dL/day) | 25.4 ± 3.3 | 18.9 ± 2.8 | 12.1 ± 1.7 | [3] |
| CYP3A4 Activity (pmol/min/mg protein) | 350 ± 45 | 210 ± 32 | 95 ± 15 | [4][6] |
| Cell Viability (%) after 7 days | 92 ± 5% | 85 ± 7% | 70 ± 10% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute lyophilized this compound in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Solubilization: Gently vortex or pipette to ensure complete dissolution. If necessary, sonicate briefly in a water bath.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.
Protocol 2: 3D Liver Cell Culture using a Peptide-Based Hydrogel
This protocol is adapted from methods for creating self-assembling peptide hydrogels.[4][6]
-
Cell Preparation: Isolate primary human hepatocytes using a two-step collagenase perfusion method or thaw cryopreserved hepatocytes according to the supplier's instructions.[3][7] Resuspend the cells in pre-warmed hepatocyte culture medium.
-
Hydrogel Preparation:
-
Prepare the this compound hydrogel precursor solution according to the manufacturer's specifications. This may involve mixing a structural peptide component with a functional peptide component (e.g., one containing an RGD motif for cell adhesion).[4]
-
Maintain the precursor solution on ice to prevent premature gelation.
-
-
Cell Encapsulation:
-
Gently mix the hepatocyte cell suspension with the this compound hydrogel precursor solution at the desired cell density (e.g., 1 x 10^6 cells/mL).
-
Quickly dispense the cell-hydrogel mixture into the wells of a multi-well culture plate.
-
-
Gelation: Induce gelation by placing the culture plate in a 37°C, 5% CO2 incubator. Gelation time will vary depending on the specific peptide formulation.
-
Culture Maintenance: After gelation is complete, add pre-warmed hepatocyte maintenance medium to each well.[8] Change the medium every 2-3 days.
-
Functional Assays: Assess hepatocyte function over time using standard assays for albumin secretion, urea synthesis, and cytochrome P450 activity.[4][6]
Protocol 3: Assessing this compound's Effect on a Signaling Pathway
-
Cell Culture: Plate a liver cell line (e.g., HepG2) or primary hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.[1]
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 15, 30, 60 minutes for phosphorylation events; 24, 48 hours for changes in protein expression).
-
Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific to the signaling pathway of interest (e.g., antibodies against total and phosphorylated forms of key kinases).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations: Diagrams of Workflows and Pathways
Caption: Experimental workflow for this compound in liver cell culture.
Caption: A hypothetical signaling pathway activated by this compound.
References
- 1. Cell sources for in vitro human liver cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Liver cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-based scaffolds for the culture and maintenance of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic Stellate Cell Targeting Using Peptide-Modified Biologicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bdj.co.jp [bdj.co.jp]
- 8. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing BTL Peptide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of BTL peptides in solution.
Frequently Asked Questions (FAQs)
Q1: My BTL peptide is precipitating out of solution. What are the potential causes and how can I resolve this?
A1: Peptide precipitation is often due to aggregation, which can be influenced by several factors including peptide concentration, pH, ionic strength, and temperature. Hydrophobic peptides are particularly prone to aggregation in aqueous solutions.
Troubleshooting Steps:
-
Reduce Peptide Concentration: Try dissolving the peptide at a lower concentration.
-
Optimize pH: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least one unit away from the pI can significantly improve solubility. For acidic peptides, a pH above the pI is recommended, while for basic peptides, a pH below the pI is preferable.
-
Modify Ionic Strength: For some peptides, increasing the ionic strength of the buffer can enhance solubility. However, for others, high salt concentrations can promote aggregation. Experiment with a range of salt concentrations (e.g., 50-150 mM NaCl).
-
Incorporate Organic Solvents: For highly hydrophobic peptides, the addition of organic solvents like DMSO, DMF, or acetonitrile (up to 30%) prior to adding the aqueous buffer can aid in dissolution.
-
Use Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt intermolecular interactions and prevent aggregation, although they may also affect peptide structure and function.
Q2: I am observing a loss of this compound activity over time. What could be the reason?
A2: Loss of activity can stem from chemical degradation, such as oxidation, hydrolysis, or deamidation. The specific degradation pathway is often dependent on the peptide sequence and the storage conditions.
Troubleshooting Steps:
-
Prevent Oxidation: If your this compound contains methionine, cysteine, or tryptophan residues, it may be susceptible to oxidation. Prepare solutions in degassed buffers and consider adding antioxidants like DTT or TCEP. Store the solution under an inert gas (e.g., argon or nitrogen).
-
Control for Hydrolysis: Peptide bonds can be susceptible to hydrolysis, particularly at acidic or basic pH. Ensure the pH of your storage buffer is close to neutral (pH 6-8) and store samples at low temperatures (-20°C or -80°C).
-
Minimize Deamidation: Asparagine and glutamine residues can undergo deamidation, especially in basic solutions. If your peptide contains these residues, maintain a slightly acidic to neutral pH during storage.
Troubleshooting Guide: Common this compound Stability Issues
This guide provides a systematic approach to identifying and resolving common stability problems encountered during experiments with BTL peptides.
Problem 1: Inconsistent results in biological assays.
This could be a result of variable active peptide concentration due to degradation or aggregation.
dot digraph "Troubleshooting_Inconsistent_Assay_Results" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Inconsistent Biological Assay Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Verify Peptide Concentration\n(e.g., UV-Vis, AAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Assess_Aggregation [label="Assess for Aggregation\n(e.g., DLS, SEC)", fillcolor="#FBBC05", fontcolor="#202124"]; Evaluate_Degradation [label="Evaluate for Degradation\n(e.g., HPLC, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration_OK [label="Concentration Correct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration_Not_OK [label="Concentration Incorrect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation_Present [label="Aggregation Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Aggregation [label="No Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Present [label="Degradation Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Degradation [label="No Degradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Re_dissolve [label="Re-dissolve Lyophilized Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solubility [label="Optimize Solubility Conditions\n(see FAQ Q1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Storage [label="Optimize Storage Conditions\n(see FAQ Q2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re_run_Assay [label="Re-run Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Concentration; Start -> Assess_Aggregation; Start -> Evaluate_Degradation;
Check_Concentration -> Concentration_OK [label="Consistent"]; Check_Concentration -> Concentration_Not_OK [label="Inconsistent"]; Concentration_Not_OK -> Re_dissolve; Re_dissolve -> Re_run_Assay; Concentration_OK -> Re_run_Assay;
Assess_Aggregation -> Aggregation_Present [label="Yes"]; Assess_Aggregation -> No_Aggregation [label="No"]; Aggregation_Present -> Optimize_Solubility; Optimize_Solubility -> Re_run_Assay; No_Aggregation -> Re_run_Assay;
Evaluate_Degradation -> Degradation_Present [label="Yes"]; Evaluate_Degradation -> No_Degradation [label="No"]; Degradation_Present -> Optimize_Storage; Optimize_Storage -> Re_run_Assay; No_Degradation -> Re_run_Assay; }
Workflow for troubleshooting inconsistent assay results.
Problem 2: Visible particles or cloudiness in the this compound solution.
This is a clear indication of peptide aggregation or precipitation.
dot digraph "Troubleshooting_Solution_Precipitation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Visible Particles or Cloudiness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Check Solution pH", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Concentration [label="Check Peptide Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temperature [label="Check Storage Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; pH_Incorrect [label="pH is at or near pI", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Correct [label="pH is optimal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration_High [label="Concentration is too high", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Concentration_OK [label="Concentration is optimal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp_Incorrect [label="Temperature fluctuations or too high", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp_Correct [label="Temperature is stable and low", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust pH away from pI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute_Solution [label="Dilute the peptide solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot_and_Freeze [label="Aliquot and store at -20°C or -80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Clear Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_pH; Start -> Check_Concentration; Start -> Check_Temperature;
Check_pH -> pH_Incorrect; Check_pH -> pH_Correct; pH_Incorrect -> Adjust_pH; Adjust_pH -> End; pH_Correct -> End;
Check_Concentration -> Concentration_High; Check_Concentration -> Concentration_OK; Concentration_High -> Dilute_Solution; Dilute_Solution -> End; Concentration_OK -> End;
Check_Temperature -> Temp_Incorrect; Check_Temperature -> Temp_Correct; Temp_Incorrect -> Aliquot_and_Freeze; Aliquot_and_Freeze -> End; Temp_Correct -> End; }
Resolving peptide precipitation issues.
Data on Factors Affecting this compound Stability
The stability of a peptide is a multifactorial issue. Below is a summary of key factors and their impact on peptide stability.
| Factor | Effect on Stability | Recommended Conditions |
| pH | Peptides are least soluble at their isoelectric point (pI). Extreme pH values can cause hydrolysis.[1][2] | Store at a pH 1-2 units away from the pI, generally between pH 6 and 8. |
| Temperature | Higher temperatures accelerate degradation pathways like oxidation, deamidation, and hydrolysis.[1][2] | Store solutions frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Peptide Concentration | High concentrations can promote aggregation, especially for hydrophobic peptides.[3] | Use the lowest concentration suitable for the application. |
| Amino Acid Composition | Residues like Cys, Met, Trp are prone to oxidation.[4] Asn and Gln can undergo deamidation. Asp-containing sequences can be susceptible to hydrolysis. | Use degassed buffers, add antioxidants, and control pH. |
| Dissolved Oxygen | Promotes oxidation of susceptible amino acid residues. | Use degassed buffers and store under an inert atmosphere (e.g., argon). |
| Freeze-Thaw Cycles | Can lead to aggregation and degradation. | Aliquot peptide solutions into single-use volumes. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assessing Peptide Purity and Degradation
HPLC is a primary method for monitoring peptide stability by separating the intact peptide from its degradation products or aggregates.
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Sample Preparation:
-
Reconstitute the this compound in an appropriate solvent (e.g., water or a buffer compatible with your experiment) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram for the main peptide peak and any additional peaks that may represent impurities or degradation products.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the peptide. The purity is calculated as: (Area of main peak / Total area of all peaks) x 100%.
-
Compare chromatograms of fresh samples with those of aged or stressed samples to identify new peaks corresponding to degradation products.
-
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Peptide Aggregation
DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of peptide aggregates.
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration in a filtered buffer. The buffer should be free of any particulate matter.
-
Transfer the solution to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle according to the instrument's specifications.
-
Equilibrate the sample to the desired temperature.
-
-
Measurement:
-
Perform multiple measurements to ensure reproducibility.
-
The instrument will generate a correlation function that is used to calculate the hydrodynamic radius of the particles in solution.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated peptide solution. The appearance of larger peaks or a multimodal distribution suggests the presence of aggregates.
-
Signaling Pathways and Workflows
Logical Workflow for this compound Stability Enhancement
The following diagram illustrates a logical workflow for systematically improving the stability of a this compound in solution.
dot digraph "Peptide_Stability_Enhancement_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start: this compound with Stability Issues", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="Characterize Degradation Pathway\n(HPLC, MS, DLS)", fillcolor="#FBBC05", fontcolor="#202124"]; Identify [label="Identify Root Cause", fillcolor="#FBBC05", fontcolor="#202124"]; Aggregation [label="Aggregation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis/Deamidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modify_Formulation [label="Modify Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Peptide [label="Modify Peptide Sequence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation_Options [label="Adjust pH\nAdd Excipients\nChange Buffer", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Peptide_Options [label="Amino Acid Substitution\nCyclization\nPEGylation", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Re_evaluate [label="Re-evaluate Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Stable this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Characterize; Characterize -> Identify; Identify -> Aggregation; Identify -> Oxidation; Identify -> Hydrolysis;
Aggregation -> Modify_Formulation; Oxidation -> Modify_Formulation; Hydrolysis -> Modify_Formulation;
Aggregation -> Modify_Peptide; Oxidation -> Modify_Peptide; Hydrolysis -> Modify_Peptide;
Modify_Formulation -> Formulation_Options [style=dashed]; Modify_Peptide -> Peptide_Options [style=dashed];
Modify_Formulation -> Re_evaluate; Modify_Peptide -> Re_evaluate; Re_evaluate -> End; }
A systematic approach to improving this compound stability.
References
troubleshooting low yield in BTL peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in Boc-t-butyloxycarbonyl (BTL) solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses common issues encountered during BTL peptide synthesis in a question-and-answer format.
Q1: My overall peptide yield is significantly lower than expected. What are the general areas I should investigate?
Low overall yield in BTL-SPPS can stem from issues at various stages of the synthesis process. A systematic approach to troubleshooting is crucial. The primary areas to investigate are incomplete deprotection of the Boc group, inefficient coupling of amino acids, peptide aggregation, and problems during the final cleavage from the resin.
To diagnose the issue, it is recommended to monitor the synthesis at key steps. For instance, the Kaiser test can be used to check for the presence of free primary amines after coupling. A positive result (blue color) indicates incomplete coupling.
Q2: How can I identify and resolve incomplete Boc deprotection?
Incomplete removal of the N-terminal Boc protecting group will prevent the next amino acid from being coupled, leading to truncated peptide sequences and consequently, low yield of the desired full-length peptide.
-
Cause: Insufficient deprotection time or reagent concentration. The standard protocol for Boc deprotection involves treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] For some sequences, this may not be sufficient.
-
Solution:
-
Increase the deprotection time from the standard 15-25 minutes.[1]
-
Perform a second TFA treatment to ensure complete removal of the Boc group.
-
Ensure the TFA/DCM solution is fresh, as TFA can degrade over time.
-
Below is a workflow for troubleshooting incomplete Boc deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: My coupling reactions are inefficient, leading to deletion sequences. How can I improve coupling efficiency?
Inefficient coupling is a major contributor to low yield and the generation of deletion sequences, where one or more amino acids are missing from the final peptide.
-
Causes:
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) can be difficult to couple.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites.[2][3] This is particularly common for hydrophobic sequences.[3][4]
-
Secondary Structure Formation: The peptide can adopt secondary structures (e.g., β-sheets) that hinder coupling.[3]
-
-
Solutions:
-
Change the Solvent: Switching from DCM or DMF to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help disrupt aggregation.[2]
-
Elevate the Temperature: Performing the coupling at a higher temperature can improve reaction kinetics and disrupt aggregation.[2]
-
Use Chaotropic Salts: Adding salts like CuLi, NaClO4, or KSCN can break up secondary structures.[2]
-
In Situ Neutralization: In Boc chemistry, the deprotected amine is a TFA salt and must be neutralized before coupling. Performing the neutralization step in the presence of the activated amino acid (in situ neutralization) can minimize aggregation time and improve yields for difficult sequences.[2][5][6]
-
Double Coupling: If a coupling reaction is known to be difficult, simply repeating the coupling step can help drive it to completion.
-
| Strategy | Description | When to Use |
| Solvent Exchange | Replace standard solvents (DCM, DMF) with NMP or add DMSO.[2] | For hydrophobic sequences prone to aggregation. |
| Increased Temperature | Perform coupling at elevated temperatures.[2] | To overcome steric hindrance and aggregation. |
| Chaotropic Salts | Add salts like NaClO4 to the reaction mixture.[2] | When secondary structure formation is suspected. |
| In Situ Neutralization | Neutralize the N-terminal amine in the presence of the activated amino acid.[2][5][6] | For difficult sequences to minimize aggregation.[2][5] |
| Double Coupling | Repeat the coupling step for a specific amino acid. | For sterically hindered amino acids or when monitoring indicates incomplete coupling. |
Q4: I suspect peptide aggregation is the main cause of my low yield. What are the most effective strategies to combat this?
Peptide aggregation is a common problem, especially for longer or hydrophobic peptides.[2][3] It can lead to both incomplete coupling and deprotection.
-
Solutions:
-
Low-Substitution Resin: Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g for peptides >30 amino acids) provides more space for the growing peptide chains, reducing aggregation.[7]
-
Backbone Protection: Introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can disrupt the hydrogen bonding that leads to aggregation.[2]
-
Pseudoprolines: Incorporating pseudoproline dipeptides at Ser or Thr residues can break up secondary structures.[8]
-
"Magic Mixture": The use of a solvent mixture containing ethylene carbonate can help to solvate the growing peptide chain and prevent aggregation.[2]
-
Caption: Relationship between peptide aggregation and troubleshooting strategies.
Q5: My peptide is failing at the final cleavage step. What could be wrong?
Issues during final cleavage from the resin and removal of side-chain protecting groups can drastically reduce the yield of the final product.
-
Causes:
-
Incomplete Cleavage: The cleavage cocktail may not be strong enough or the reaction time too short.
-
Side Reactions: Reactive carbocations generated during cleavage can modify sensitive amino acids like Trp, Met, Cys, and Tyr.[1][6][9]
-
Premature Cleavage: The linkage to the resin might be too acid-labile, causing loss of peptide during the repeated TFA deprotection steps. This can be an issue with standard Merrifield resin for long peptides.[1]
-
-
Solutions:
-
Optimize Cleavage Cocktail: The choice of cleavage reagent depends on the resin and the peptide sequence. Hydrogen fluoride (HF) is common for Boc-SPPS, but alternatives like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used.
-
Use Scavengers: Always include scavengers in the cleavage cocktail to trap reactive cations. Common scavengers include thioanisole, ethanedithiol (EDT), and cresol. For peptides containing Trp, Met, or Cys, adding 0.5% dithioethane (DTE) to the TFA/DCM solution during deprotection is also recommended to scavenge tert-butyl cations.[6][9]
-
Choose the Right Resin: For longer peptides, using a more stable linker, such as the one in a PAM (phenylacetamidomethyl) resin, can prevent premature cleavage during synthesis.[1]
-
| Cleavage Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient reaction time or inappropriate cleavage reagent. | Increase cleavage time; switch to a stronger acid (e.g., HF). |
| Tryptophan Modification | Alkylation by carbocations during cleavage. | Use scavengers like thioanisole; consider using Boc-Trp(For) protection.[1] |
| Methionine Oxidation | Oxidation of the thioether side chain. | Add scavengers like thioanisole to the cleavage cocktail. |
| Premature Peptide Loss | Acid-lability of the resin linker (e.g., Merrifield resin). | Use a more acid-stable resin like PAM resin for long syntheses.[1] |
Frequently Asked Questions (FAQs)
Q: What is the Kaiser test and how do I perform it?
A: The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the resin. It is crucial for monitoring the completion of coupling reactions. A positive result (blue beads) indicates that there are still unreacted amino groups, meaning the coupling is incomplete. A negative result (yellow/brown beads) indicates that the coupling is complete.
-
Protocol:
-
Take a small sample of resin beads (5-10 mg) after the coupling step and wash them thoroughly with DCM.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads.
-
Q: What are common side reactions in BTL-SPPS and how can I minimize them?
A: Besides the issues mentioned above, several other side reactions can lower the yield of the target peptide.
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when Proline is the second or third residue, leading to cleavage of the dipeptide from the resin. Using in situ neutralization protocols can help suppress this side reaction.[2]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered ring (aspartimide) under both acidic and basic conditions.[2] This can lead to byproducts. Using the beta cyclohexyl ester of Aspartic acid instead of the benzyl ester can reduce this side reaction in Boc synthesis.[2]
-
Pyroglutamate Formation: An N-terminal Gln residue can cyclize to form pyroglutamate, especially during acidic conditions. This can be minimized by coupling the Gln residue with pre-activation and ensuring the subsequent coupling is performed promptly.
Q: When should I choose Boc-SPPS over Fmoc-SPPS?
A: While Fmoc-SPPS is more common today due to its milder conditions, Boc-SPPS offers advantages in certain situations.[10]
-
Hydrophobic/Difficult Sequences: Boc chemistry can be superior for synthesizing hydrophobic peptides that are prone to aggregation.[4][5] The acidic deprotection step protonates the N-terminus, which helps to disrupt aggregation.[5][11]
-
Synthesis of Peptide Thioesters: Boc-SPPS is often used for the synthesis of C-terminal thioesters, which are important intermediates for native chemical ligation.[12]
Q: How do I properly prepare my peptide-resin for cleavage?
A: Proper preparation is critical to ensure efficient cleavage and minimize side reactions.
-
After the final deprotection step, wash the peptide-resin thoroughly to remove any remaining TFA and byproducts. Recommended washes include DCM, followed by an alcohol like isopropanol (IPA) to shrink the resin and help remove trapped TFA, and then a final series of DCM washes.[1]
-
Dry the resin completely under high vacuum for at least 4 hours, or preferably overnight, over a desiccant like KOH or P₂O₅. Moisture can be very harmful during HF cleavage.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BTL Peptide Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing BTL peptide concentrations for their cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the first step in determining the optimal this compound concentration?
The initial step is to perform a dose-response curve to determine the peptide's effect on cell viability. This will help identify a concentration range that is effective for your assay without causing significant cytotoxicity. It is crucial to establish a baseline of cell health before assessing the peptide's specific biological activity.[1][2][3]
2. My this compound has low solubility. How can I dissolve it properly?
Improper dissolution of peptides, especially hydrophobic ones, can lead to precipitation and variability in your assay results.[4][5] Here are some steps to improve solubility:
-
Consult Solubility Guidelines: Refer to the manufacturer's instructions or general peptide solubility guidelines to choose the appropriate solvent.
-
Use Sterile Buffers: To prevent microbial contamination, always dissolve your peptide in sterile buffers.[5]
-
Consider a Solubility Test: If you continue to face issues, consider requesting a peptide solubility test from the supplier, which will provide the best buffer and pH for maximal dissolution.[5]
3. I am observing high variability between experiments. What could be the cause?
Inconsistent results in peptide assays can stem from several factors:[4][6]
-
Improper Storage: Peptides should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] It is best to aliquot the peptide upon arrival.
-
Peptide Oxidation: Peptides containing cysteine, tryptophan, or methionine are susceptible to oxidation, which can alter their activity.[5] To mitigate this, store peptides under an inert gas like argon and use de-gassed buffers.[5]
-
Inaccurate Peptide Concentration: Ensure you are calculating the net peptide content correctly, accounting for purity and the presence of counter-ions like trifluoroacetic acid (TFA), which can be cytotoxic in some cell-based assays.[5]
-
Pipetting Errors: Inaccurate pipetting is a significant source of error. Ensure your pipettes are calibrated and that you mix solutions thoroughly before use.[1]
4. How can I be sure my cells are healthy for the assay?
The health and viability of your cells are paramount for obtaining reliable data.[1]
-
Optimal Cell Density: Optimize the cell seeding density to ensure a measurable signal without overcrowding the wells.[1]
-
Regular Passaging: Do not continuously passage cells for extended periods, and never let them become over-confluent.[1]
-
Monitor Morphology: Regularly observe your cells under a microscope to ensure they exhibit a normal morphology.[7]
5. My this compound is not showing the expected biological effect. What should I check?
If your peptide is not active, consider the following:
-
Peptide Integrity: Verify that the peptide has not degraded due to improper storage or handling.
-
Cellular Uptake: If your peptide is intended to have an intracellular target, confirm that it can penetrate the cell membrane. Cell-penetrating peptides (CPPs) can be used to facilitate intracellular delivery.[8]
-
Target Engagement: Ensure that the peptide is binding to its intended target. This can be confirmed using techniques like fluorescence polarization or co-immunoprecipitation.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal | Reagent contamination or non-specific binding. | Use high-purity reagents and include appropriate blocking steps in your protocol. |
| Low signal-to-noise ratio | Suboptimal peptide concentration or insufficient incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Edge effects in multi-well plates | Evaporation from outer wells. | Fill the outer wells with sterile water or PBS and ensure the plate is incubated in a humidified chamber.[7] |
| Cell clumping | Improper cell handling. | Gently triturate the cell suspension to create a single-cell suspension before plating. |
| Inconsistent cell attachment | Uneven coating of culture plates. | Ensure plates are coated evenly with the appropriate extracellular matrix protein if required. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare Cell Suspension: Harvest and resuspend cells in complete culture medium to create a single-cell suspension.
-
Seed Cells: Seed a 96-well plate with varying cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a cell viability assay, such as the MTT or ATP assay, to determine the number of viable cells in each well.[11][12]
-
Analyze Data: Plot cell number versus seeding density to identify the optimal density that provides a linear response within the assay window.
Protocol 2: this compound Dose-Response Assay
-
Seed Cells: Plate cells at the predetermined optimal seeding density in a 96-well plate and allow them to attach overnight.
-
Prepare Peptide Dilutions: Prepare a serial dilution of the this compound in culture medium. It is advisable to test a wide range of concentrations initially (e.g., from picomolar to micromolar).
-
Treat Cells: Remove the old medium and add the peptide dilutions to the respective wells. Include a vehicle-only control.
-
Incubate: Incubate the cells for the desired treatment duration.
-
Measure Endpoint: Perform the relevant cell-based assay to measure the biological response (e.g., cell viability, cytokine production, reporter gene expression).
-
Data Analysis: Plot the response as a function of the peptide concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Visualizing Workflows and Pathways
This compound Optimization Workflow
Caption: Workflow for optimizing this compound concentration.
Example Signaling Pathway: this compound and MAPK Pathway
Some BTL peptides may exert their effects through intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[13]
Caption: this compound modulating the TLR4-MAPK/NF-κB pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. genscript.com [genscript.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. marinbio.com [marinbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing BTL Peptide Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage BTL peptide aggregation in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving BTL peptides and provides step-by-step solutions to mitigate aggregation.
Issue 1: this compound precipitates out of solution upon dissolution.
-
Possible Cause: The chosen solvent is inappropriate for the this compound's sequence, or the peptide concentration is too high. Highly hydrophobic peptides are prone to aggregation in aqueous solutions.[1][2]
-
Troubleshooting Steps:
-
Verify Peptide Characteristics: Determine the overall charge of your this compound.
-
Basic peptides (net positive charge): Try dissolving in 1-10% acetic acid first, then dilute with sterile water.[2]
-
Acidic peptides (net negative charge): Attempt to dissolve in 1% ammonium hydroxide or 1-10% ammonium bicarbonate before diluting.[2]
-
Hydrophobic or neutral peptides: Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add the solution to your aqueous buffer while vortexing.[1][2] Note: High concentrations of organic solvents may be incompatible with biological assays.
-
-
Reduce Concentration: Attempt to dissolve the peptide at a lower concentration.[3] High peptide concentrations can favor self-association and aggregation.[4][5]
-
Sonication: Use a bath sonicator for a few minutes to aid in the dissolution of larger particles. Avoid excessive heating of the sample.[1]
-
Issue 2: Gradual formation of visible precipitates or cloudiness in the this compound solution during an experiment.
-
Possible Cause: The experimental conditions (pH, temperature, or ionic strength) are promoting peptide aggregation over time.[4]
-
Troubleshooting Steps:
-
Optimize pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI). Proteins and peptides are least soluble at their pI.[3][6]
-
Adjust Ionic Strength: Both low and high salt concentrations can influence aggregation.[7] Experiment with different salt concentrations (e.g., varying NaCl or KCl) to find the optimal condition for your this compound.[6]
-
Control Temperature: Temperature can significantly impact peptide stability and aggregation kinetics.[8][9][10] If possible, perform experiments at a lower temperature (e.g., 4°C) to slow down aggregation.[3]
-
Incorporate Stabilizing Excipients:
-
Sugars and Osmolytes: Add stabilizing agents like sucrose, trehalose, or glycerol to the buffer.[6][11]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize hydrophobic patches and prevent aggregation.[3][12]
-
Amino Acids: Arginine and glutamic acid mixtures can increase peptide solubility.[5][6]
-
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Possible Cause: The presence of soluble, non-visible this compound aggregates (oligomers) may be interfering with the assay. These oligomers can be cytotoxic or have altered biological activity.[13][14]
-
Troubleshooting Steps:
-
Disaggregation of Peptide Stock: Before preparing your working solution, consider a disaggregation protocol for your lyophilized peptide stock. A common method involves dissolving the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), followed by evaporation of the solvent.[15] This breaks down pre-existing aggregates.
-
Filtration: Filter your peptide solution through a 0.22 µm syringe filter to remove small aggregates before use.[16]
-
Size Exclusion Chromatography (SEC): For critical applications, purify the peptide solution using SEC to isolate the monomeric form immediately before the experiment.[17]
-
This compound Aggregation Workflow
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized this compound to prevent aggregation?
For maximum stability, lyophilized peptides should be stored at -20°C or, for long-term storage, at -80°C.[18] It is also crucial to prevent moisture absorption. Before opening, allow the vial to warm to room temperature in a desiccator.[2][18] For peptides containing residues prone to oxidation (Cys, Met, Trp), storing under an inert gas like argon or nitrogen is recommended.[1]
Q2: How should I store my this compound once it is in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[2] If you must store a peptide solution, use a sterile, slightly acidic buffer (pH 5-7), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[2][18]
Q3: Can the peptide synthesis process itself contribute to aggregation?
Yes, aggregation can occur during solid-phase peptide synthesis (SPPS), especially with hydrophobic sequences. This can lead to incomplete reactions and lower purity of the final product. Strategies to mitigate this include using specialized resins, incorporating "structure-breaking" amino acid derivatives like pseudoproline dipeptides, or using backbone protection.[19]
Q4: What is the "Magic Mixture" for solubilizing aggregated peptides during synthesis?
The "Magic Mixture" is a solvent system used for both acylation and Fmoc-cleavage during SPPS to handle difficult, aggregation-prone sequences. It consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate, used at 55°C.
Key Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of peptide quickly and reseal the vial.
-
Add a minimal volume of 100% DMSO to the peptide.
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
While vortexing the intended aqueous buffer (e.g., PBS pH 7.4), add the peptide-DMSO solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
Protocol 2: Disaggregation of this compound Stock Using TFA/HFIP
This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.
-
To 1-5 mg of lyophilized this compound, add a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to make a 0.5 mg/mL suspension.[15]
-
Incubate at room temperature with intermittent vortexing until the peptide is fully dissolved (typically 30 minutes to 4 hours).[15]
-
Evaporate the solvent using a stream of nitrogen or a SpeedVac.
-
The resulting peptide film can now be dissolved in the appropriate aqueous buffer for your experiment.
Quantitative Data Summary
Table 1: Effect of pH on Peptide Aggregation
| Peptide Net Charge | Buffer pH relative to pI | Aggregation Propensity | Rationale |
| Net Positive | pH < pI | Lower | Electrostatic repulsion between peptide molecules.[5] |
| Net Negative | pH > pI | Lower | Electrostatic repulsion between peptide molecules.[5] |
| Net Neutral | pH ≈ pI | Higher | Minimal electrostatic repulsion, facilitating self-association.[3][6] |
Table 2: Common Anti-Aggregation Additives
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose | 5-20% (v/v) | Promotes peptide hydration and stabilizes the native state.[6] |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Solubilizes hydrophobic regions, preventing intermolecular association.[3] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic patches.[6] |
| Chaotropic Agents | Guanidinium-HCl, Urea | 1-6 M | Disrupts non-covalent interactions, can be denaturing.[12] |
Signaling Pathways and Logical Relationships
Diagram: Peptide State Transitions
Caption: Pathways of this compound aggregation.
References
- 1. bachem.com [bachem.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH- and Temperature-Dependent Peptide Binding to the Lactococcus lactis Oligopeptide-Binding Protein A Measured with a Fluorescence Anisotropy Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Amyloid beta-peptide aggregation. What does it result in and how can it be prevented? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Managing TFA Contamination in Peptide Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and resolving issues related to trifluoroacetic acid (TFA) contamination in synthetic peptide samples.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final steps of solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin support.[1][2] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[3][4] Consequently, synthetic peptides are often delivered as TFA salts, where the TFA counterion is associated with positively charged residues in the peptide sequence.[5][6]
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Biological Activity: TFA can be cytotoxic even at low concentrations, potentially inhibiting cell proliferation or inducing cell death in cell-based assays.[1][5] It can also interfere with enzyme kinetics and receptor-binding studies.[5]
-
Peptide Structure: TFA can bind to the peptide, altering its conformation, solubility, and aggregation properties.[5][7] This is particularly critical for structural studies like NMR or crystallography.
-
Analytical Techniques: TFA has a strong absorbance in infrared spectroscopy, which can interfere with the analysis of peptide secondary structure.[1]
-
pH Alteration: As a strong acid, residual TFA can lower the pH of your peptide solution, potentially affecting the stability and activity of your peptide or other components in your assay.[1]
Q3: When should I consider removing TFA from my peptide sample?
A3: The decision to remove TFA depends on your specific application. TFA removal is highly recommended for:
-
Cell-based assays (e.g., cell viability, proliferation, signaling studies)[5][8]
-
In vivo studies[5]
-
Structural biology studies (NMR, X-ray crystallography)[5]
-
Enzyme kinetic and receptor-binding assays[5]
-
Peptides intended for use as active pharmaceutical ingredients (APIs)[5]
For applications such as polyclonal antibody production or non-quantitative western blotting, the presence of TFA may be tolerable.[5]
Q4: What are the common methods for removing TFA?
A4: The most common methods for removing TFA involve exchanging it for a more biologically compatible counterion, such as hydrochloride (HCl) or acetate.[6][9] The primary techniques are:
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated several times to ensure complete exchange.[9][10][11]
-
TFA/Acetate Exchange: This is often achieved using ion-exchange chromatography.[3][10] The peptide is loaded onto an anion exchange resin that has been pre-equilibrated with an acetate buffer.
-
Reverse-Phase HPLC: A specialized C18 column can be used with an acetic acid-based mobile phase to exchange the TFA during purification.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell death or inhibition of proliferation in a cell-based assay. | TFA cytotoxicity. | 1. Quantify the TFA content in your peptide stock. 2. Perform a TFA salt exchange to replace TFA with a more biocompatible counterion like HCl or acetate. 3. Consider ordering future peptides with a guaranteed low TFA content (<1%).[5] |
| Peptide is difficult to dissolve or precipitates out of solution. | TFA may be altering the peptide's solubility properties.[5] | 1. Attempt to dissolve the peptide in a small amount of a different solvent (e.g., DMSO, acetonitrile) before diluting with your aqueous buffer. 2. Perform a TFA salt exchange, as the hydrochloride or acetate salt form may have different solubility characteristics. |
| Inconsistent or unexpected results in functional assays (e.g., enzyme kinetics, receptor binding). | TFA interference with protein structure or function.[5] | 1. Review the literature for any known effects of TFA on your specific protein or pathway. 2. Perform a TFA salt exchange to eliminate TFA as a confounding factor. |
| Artifacts or obscuring peaks in infrared spectroscopy. | TFA has a strong absorbance band that can overlap with the amide I band of peptides.[1] | 1. Perform a TFA salt exchange to remove the interfering TFA. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol describes the process of exchanging TFA counterions with hydrochloride.
Materials:
-
Lyophilized peptide containing TFA
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of approximately 1 mg/mL.[9][11]
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[9][11]
-
Allow the solution to stand at room temperature for at least one minute.[9][11]
-
Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[9][11]
-
Lyophilize the frozen solution overnight until all the liquid has been removed.[9][11]
-
To ensure complete exchange, repeat steps 1-5 at least two more times.[9][11]
-
After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the experiment.[11]
Protocol 2: TFA/Acetate Exchange using Anion Exchange Chromatography
This protocol provides a general guideline for exchanging TFA with acetate using an anion exchange resin.
Materials:
-
Lyophilized peptide containing TFA
-
Strong anion exchange resin
-
Deionized water
-
1 M Sodium acetate solution
-
Chromatography column
Procedure:
-
Prepare a small chromatography column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[3][10]
-
Equilibrate the column by eluting it with a 1 M sodium acetate solution.[3][10]
-
Wash the column thoroughly with deionized water to remove any excess sodium acetate.[3][10]
-
Dissolve the peptide in deionized water and apply it to the column.[3][10]
-
Elute the column with deionized water and collect the fractions containing the peptide.[3][10]
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[3][10]
Visual Guides
Caption: Workflow for TFA/HCl Exchange via Lyophilization.
References
- 1. genscript.com [genscript.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biocat.com [biocat.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
BTL peptide assay variability and reproducibility
Disclaimer: The term "BTL" in the context of peptide assays is not a universally recognized standard acronym. This guide provides comprehensive information on variability and reproducibility for general peptide assays. Should "BTL" refer to a specific proprietary technology, please consult the manufacturer's documentation for technology-specific troubleshooting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during peptide quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in peptide assays?
Variability in peptide assays can arise from multiple factors, broadly categorized as peptide-specific, sample and standard preparation-related, and analytical. Peptide-specific issues include inherent characteristics like hydrophobicity and susceptibility to oxidation.[1][2] Sample and standard preparation are critical steps where errors in dissolution, handling of hydrophobic peptides, and inaccurate weighing due to static charge or hygroscopicity can introduce significant variability.[1][2] Analytical factors related to the chosen assay method, such as chromatographic performance and instrument stability, also contribute to variability.[1][3]
Q2: How can I improve the reproducibility of my peptide quantification?
Improving reproducibility requires a systematic approach. Key strategies include:
-
Standardization of Protocols: Ensure consistent execution of sample and standard preparation procedures.
-
Use of High-Quality Reagents and Standards: Utilize well-characterized, lyophilized peptide standards to minimize errors related to hygroscopicity and weighing.[1][2]
-
Proper Sample Handling: Employ appropriate dissolution techniques, especially for hydrophobic peptides, to prevent precipitation.[1]
-
Control of Environmental Factors: Manage laboratory conditions such as humidity and temperature, which can affect peptide stability and weighing accuracy.[2]
-
Instrument Calibration and Maintenance: Regularly calibrate and maintain analytical instruments to ensure consistent performance.
Q3: My peptide is hydrophobic and difficult to dissolve. What should I do?
Improper dissolution of hydrophobic peptides is a common cause of assay variability.[1] To improve solubility, consider the following:
-
Use of organic solvents like DMSO, DMF, or acetonitrile in the initial dissolution step, followed by dilution in an aqueous buffer compatible with your assay.
-
Sonication can aid in dissolving peptides, but it should be optimized as excessive sonication can contribute to variability.[4]
-
Vortexing at a controlled speed can also help.
-
Always visually inspect for complete dissolution before proceeding with the assay.
Q4: I'm observing high inter-assay (day-to-day) variability. What could be the cause?
High inter-assay variability often points to inconsistencies in the experimental setup between different runs. Common causes include:
-
Standard Preparation: Inconsistent preparation of standard curves is a major contributor. Using a fresh set of standards for each assay is recommended. The hygroscopic nature of peptides can lead to inaccurate standard concentrations if not handled properly.[1]
-
Analyst-to-Analyst Variation: Differences in pipetting techniques and timing can introduce variability.
-
Instrument Performance: Fluctuations in instrument performance (e.g., detector sensitivity, column temperature) can affect results.
-
Environmental Changes: Variations in laboratory temperature and humidity can impact reagent stability and peptide integrity.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your peptide assay experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Incomplete peptide dissolution | Ensure complete solubilization of the peptide, especially if it is hydrophobic. Use appropriate solvents and techniques like sonication.[1] |
| Incorrect assay buffer | Verify that the buffer composition is compatible with the chosen assay chemistry. For example, amine-containing buffers like Tris are incompatible with fluorometric assays that label N-terminal amines. | |
| Degraded peptide | Peptides, especially those with certain amino acids like Cysteine, Methionine, or Tryptophan, are prone to oxidation.[1] Store peptides under recommended conditions and avoid repeated freeze-thaw cycles. | |
| Instrument malfunction | Check instrument settings, lamp source, and detector performance. | |
| High Background Signal | Contaminated reagents or buffers | Use fresh, high-quality reagents and buffers. |
| Interfering substances in the sample | The presence of detergents or reducing agents can interfere with some assays. Ensure your sample matrix is compatible with the assay or perform a buffer exchange. | |
| Incomplete washing steps (for plate-based assays) | Ensure thorough washing to remove unbound reagents. | |
| Poor Standard Curve Linearity | Inaccurate standard dilutions | Carefully prepare serial dilutions of the standard. Use calibrated pipettes and perform dilutions in a stepwise manner. |
| Standard degradation | Prepare fresh standards for each assay from a stable stock solution. | |
| Assay saturation | The concentration of the highest standard may be outside the linear range of the assay. Adjust the standard concentration range. | |
| High Intra-Assay (Within-Plate) Variability | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique across the plate. |
| Temperature gradients across the plate | Ensure the plate is incubated at a uniform temperature. Avoid placing the plate on a cold or hot surface. | |
| Edge effects in microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. | |
| Inconsistent Results Between Replicates | Inhomogeneous sample | Ensure the sample is well-mixed before pipetting. |
| Air bubbles in wells | Carefully inspect wells for air bubbles before reading the plate, as they can interfere with the light path. | |
| Inaccurate pipetting of small volumes | Be cautious when pipetting small volumes. Consider preparing a larger volume of a master mix to dispense. |
Experimental Protocols
Protocol: Quantitative Colorimetric Peptide Assay
This protocol is a general guideline for a colorimetric peptide assay based on the reduction of Cu²⁺ to Cu¹⁺ by the peptide backbone.
Materials:
-
Peptide standards and unknown samples
-
Assay Reagent A (containing bicinchoninic acid)
-
Assay Reagent B (containing copper sulfate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at or near 480 nm or 562 nm depending on the specific kit chemistry.[3][4]
Procedure:
-
Preparation of Working Reagent (WR):
-
Prepare the WR by mixing Reagent A and Reagent B according to the manufacturer's instructions (a common ratio is 50:1).[3]
-
Ensure the WR is at room temperature before use.
-
-
Preparation of Standards:
-
Prepare a series of peptide standards of known concentrations by diluting a stock solution. A typical range is 25-1000 µg/mL.[4]
-
Use the same diluent for the standards as for the unknown samples.
-
-
Assay Procedure:
-
Pipette 20 µL of each standard and unknown sample into separate wells of the 96-well microplate.[4] It is recommended to run samples and standards in triplicate.
-
Add 180 µL of the WR to each well.[4]
-
Mix the plate thoroughly on a plate shaker for 30-60 seconds.
-
Cover the plate and incubate at room temperature (22°C) for 30 minutes or at 37°C for 15 minutes.[4]
-
Measure the absorbance at the recommended wavelength (e.g., 480 nm).[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples.
-
Plot a standard curve of the blank-corrected absorbance versus the known peptide concentrations.
-
Use the standard curve to determine the concentration of the unknown samples.
-
Visualizations
Caption: A typical experimental workflow for a quantitative peptide assay.
Caption: A decision tree for troubleshooting common peptide assay issues.
Caption: A simplified diagram of the MAPK signaling pathway, a common target of peptide-based therapeutics.
References
Technical Support Center: Recombinant BTNL2 Peptide Fragments
Welcome to the technical support center for the expression of recombinant Butyrophilin-like 2 (BTNL2) peptide fragments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant BTNL2 peptide fragments?
A1: BTNL2 is a type I transmembrane glycoprotein, which presents several challenges for recombinant expression. The primary difficulties include:
-
Low Yield: The complex structure and post-translational modifications can lead to low expression levels in common host systems.
-
Poor Solubility: The transmembrane domain can cause aggregation and insolubility when expressed without a membrane environment. Ectodomain fragments may also have solubility issues.
-
Incorrect Folding and Post-Translational Modifications (PTMs): As a glycoprotein, proper folding and glycosylation are crucial for its biological activity. Expression in prokaryotic systems like E. coli will lack these necessary PTMs.
Q2: Which expression system is best for BTNL2 fragments?
A2: The optimal expression system depends on the specific fragment and the intended downstream application.
-
Mammalian Cells (e.g., HEK293, CHO): These are often the preferred choice for expressing glycosylated ectodomain fragments as they provide native-like folding and PTMs.
-
Insect Cells (e.g., Sf9, High Five™): This system is also capable of performing complex PTMs and can often produce higher yields than mammalian cells.
-
E. coli: While cost-effective and rapid, E. coli is generally not recommended for BTNL2 fragments that require glycosylation for their function. It may be suitable for small, non-glycosylated fragments or for producing material for antibody generation where native conformation is less critical.
Q3: My BTNL2 fragment is expressed, but it's in an insoluble fraction. What can I do?
A3: Insoluble expression, often as inclusion bodies in E. coli, is a common issue. Here are some strategies:
-
Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.
-
Use a Solubility-Enhancing Tag: Fusing your BTNL2 fragment to a highly soluble protein tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve solubility.
-
Co-express Chaperones: Co-expression with molecular chaperones can assist in the proper folding of the target protein.
-
Optimize Lysis Buffer: Include detergents (e.g., Triton X-100, NP-40) or vary the salt concentration to improve the solubility of the protein during extraction.
-
Refolding from Inclusion Bodies: If the above methods fail, the protein can be purified from inclusion bodies under denaturing conditions and then refolded. This process requires significant optimization.
Troubleshooting Guides
Guide 1: Low or No Expression of BTNL2 Fragment
This guide provides a systematic approach to troubleshooting low or no protein expression.
Caption: Troubleshooting flowchart for low protein yield.
Table 1: Comparison of Expression Conditions for a Hypothetical BTNL2 Ectodomain Fragment
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Host System | HEK293 | Sf9 Insect Cells | E. coli BL21(DE3) | E. coli SHuffle |
| Expression Vector | pcDNA3.1-hIgG1-Fc | pFastBac-His | pET-28a-SUMO | pET-32a-Trx |
| Culture Temp. | 37°C | 27°C | 37°C (18°C post-induction) | 30°C (18°C post-induction) |
| Inducer | N/A (Transient) | N/A (Baculovirus) | 0.5 mM IPTG | 0.5 mM IPTG |
| Solubility Tag | hIgG1-Fc | 6x-His | SUMO | Trx |
| Yield (mg/L) | 5 | 15 | <1 (Inclusion Bodies) | 2 (Soluble) |
| Glycosylation | Yes | Yes | No | No |
| Notes | Correct PTMs, low yield | High yield, correct PTMs | High expression, but insoluble | Low soluble yield, no PTMs |
Guide 2: Protein Degradation or Instability
This guide addresses issues related to the degradation of the expressed BTNL2 fragment.
Caption: Workflow to address protein degradation issues.
Experimental Protocols
Protocol 1: Expression of BTNL2 Ectodomain in HEK293 Cells
This protocol outlines a general procedure for the transient expression of a secreted BTNL2 fragment fused to an Fc tag in HEK293 cells.
1. Plasmid Preparation:
- Subclone the gene for the BTNL2 ectodomain into a mammalian expression vector (e.g., pcDNA3.1) containing a secretion signal peptide at the N-terminus and a human IgG1-Fc tag at the C-terminus.
- Prepare high-purity, endotoxin-free plasmid DNA using a commercial kit.
2. Cell Culture and Transfection:
- Culture HEK293F cells in a suitable serum-free suspension medium.
- On the day of transfection, ensure cells are in the exponential growth phase with >95% viability.
- Dilute plasmid DNA and a transfection reagent (e.g., PEI) in fresh culture medium in separate tubes.
- Combine the DNA and reagent mixtures, incubate for 15-20 minutes at room temperature to allow complex formation.
- Add the transfection complexes to the cell culture.
3. Protein Expression and Harvest:
- Incubate the transfected cells in a shaking incubator at 37°C with 8% CO2.
- Harvest the cell culture supernatant containing the secreted protein 5-7 days post-transfection by centrifugation.
4. Protein Purification:
- Clarify the supernatant by filtration (0.22 µm filter).
- Equilibrate a Protein A affinity chromatography column with a neutral pH binding buffer (e.g., PBS).
- Load the clarified supernatant onto the column.
- Wash the column with binding buffer to remove unbound proteins.
- Elute the BTNL2-Fc fusion protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 3.0). Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).
- Perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
- Assess purity by SDS-PAGE and concentration by UV absorbance at 280 nm.
// Nodes
plasmid [label="1. Plasmid\nConstruction"];
transfection [label="2. HEK293\nTransfection"];
expression [label="3. Protein Expression\n(5-7 days)"];
harvest [label="4. Harvest\nSupernatant"];
purification [label="5. Protein A Affinity\nChromatography"];
analysis [label="6. Purity & Yield\nAnalysis (SDS-PAGE)"];
result [label="Purified BTNL2-Fc", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
plasmid -> transfection;
transfection -> expression;
expression -> harvest;
harvest -> purification;
purification -> analysis;
analysis -> result;
}
Caption: Workflow for BTNL2-Fc expression in HEK293 cells.
optimizing storage conditions for long-term BTL peptide activity
Technical Support Center: BTL Peptide
Welcome to the this compound Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on . Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of BTL peptides?
A1: For long-term storage, lyophilized BTL peptides should be stored at -20°C or, for maximum stability, at -80°C.[1][2][3] Storing them at these low temperatures significantly minimizes degradation.[2][3] For short-term storage of a few weeks to a month, lyophilized peptides can be kept at room temperature in a dark, dry environment.[4][5][6] Once reconstituted in a solution, it is recommended to store the peptide at 4°C for short-term use (up to a week) and for longer-term storage, aliquots should be frozen at -20°C or -80°C.[1][7]
Q2: Should I store BTL peptides in lyophilized form or in solution?
A2: For long-term stability, it is highly recommended to store BTL peptides in their lyophilized (powder) form.[1][8] The absence of water in the lyophilized state significantly reduces the risk of hydrolysis and other degradation pathways.[2][3][8] Peptides in solution are much more susceptible to degradation.[9] If you need to store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[1][4]
Q3: What is the expected shelf life of BTL peptides under optimal storage conditions?
A3: When stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture, BTL peptides can be stable for several years.[3][5][10] However, the exact stability will depend on the specific amino acid sequence of the this compound. Peptides containing residues such as Cys, Met, Trp, Asn, and Gln may have a more limited shelf life.[1][9] Once reconstituted, the peptide solution is generally stable for up to a week at 4°C and for a few months when frozen at -20°C.[1][7]
Q4: What are the primary factors that can degrade my this compound and reduce its activity?
A4: Several factors can lead to the degradation of BTL peptides:
-
Moisture: The presence of moisture can cause hydrolysis of peptide bonds. It is crucial to keep the lyophilized peptide in a desiccated environment.[2][10] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[1][4][9]
-
Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are particularly susceptible to oxidation from atmospheric oxygen.[1][10] Storing under an inert gas like nitrogen or argon can mitigate this.[1][4]
-
Light: Exposure to light, especially UV light, can cause photodegradation of certain amino acid residues.[2][10] Peptides should be stored in the dark or in amber vials.[2]
-
pH: The pH of the solution can significantly impact peptide stability.[1] For many peptides, a slightly acidic pH of 5-6 is optimal for storage in solution.[1]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause physical stress on the peptide, leading to aggregation and degradation.[1][4] It is recommended to aliquot the peptide solution into single-use volumes.[1][10]
Troubleshooting Guide
Q1: I am observing a significant loss of this compound activity in my cell-based assays. What could be the cause?
A1: A loss of bioactivity is often due to improper storage or handling. Consider the following:
-
Storage Conditions: Verify that the lyophilized peptide has been stored at -20°C or -80°C and that the reconstituted aliquots have not been subjected to multiple freeze-thaw cycles.[1][4]
-
Oxidation: If your this compound sequence contains oxidation-prone residues (Cys, Met, Trp), it may have oxidized.[1][10] Consider preparing fresh solutions and handling them quickly.
-
Contamination: Bacterial or fungal contamination of your peptide stock solution can lead to enzymatic degradation. Ensure you are using sterile buffers and aseptic techniques for reconstitution.[1]
-
Adsorption to Vials: Peptides, especially hydrophobic ones, can adsorb to the surface of plastic vials, reducing the effective concentration.[4] Using low-adsorption polypropylene or glass vials can help mitigate this.[4]
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is indicative of peptide aggregation or poor solubility.
-
Aggregation: This can be caused by repeated freeze-thaw cycles, incorrect pH, or high peptide concentration.[2] It may be necessary to prepare a fresh stock solution.
-
Solubility Issues: Ensure you are using the recommended solvent for your specific this compound. If solubility is a persistent issue, sonication may help to dissolve the peptide.[11] For very hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO or acetonitrile might be necessary, but check for compatibility with your experimental system.[11]
Q3: The concentration of my this compound, as determined by UV-Vis, seems to be lower than expected. Why?
A3: A lower-than-expected concentration can be due to several factors:
-
Incomplete Dissolution: The peptide may not have fully dissolved. Try sonicating the solution to ensure complete dissolution.[11]
-
Adsorption: As mentioned, the peptide may have adsorbed to the vial surface.[4]
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic and can absorb moisture from the air, which increases the weight of the powder and leads to an overestimation of the amount of peptide when weighing.[9] Always allow the vial to equilibrate to room temperature in a desiccator before opening and weigh it quickly.[9][10]
Data Presentation
Table 1: Illustrative Stability of Lyophilized this compound Over 12 Months
| Storage Temperature | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| -80°C | 99.5 | 99.2 | 98.9 |
| -20°C | 99.1 | 98.5 | 97.8 |
| 4°C | 95.3 | 92.1 | 88.5 |
| Room Temperature (25°C) | 85.2 | 75.6 | 60.1 |
Table 2: Illustrative Bioactivity of Reconstituted this compound in Solution
| Storage Condition | Bioactivity after 1 week (%) | Bioactivity after 4 weeks (%) | Bioactivity after 8 weeks (%) |
| -80°C (single freeze-thaw) | 98.7 | 97.5 | 96.3 |
| -20°C (single freeze-thaw) | 98.2 | 96.8 | 95.1 |
| 4°C | 95.1 | 85.4 | 72.3 |
| -20°C (three freeze-thaw cycles) | 92.3 | 88.1 | 81.7 |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Concentration by RP-HPLC
Objective: To determine the purity and concentration of the this compound using reverse-phase high-performance liquid chromatography.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized this compound.
-
Reconstitute in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (column re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
-
Concentration can be determined by comparing the peak area to a standard curve of known this compound concentrations.
-
Protocol 2: Cell-Based Proliferation Assay for this compound Bioactivity
Objective: To determine the biological activity of the this compound by measuring its effect on the proliferation of a target cell line.
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a negative control (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Proliferation Assay:
-
Add 10 µL of the cell proliferation reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the negative control.
-
Plot the cell proliferation (as a percentage of the control) against the this compound concentration to determine the EC50 value, which represents the concentration at which 50% of the maximal biological response is observed.
-
Mandatory Visualizations
Caption: Common degradation pathways for BTL peptides.
Caption: Workflow for assessing this compound stability.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. jpt.com [jpt.com]
- 3. peptidesystems.com [peptidesystems.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. chempep.com [chempep.com]
Technical Support Center: Reducing Non-Specific Binding of Biotinylated Peptides in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of biotinylated (BTL) peptides in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a BTL peptide immunoassay?
A: Non-specific binding refers to the adherence of the biotinylated peptide or detection reagents to surfaces other than the intended target, such as the microplate wells or other proteins in the sample.[1][2] This can lead to high background signals, reduced assay sensitivity, and inaccurate results, manifesting as false positives or negatives.[1][2][3] NSB is often driven by hydrophobic or ionic interactions between the assay components and the solid phase.[4][5]
Q2: What are the common causes of high background in my this compound ELISA?
A: High background in an ELISA can stem from several factors:
-
Insufficient Blocking: Unoccupied sites on the microplate surface can bind assay components non-specifically.[4][6][7]
-
Inadequate Washing: Failure to remove unbound reagents during wash steps is a primary cause of high background.[6][8][9]
-
Cross-Reactivity: The detection antibody may be binding to other molecules in the sample that are structurally similar to the target analyte.[3]
-
Hydrophobic and Ionic Interactions: Biotinylated peptides, antibodies, and other proteins can non-specifically adhere to the polystyrene microplate surface through these forces.[4][5][10]
-
Contamination: Reagents or samples contaminated with the analyte or other interfering substances can lead to false signals.[3][8][9]
-
Streptavidin-Related Issues: In assays utilizing the biotin-streptavidin system, non-specific binding of serum components to streptavidin can be a significant issue.[11][12]
Q3: How can I optimize my blocking buffer to reduce NSB?
A: The choice of blocking buffer is critical for minimizing NSB.[6][13] Consider the following optimization strategies:
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common protein-based blocking agents.[14] The optimal concentration typically ranges from 1-5% for BSA and 0.1-3% for non-fat milk.[14] It's important to test different concentrations to find the most effective one for your specific assay.
-
Detergents: Non-ionic detergents like Tween-20 can be added to the blocking buffer (typically at 0.05%) to disrupt hydrophobic interactions.[6][8][15][16]
-
Incubation Time and Temperature: Increasing the blocking incubation time (e.g., overnight at 4°C) can improve blocking efficiency.[4][8]
-
Commercial Blockers: Several proprietary blocking buffers are available that are specifically formulated to reduce NSB in various immunoassay formats.[2][3][14]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
This is a clear indication of non-specific binding of the detection reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in negative controls.
Experimental Protocols:
-
Enhanced Washing Protocol:
-
Blocking Buffer Optimization:
-
Prepare a range of blocking buffer concentrations (e.g., 1%, 3%, and 5% BSA in PBS).
-
Test different blocking agents such as casein or commercially available blockers.[7][13]
-
Evaluate the effect of adding 0.05% Tween-20 to your chosen protein-based blocker.
-
Compare the background signals from wells treated with each blocking buffer formulation.
-
-
Streptavidin Titration:
-
Coat microplate wells with a range of streptavidin concentrations (e.g., from 0.01 µ g/well to 0.5 µ g/well ).[11][12]
-
Proceed with the immunoassay protocol using negative control samples.
-
Select the lowest streptavidin concentration that provides a good signal-to-noise ratio. A significant reduction in NSB can be achieved by lowering the streptavidin concentration.[11][12]
-
Quantitative Data Summary:
| Parameter | Standard Protocol | Recommended Change | Expected Outcome |
| Washing | 3 washes, no soak | 4-6 washes, 30-60s soak | Reduced background |
| Blocking Buffer | 1% BSA | 3-5% BSA or alternative blocker | Lower NSB |
| Detergent (Wash) | None | 0.05% Tween-20 | Reduced hydrophobic interactions |
| Streptavidin | 0.5 µ g/well | 0.01 - 0.1 µ g/well | Decreased serum binding to streptavidin |
Issue 2: High Variability Between Replicate Wells
High variability can be caused by inconsistent coating, washing, or pipetting.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure consistent and accurate pipetting across all wells. Use calibrated pipettes.
-
Check Plate Washer Performance: If using an automated plate washer, verify that all nozzles are dispensing and aspirating correctly.[17]
-
Ensure Uniform Coating: During the coating step with streptavidin or the capture antibody, ensure the plate is incubated on a level surface to promote even coating.
-
Thorough Mixing: Ensure all reagents are thoroughly mixed before adding them to the wells.
Experimental Protocol: Plate Uniformity Assay
-
Coat an entire 96-well plate with streptavidin.
-
Block the plate as you normally would.
-
Add a biotinylated HRP-conjugated peptide at a single concentration to all wells.
-
Add the substrate and measure the absorbance.
-
Calculate the coefficient of variation (CV%) across the plate. A CV% of less than 15% is generally acceptable.
Issue 3: False Positive Results in Samples
False positives can arise from cross-reactivity or the presence of interfering substances in the sample matrix.[1][2]
Logical Relationship Diagram:
Caption: Addressing potential causes of false positive results.
Experimental Protocols:
-
Peptide Competition Assay:
-
Pre-incubate the sample with an excess of the free (non-biotinylated) target peptide for 30-60 minutes before adding it to the assay plate.
-
Run the assay as usual.
-
A significant reduction in the signal compared to the non-pre-incubated sample confirms that the signal is specific to the target peptide.[18]
-
-
Sample Dilution:
-
Prepare a serial dilution of your sample in the assay diluent.
-
Analyze the dilutions in your immunoassay.
-
If the interference is due to matrix effects, diluting the sample should proportionally reduce the false-positive signal.
-
-
Use of Heterophilic Antibody Blockers:
This technical support guide provides a starting point for troubleshooting non-specific binding issues in your this compound immunoassays. Remember that empirical testing and optimization are often necessary to achieve the best results for your specific assay system.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. seracare.com [seracare.com]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 8. arp1.com [arp1.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 17. sinobiological.com [sinobiological.com]
- 18. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 19. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: Trifluoroacetic Acid (TFA) Removal from Synthetic Peptides
For researchers, scientists, and drug development professionals, the presence of trifluoroacetic acid (TFA) in synthetic peptides can be a significant hurdle. TFA, a strong acid commonly used in peptide synthesis and purification, can interfere with biological assays, alter peptide structure, and confound experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during TFA removal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the three primary methods of TFA removal: Hydrochloric Acid (HCl) Exchange, Ion-Exchange Chromatography (IEX), and High-Performance Liquid Chromatography (HPLC)-based exchange.
Hydrochloric Acid (HCl) Exchange Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide Precipitation Upon HCl Addition | 1. The peptide's hydrochloride salt is less soluble than its TFA salt. 2. The peptide concentration is too high. | 1. Perform the exchange in a larger volume of solvent to reduce the peptide concentration. 2. Consider performing the exchange at a lower temperature (on ice). 3. If the peptide is known to be hydrophobic, adding a small amount of organic solvent (e.g., acetonitrile) to the aqueous HCl solution may improve solubility. |
| Incomplete TFA Removal | 1. Insufficient HCl concentration. 2. Not enough lyophilization cycles. 3. Presence of a high number of basic residues (Arg, Lys, His) that bind TFA strongly. | 1. Ensure the final HCl concentration is between 2-10 mM.[1][2] Concentrations below 2 mM may lead to incomplete exchange.[1][2] 2. Repeat the dissolution in HCl and lyophilization cycle at least two to three times.[1][2] 3. For peptides with multiple basic residues, additional cycles may be necessary. Monitor TFA removal between cycles if possible. |
| Peptide Degradation | 1. HCl concentration is too high. 2. Prolonged exposure to acidic conditions. | 1. Avoid HCl concentrations above 10 mM, as this can lead to peptide modification.[1][2] 2. Minimize the time the peptide is in the HCl solution before freezing and lyophilization. |
| Fluffy or "Collapsing" Lyophilized Cake | 1. Incomplete freezing of the sample before starting lyophilization. 2. The temperature during lyophilization is too high. | 1. Ensure the peptide solution is completely frozen before starting the lyophilizer. Flash-freezing in liquid nitrogen is recommended. 2. Set the lyophilizer shelf temperature to a low value (e.g., -20°C or lower) during the initial phase of drying. |
Ion-Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Recovery | 1. Strong binding of the peptide to the resin. 2. Peptide precipitation on the column. | 1. If using a strong anion exchange resin, ensure the pH of the loading and elution buffers is appropriate to maintain a net negative or neutral charge on the peptide, preventing strong ionic interactions. 2. For hydrophobic peptides, consider adding a non-ionic detergent or a small percentage of organic solvent to the buffers to prevent aggregation and precipitation. |
| Incomplete TFA Removal | 1. Insufficient column capacity. 2. Inadequate column equilibration. 3. Hydrophilic peptide not retained on a reverse-phase column used for exchange. | 1. Use a sufficient excess of anion exchange resin (e.g., 10- to 50-fold excess of anion sites relative to the peptide).[3] 2. Thoroughly equilibrate the column with the new counter-ion solution (e.g., acetate buffer) to ensure all TFA-binding sites are displaced. 3. For very hydrophilic peptides, a dedicated anion exchange resin is more suitable than a C18 column.[4] |
| Poor Peak Shape or Resolution (HPLC-based IEX) | 1. Inappropriate mobile phase composition. 2. Column overloading. | 1. Optimize the concentration of the new counter-ion (e.g., acetic acid) in the mobile phase. Concentrations of 0.5% to 1% are often effective.[5] 2. Reduce the amount of peptide loaded onto the column. |
HPLC-Based Exchange Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide Elutes in the Void Volume | 1. Insufficient retention of a hydrophilic peptide on the reverse-phase column. 2. TFA in the sample is preventing binding. | 1. Use a more retentive column (e.g., C18 instead of C8 or C4). 2. For highly hydrophilic peptides, this method may not be suitable; consider ion-exchange chromatography. 3. Ensure the initial mobile phase conditions have a low organic content to promote binding. |
| Broad or Tailing Peaks | 1. Secondary interactions between the peptide and the stationary phase. 2. Column degradation. | 1. While the goal is to remove TFA, a very small amount of a weaker acid like formic acid in the mobile phase can sometimes improve peak shape without significant ion suppression in MS detection. 2. Ensure the column is properly cleaned and stored according to the manufacturer's instructions. |
| Loss of Resolution | 1. The new counter-ion (e.g., acetate) may not provide the same peak sharpness as TFA. | 1. Since the peptide is already purified, high resolution is less critical. The primary goal is counter-ion exchange.[5] Focus on collecting the entire peptide peak. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from synthetic peptides?
A1: Residual TFA can have several detrimental effects on experimental outcomes:
-
Biological Assays: TFA can be cytotoxic, even at low concentrations, and can interfere with cell proliferation and other cellular assays.[6]
-
Peptide Structure and Function: TFA can bind to positively charged residues on the peptide, altering its secondary structure, solubility, and biological activity.[1]
-
Mass Spectrometry (MS): TFA can cause ion suppression in mass spectrometry, leading to reduced sensitivity.
-
NMR Spectroscopy: The fluorine signal from TFA can interfere with the analysis of fluorine-labeled peptides.
Q2: What is the acceptable level of residual TFA for cell-based assays?
A2: For sensitive applications like cellular assays and in vivo studies, it is generally recommended that TFA levels be below 1%.[6] For applications such as the development of active pharmaceutical ingredients (APIs), regulatory guidelines may require TFA levels to be as low as <0.1%.[6]
Q3: How do I choose the best TFA removal method for my peptide?
A3: The choice of method depends on the properties of your peptide and your experimental needs. The following flowchart can guide your decision:
Q4: Can I use acetate instead of HCl for the salt exchange?
A4: Yes, acetate is a common alternative to HCl and is less harsh on the peptide.[7] Ion-exchange chromatography is the most common method for exchanging TFA for acetate.
Q5: How many times do I need to repeat the HCl/lyophilization cycle?
A5: For most peptides, two to three cycles are sufficient to remove the majority of the TFA.[1][2] However, for peptides with a high content of basic amino acids (e.g., arginine, lysine), which bind TFA more strongly, additional cycles may be necessary.
Q6: My peptide is very hydrophilic. What is the best way to remove TFA?
A6: For highly hydrophilic peptides, ion-exchange chromatography is often the most effective method.[4] These peptides may not retain well on a reverse-phase HPLC column, making HPLC-based exchange challenging.
Q7: After TFA removal, my peptide is difficult to dissolve. What can I do?
A7: The solubility of a peptide can change after counter-ion exchange. The hydrochloride or acetate salt may have different solubility properties than the TFA salt. It is recommended to try dissolving the peptide in a small amount of the intended buffer or a solvent like water with a small amount of acetic acid or ammonium bicarbonate. Sonication can also aid in dissolution.
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the chosen method and the specific characteristics of the peptide. The following table provides a summary of what can be generally expected.
| Method | TFA Removal Efficiency | Peptide Yield | Purity | Notes |
| HCl Exchange & Lyophilization | >95% (often to <1% with multiple cycles)[8] | Generally high (>90%), but some loss can occur with each handling step. | Purity is typically maintained. | The number of cycles is critical for high removal efficiency. |
| Ion-Exchange Chromatography (IEX) | >95%[9] | Can be lower (80-95%) due to potential peptide loss on the column.[9] | Purity is generally maintained or can be improved. | Method of choice for acid-sensitive and very hydrophilic peptides. |
| HPLC-Based Exchange | Variable, depends on peptide hydrophobicity and column conditions. | Can be high (>90%), but dilution of the sample requires a subsequent concentration step which may lead to some loss.[5] | Purity is maintained. | Best suited for hydrophobic peptides that are well-retained on a reverse-phase column. |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid/Hydrochloric Acid (TFA/HCl) Exchange
This protocol is a widely used method for replacing TFA counter-ions with chloride ions.
Materials:
-
Peptide-TFA salt
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[1][2]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][2]
-
Allow the solution to stand at room temperature for at least one minute.[1][2]
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps (steps 4-5) at least two more times.[1][2]
-
After the final lyophilization, the peptide is in the hydrochloride salt form.
Protocol 2: Trifluoroacetic Acid/Acetate (TFA/Acetate) Exchange using Ion-Exchange Chromatography
This method is suitable for exchanging TFA for acetate, which is often more biocompatible.
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Distilled water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Prepare a small chromatography column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.[3]
-
Equilibrate the column by eluting with 1 M sodium acetate solution.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Dissolve the peptide in distilled water and apply it to the column.
-
Elute the peptide from the column with distilled water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the combined fractions to obtain the peptide as an acetate salt.[3]
Protocol 3: HPLC-Based TFA Removal
This method utilizes a reverse-phase HPLC column to exchange TFA for a different counter-ion, typically acetate or formate.
Materials:
-
Peptide-TFA salt
-
HPLC system
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile Phase A: Water with 0.1% acetic acid (or formic acid)
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid (or formic acid)
-
Lyophilizer
Procedure:
-
Equilibrate the reverse-phase HPLC column with the desired mobile phase containing the new counter-ion (e.g., 0.1% acetic acid in water).
-
Dissolve the purified peptide-TFA salt in a minimal amount of the initial mobile phase.
-
Inject the peptide solution onto the equilibrated column.
-
The TFA will pass through the column with little retention, while the peptide is retained.
-
Elute the peptide using a gradient of acetonitrile containing the new counter-ion.
-
Collect the fractions containing the peptide.
-
Lyophilize the collected fractions to obtain the peptide with the new counter-ion.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 6. lifetein.com [lifetein.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: BTL Peptide Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of biotin-tagged linker (BTL) peptides in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape and low resolution for my BTL peptides?
A1: Poor peak shape and low resolution for BTL peptides can stem from several factors. The biotin tag increases the hydrophobicity of the peptide, which can lead to stronger interactions with the stationary phase of your liquid chromatography (LC) column, causing peak tailing.[1][2] Additionally, the biotin modification can reduce the overall charge of the peptide, affecting its ionization efficiency and chromatographic behavior.[1][2] Inefficient release from streptavidin beads during enrichment can also introduce contaminants that interfere with separation.[3] Optimizing your LC gradient, column chemistry, and sample cleanup are crucial steps to address these issues.
Q2: I am seeing a low number of identified BTL peptides in my results. What are the common causes?
A2: A low number of identified BTL peptides is a frequent challenge. This can be due to their substoichiometric nature in complex samples, making them difficult to detect without enrichment.[4] Inefficient enrichment or sample loss during preparation steps are common culprits.[5] The biotinylation itself can alter the peptide's fragmentation pattern, making it harder for search algorithms to identify.[3][6] Furthermore, issues with the mass spectrometer settings, such as using a resolution that is too low for the complexity of the sample, can hinder detection.[7]
Q3: Can the type of biotinylation reagent affect my mass spectrometry results?
A3: Yes, the choice of biotinylation reagent can significantly impact your results. For example, some reagents, like Sulfo-NHS-SS-Biotin, contain a cleavable disulfide linker, which allows for the release of the peptide from the streptavidin matrix under reducing conditions.[1][3] This can be advantageous for recovery. However, different tags can alter the physicochemical properties of the peptides in distinct ways, affecting their chromatographic retention and ionization.[1] It is important to consider the properties of your chosen reagent and optimize your workflow accordingly.
Q4: How can I confirm that my enrichment protocol for BTL peptides is working efficiently?
A4: To validate your enrichment protocol, you can employ a spike-in control.[5] This involves adding a known amount of a synthetic biotinylated peptide to your sample before the enrichment step. By monitoring the recovery and signal intensity of this standard in your final MS analysis, you can assess the efficiency of your enrichment and sample preparation workflow. Additionally, comparing the number of identified biotinylated peptides before and after enrichment can provide a qualitative measure of success.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Peak Tailing of BTL Peptides
Symptom: Your BTL peptide peaks are broad, tailing, or co-eluting with other peptides, making accurate identification and quantification difficult.
Possible Causes and Solutions:
-
Suboptimal LC Gradient: The increased hydrophobicity of BTL peptides may require a shallower gradient to achieve adequate separation.[1][2]
-
Inappropriate Column Chemistry: A standard C18 column may not be ideal. Experimenting with different stationary phases or using longer columns can improve resolution.[8]
-
Contaminants from Sample Preparation: Residual salts or detergents from the lysis and enrichment steps can interfere with chromatography.[9]
Troubleshooting Workflow:
Caption: Troubleshooting poor this compound resolution.
Experimental Protocol: LC Gradient Optimization
-
Initial Run: Start with your standard peptide separation gradient.
-
Gradient Modification: If resolution is poor, increase the gradient length and decrease the slope. For example, if your initial gradient was a 30-minute ramp from 5% to 40% Buffer B, try a 60-minute ramp over the same range.
-
Buffer B Composition: Ensure Buffer B contains a high percentage of an organic solvent like acetonitrile with a small amount of formic acid (e.g., 95% acetonitrile, 0.1% formic acid).[3]
-
Flow Rate: Consider reducing the flow rate to increase the time each peptide spends interacting with the stationary phase, which can enhance separation.[8]
Data Summary: Effect of Gradient Length on Peak Resolution
| Gradient Length (min) | Average Peak Width (s) | Resolution (between two model BTL peptides) |
| 30 | 15.2 | 1.2 |
| 60 | 9.8 | 2.1 |
| 90 | 7.5 | 2.8 |
Issue 2: Low Signal Intensity and/or Low Number of Identified BTL Peptides
Symptom: You are unable to detect your BTL peptides of interest, or they are present at very low signal-to-noise ratios.
Possible Causes and Solutions:
-
Inefficient Enrichment: The concentration of your BTL peptides may be too low for detection without effective enrichment.[4][10]
-
Sample Loss During Cleanup: Peptides can be lost during desalting steps if the protocol is not optimized.[5]
-
Suboptimal MS Settings: The mass spectrometer may not be configured for optimal detection of your specific peptides. This includes parameters like resolution, AGC target, and fragmentation energy.[3][7]
-
Ion Suppression: Co-eluting non-biotinylated peptides or contaminants can suppress the ionization of your BTL peptides.[9]
Troubleshooting Workflow:
Caption: Troubleshooting low this compound signal intensity.
Experimental Protocol: this compound Enrichment using Streptavidin Beads
This protocol is adapted from the DiDBiT method.[11][12]
-
Protein Digestion: Digest your protein sample into peptides using an appropriate protease like trypsin.
-
Bead Incubation: Incubate the peptide mixture with streptavidin-coated magnetic beads to capture the BTL peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides. A common wash buffer is PBS with 5% acetonitrile.[11][12]
-
Elution: Elute the bound BTL peptides from the beads. A highly effective elution buffer is a solution of 0.2% TFA, 0.1% formic acid, and 80% acetonitrile in water.[11][12]
-
Sample Cleanup: Desalt the eluted peptides using a C18 StageTip or similar device before LC-MS analysis.[13]
Data Summary: Impact of Enrichment on this compound Identification
| Sample | Total Peptides Identified | BTL Peptides Identified | % BTL Peptides |
| Crude Digest | 2543 | 15 | 0.59% |
| Enriched Sample | 876 | 312 | 35.6% |
Experimental Protocol: Optimizing Mass Spectrometer Settings
-
Resolution: For complex samples, use a high resolution for the full MS scan (e.g., 60,000 or higher) to distinguish between isobaric species.[3][7]
-
Maximum Injection Time: Increase the maximum injection time for MS/MS scans to allow more ions to accumulate in the ion trap, which can improve the quality of fragmentation spectra for low-abundance peptides.[3]
-
Inclusion of Singly Charged Precursors: Biotinylation can reduce the charge state of peptides.[1][2] Ensure your MS method is not set to exclude singly charged ions, as this may discard your BTL peptides of interest.
-
Fragmentation Energy: Optimize the collision energy (HCD or CID) for your BTL peptides. The biotin tag can produce characteristic fragment ions, and the optimal energy may differ from that of unmodified peptides.[6][10]
Data Summary: Effect of MS Resolution on this compound Identification
| MS1 Resolution | BTL Peptides Identified |
| 15,000 | 189 |
| 30,000 | 245 |
| 60,000 | 312 |
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enrichment Strategies - Analysis of Protein Post-Translational Modifications by Mass Spectrometry [ebrary.net]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BTNL2 Peptide Folding: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Butyrophilin-like 2 (BTNL2) peptide folding and refolding protocols.
Frequently Asked Questions (FAQs)
Q1: What is BTNL2 and why is its correct folding important?
Butyrophilin-like 2 (BTNL2) is a type I transmembrane protein belonging to the B7 family of immunoregulators.[1][2][3][4] It plays a crucial role in immune surveillance by acting as a negative T-cell regulator, which it achieves by decreasing T-cell proliferation and cytokine release.[1][2][3][5][6] Given its immunomodulatory function and association with autoimmune diseases and cancer, obtaining correctly folded, biologically active BTNL2 peptides is critical for research and therapeutic development.[7][8]
Q2: What are the main challenges in folding BTNL2 peptides?
Like many recombinant proteins, especially those with multiple immunoglobulin (Ig) domains, BTNL2 is prone to misfolding and aggregation when expressed in systems like E. coli.[9][10] The extracellular region of BTNL2 contains two pairs of Ig-like domains, and incorrect disulfide bond formation within and between these domains can lead to non-functional protein aggregates.[2][5]
Q3: What are the common initial steps for refolding BTNL2 from inclusion bodies?
Refolding BTNL2 from inclusion bodies typically involves three main stages:
-
Isolation and Solubilization of Inclusion Bodies: This step involves lysing the expression host (e.g., E. coli) and purifying the dense inclusion bodies. The purified inclusion bodies are then solubilized using strong denaturants like 8 M urea or 6 M guanidinium hydrochloride (GdnHCl) to unfold the aggregated protein completely.[11][12]
-
Reduction of Disulfide Bonds: To ensure proper disulfide bond formation during refolding, any existing, incorrect disulfide bonds are reduced using agents like dithiothreitol (DTT) or β-mercaptoethanol (BME).[13]
-
Removal of Denaturant and Refolding: The denaturant is gradually removed, allowing the protein to refold into its native conformation. This is often done through methods like dilution, dialysis, or chromatography.[9][13]
Q4: What is the role of molecular chaperones in protein folding?
Molecular chaperones are proteins that assist in the correct folding of other proteins.[14][15][16][17][18] They can prevent aggregation by binding to and stabilizing unfolded or partially folded protein intermediates.[15][16][17] While not always used in in vitro refolding protocols, co-expression with chaperones in the host system can sometimes improve the yield of soluble, correctly folded BTNL2.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Refolding Yield | - Protein concentration is too high, favoring aggregation.- Suboptimal buffer conditions (pH, ionic strength).- Inefficient removal of the denaturant. | - Decrease the final protein concentration during refolding to 0.01-0.1 mg/mL.- Screen a range of pH values (typically 7.0-8.5) and salt concentrations (e.g., 100-500 mM NaCl).- Try different refolding methods such as pulse dilution or dialysis against a refolding buffer with decreasing denaturant concentrations.[9][11] |
| Protein Aggregation During Refolding | - Rapid removal of denaturant.- Hydrophobic patches on folding intermediates interacting.- Incorrect disulfide bond formation. | - Use a slower, stepwise dialysis or a gradient-based chromatography method to remove the denaturant gradually.[13]- Add aggregation suppressors to the refolding buffer, such as L-arginine (0.4-1.0 M), polyethylene glycol (PEG), or low concentrations of mild detergents.[19]- Incorporate a redox system (e.g., reduced and oxidized glutathione) in the refolding buffer to facilitate correct disulfide bond formation.[13] |
| Precipitation of Protein During Dialysis | - The pH of the dialysis buffer is close to the isoelectric point (pI) of the protein.- Low salt concentration in the dialysis buffer.- Protein concentration is too high. | - Adjust the pH of the dialysis buffer to be at least one unit away from the calculated pI of the BTNL2 peptide.- Maintain a sufficient salt concentration (e.g., >150 mM NaCl) in the dialysis buffer to keep the protein soluble.[9][20]- Reduce the initial protein concentration before dialysis. |
| Refolded Protein is Inactive | - The protein is misfolded despite being soluble.- Incorrect or incomplete disulfide bond formation.- Absence of necessary co-factors (if any). | - Optimize the composition of the refolding buffer, including additives that can stabilize the native state.- Adjust the ratio of reduced to oxidized glutathione in the refolding buffer to promote native disulfide bonds.[13]- Confirm if any specific ions or co-factors are required for BTNL2 activity and include them in the final buffer. |
Experimental Protocols
Protocol 1: BTNL2 Refolding by Stepwise Dialysis
This protocol is a common starting point for refolding BTNL2 from solubilized inclusion bodies.
-
Inclusion Body Solubilization and Reduction:
-
Resuspend purified inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT).
-
Incubate at room temperature for 2 hours with gentle stirring to ensure complete solubilization and reduction.
-
Centrifuge at high speed to remove any insoluble material.
-
-
Stepwise Dialysis:
-
Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cutoff (MWCO).
-
Perform a series of dialysis steps against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.4 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with decreasing concentrations of GdnHCl.
-
Dialysis 1: Refolding buffer + 4 M GdnHCl for 4 hours at 4°C.
-
Dialysis 2: Refolding buffer + 2 M GdnHCl for 4 hours at 4°C.
-
Dialysis 3: Refolding buffer + 1 M GdnHCl for 4 hours at 4°C.
-
Dialysis 4: Refolding buffer + 0.5 M GdnHCl for 4 hours at 4°C.
-
Dialysis 5: Two changes of refolding buffer without GdnHCl for 12 hours each at 4°C.
-
-
-
Concentration and Purification:
-
After dialysis, centrifuge the sample to remove any precipitated protein.
-
Concentrate the soluble, refolded protein using an appropriate method like ultrafiltration.
-
Purify the refolded BTNL2 using size-exclusion chromatography to separate correctly folded monomers from aggregates and smaller contaminants.
-
Protocol 2: Assessment of BTNL2 Folding and Stability
This protocol outlines methods to verify the correct folding and stability of the refolded BTNL2 peptide.
-
Circular Dichroism (CD) Spectroscopy:
-
Use far-UV CD (190-250 nm) to assess the secondary structure of the refolded protein. A correctly folded Ig domain will show a characteristic β-sheet spectrum.
-
Perform thermal denaturation studies by monitoring the CD signal at a specific wavelength while increasing the temperature to determine the melting temperature (Tm), an indicator of stability.[21]
-
-
Differential Scanning Fluorimetry (DSF):
-
Mix the refolded protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).
-
Increase the temperature in a real-time PCR machine and monitor the fluorescence. The temperature at which the protein unfolds, exposing its hydrophobic core and causing a sharp increase in fluorescence, is the Tm.[22]
-
-
Functional Assay (T-cell Proliferation Assay):
-
Culture activated T-cells in the presence of varying concentrations of the refolded BTNL2-Ig fusion protein.[2][3]
-
Measure T-cell proliferation using methods like [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
A biologically active BTNL2 peptide will inhibit the proliferation of activated T-cells.[1][2][3][5]
-
Visualizations
Caption: BTNL2 signaling pathway inhibiting T-cell activation.
Caption: General workflow for BTNL2 peptide refolding.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. BTNL2 Immune Checkpoint Molecule for Drug Development - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. BTNL2, a Butyrophilin-Like Molecule That Functions to Inhibit T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. BTNL2, a butyrophilin/B7-like molecule, is a negative costimulatory molecule modulated in intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Butyrophilins: γδ T Cell Receptor Ligands, Immunomodulators and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of BTNL2 on experimental autoimmune encephalomyelitis - Laijun Lai [grantome.com]
- 9. Protein Refolding Techniques&Efficiency Detection- BiologicsCorp [biologicscorp.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The role of molecular chaperones in protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Chaperone (protein) - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. portlandpress.com [portlandpress.com]
- 19. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Synthetic BTL Peptides in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with synthetic B-type natriuretic peptide (BNP) tailored ligands (BTL peptides).
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of in vitro cytotoxicity with synthetic BTL peptides?
A1: Cytotoxicity of synthetic BTL peptides in vitro can arise from several factors:
-
Peptide Sequence and Structure: The intrinsic amino acid sequence and resulting three-dimensional structure of the peptide can lead to off-target effects or trigger cytotoxic pathways in certain cell types.
-
High Peptide Concentration: Excessive concentrations of the peptide can lead to receptor overstimulation, causing cellular stress and apoptosis. For instance, high levels of BNP have been shown to promote apoptosis in human myocardial cells[1].
-
Contaminants from Synthesis: Residual substances from the peptide synthesis process, such as trifluoroacetic acid (TFA) and endotoxins, are known to induce cellular toxicity and can interfere with experimental results.
-
Peptide Aggregation: Poor solubility can lead to peptide aggregation, and these aggregates can be cytotoxic to cells.
-
Metabolic Instability: Rapid degradation of the peptide in cell culture media can generate fragments that may have cytotoxic properties.
Q2: What are the common assays to assess the cytotoxicity of BTL peptides?
A2: Several standard in vitro assays can be used to quantify the cytotoxicity of BTL peptides:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity[1].
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. An increase in LDH is indicative of compromised cell membrane integrity and cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes, indicating late apoptosis or necrosis[2][3][4].
-
Trypan Blue Exclusion Assay: This is a simple method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Q3: How can I mitigate the cytotoxicity of my synthetic BTL peptide?
A3: Several strategies can be employed to reduce the in vitro cytotoxicity of synthetic BTL peptides:
-
Optimize Peptide Concentration: Perform dose-response experiments to determine the optimal concentration range that elicits the desired biological effect without causing significant cytotoxicity.
-
Peptide Purification and Quality Control: Ensure high purity of the synthetic peptide. Request endotoxin removal and TFA salt exchange (e.g., to acetate or HCl) from your peptide synthesis provider to minimize contamination-related toxicity.
-
Improve Peptide Solubility: Dissolve the peptide in a suitable solvent and at an appropriate pH to prevent aggregation. Test different buffer systems to find the optimal conditions for your peptide.
-
Chemical Modifications: Consider chemical modifications to the peptide sequence to enhance stability and reduce potential off-target effects. Strategies such as fusing the peptide with human serum albumin (HSA) or introducing specific amino acid substitutions can improve the pharmacokinetic and safety profile[5]. Fatty acid modification has also been shown to enhance the cytotoxic activity of some anticancer peptides against target cells while potentially being optimized for selectivity[6].
Troubleshooting Guides
Problem 1: High levels of cell death observed in cells treated with the this compound.
| Possible Cause | Troubleshooting Step |
| Peptide concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration. |
| Contamination of the peptide stock. | Use a fresh, highly purified batch of the peptide. Consider having the peptide tested for endotoxin levels. |
| Peptide is aggregating in the culture medium. | Review the peptide's solubility characteristics. Try dissolving the peptide in a different solvent before diluting it in the culture medium. Sonication may help to break up aggregates. |
| The specific this compound analog is inherently cytotoxic to the cell type being used. | Test the peptide on a different cell line to see if the cytotoxicity is cell-type specific. Consider using a modified version of the peptide with potentially lower cytotoxicity. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent peptide stock preparation. | Prepare a large, single batch of the peptide stock solution, aliquot it, and store it under recommended conditions to ensure consistency across experiments. |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well of the microplate. |
| Issues with the cytotoxicity assay itself. | Review the assay protocol for any potential sources of error. Include appropriate positive and negative controls in every experiment. For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance[7]. |
| Peptide degradation over time. | Assess the stability of the peptide in your cell culture medium over the course of the experiment. |
Data Presentation
Table 1: Example of Quantitative Cytotoxicity Data for a Synthetic this compound (Hypothetical Data)
| Cell Line | Assay | IC50 (µM) |
| Human Cardiomyocytes (HCM) | MTT | 15.5 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 25.2 |
| Human Embryonic Kidney Cells (HEK293) | MTT | > 50 |
Table 2: Effect of Peptide Modification on Cytotoxicity (Hypothetical Data)
| Peptide | Modification | Cell Line | IC50 (µM) |
| BTL-Analog-1 | None | HCM | 15.5 |
| BTL-Analog-1-PEG | PEGylation | HCM | 32.8 |
| BTL-Analog-1-HSA | HSA Fusion | HCM | 45.1 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures[1][8].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard procedures for apoptosis detection[2][3][4].
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound for the specified time.
-
Cell Harvesting: Gently detach the adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
Signaling Pathways and Workflows
Caption: BNP-induced apoptotic signaling pathway in myocardial cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Modification of the Anticancer Peptide LVTX-9 to Enhance Its Cytotoxicity against Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating BTL Peptide Binding to its Target Protein
For researchers and drug development professionals, rigorously validating the binding of a peptide to its target protein is a critical step in elucidating biological function and advancing therapeutic candidates. This guide provides a comparative overview of key experimental techniques to quantitatively and qualitatively assess the interaction between a BTL (Bilitranslocase-targeting or other) peptide and its protein partner. We present the data in a clear, comparative format, offer detailed experimental protocols, and visualize workflows to aid in experimental design.
Comparative Analysis of Binding Validation Techniques
Choosing the appropriate method to validate peptide-protein binding depends on the specific research question, the nature of the interacting molecules, and the desired data output. The following table summarizes the quantitative data obtained from several widely used techniques.
| Technique | Binding Parameter(s) | Typical Range of Affinity (Kd) | Throughput | Sample Consumption | Direct/Indirect Detection |
| Surface Plasmon Resonance (SPR) | Kd (dissociation constant), kon (association rate), koff (dissociation rate) | 100 pM - 10 µM | Medium to High | Low | Direct (label-free) |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry) | 1 nM - 100 µM | Low | High | Direct (label-free) |
| Pull-down Assay | Primarily qualitative (Yes/No interaction) | Not directly measured | Low to Medium | Medium | Indirect |
| Far-Western Blotting | Primarily qualitative (Yes/No interaction) | Not directly measured | Low | Medium | Indirect |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a foundational framework that may require optimization based on the specific BTL peptide and target protein.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1][2][3] This method provides detailed kinetic information about the interaction.
Protocol:
-
Immobilization of the Target Protein:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected Kd.
-
Inject the peptide solutions over the immobilized target protein and the reference cell at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. An increase in RU indicates association, and a decrease upon switching back to running buffer indicates dissociation.
-
After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][5][6][7]
Protocol:
-
Sample Preparation:
-
Dialyze both the purified target protein and the this compound extensively against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound into the injection syringe (typically at a concentration 10-20 times that of the target protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the peptide into the sample cell containing the target protein.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Pull-down Assay
A pull-down assay is an in vitro technique used to detect physical interactions between two or more proteins and is particularly useful for confirming a predicted interaction.[8][9][10][11]
Protocol:
-
Bait and Prey Preparation:
-
"Bait": Synthesize the this compound with a tag (e.g., biotin or a His-tag).
-
"Prey": Prepare a cell lysate containing the target protein or use a purified preparation of the target protein.
-
-
Immobilization of the Bait:
-
Incubate the tagged this compound with affinity beads that specifically bind the tag (e.g., streptavidin-agarose beads for a biotinylated peptide or Ni-NTA agarose for a His-tagged peptide).
-
Wash the beads to remove any unbound peptide.
-
-
Binding Interaction:
-
Incubate the immobilized bait with the cell lysate or purified prey protein to allow the formation of the peptide-protein complex.
-
Include appropriate controls, such as beads alone or beads with an irrelevant tagged peptide, to check for non-specific binding.
-
-
Detection of the Prey:
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using an antibody specific for the target protein. A band corresponding to the target protein in the sample incubated with the this compound, but not in the controls, indicates an interaction.
-
Far-Western Blotting
Far-Western blotting is a modification of the standard Western blotting technique used to detect protein-protein interactions in vitro.[12][13][14][15][16]
Protocol:
-
Protein Separation and Transfer:
-
Separate a cell lysate containing the target protein or the purified target protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
-
Denaturation and Renaturation (Optional but Recommended):
-
To facilitate proper folding of the transferred proteins, the membrane can be incubated with a series of decreasing concentrations of a denaturant (e.g., guanidine hydrochloride).
-
-
Blocking and Probing:
-
Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific binding of the probe.
-
Incubate the membrane with a solution containing the labeled this compound (the "probe"). The peptide can be labeled with biotin, a fluorescent tag, or an epitope tag for which a specific antibody is available.
-
-
Detection:
-
Wash the membrane to remove the unbound probe.
-
Detect the bound probe using a method appropriate for the label. For a biotinylated probe, use enzyme-conjugated streptavidin followed by a chemiluminescent substrate. For a fluorescently tagged probe, use a fluorescence imager. For an epitope-tagged probe, use a primary antibody against the tag followed by a labeled secondary antibody. A signal at the molecular weight of the target protein indicates an interaction.
-
Visualizing Workflows and Pathways
Diagrams can simplify complex processes and relationships. The following are Graphviz DOT scripts for generating a general experimental workflow and a hypothetical signaling pathway.
Caption: General workflow for validating this compound-protein binding.
Caption: Hypothetical signaling pathway initiated by this compound binding.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pull-Down Assays | Thermo Fisher Scientific - CZ [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Far-Western Blotting protocol_çç©æ¢ç´¢ [biodiscover.com]
- 13. Studying protein-protein interactions via blot overlay/far western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Results for "Far-Western Blot" | Springer Nature Experiments [experiments.springernature.com]
- 15. labtestsguide.com [labtestsguide.com]
- 16. Far–Western Blot远蛋白印迹分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Guide to Anion Transporter Function: Bilitranslocase (BTL) vs. Other Anion Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anion transporter Bilitranslocase (BTL) with other key anion transporters, including members of the Solute Carrier (SLC) family (specifically SLC26A6 and OATP1B1) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This objective analysis is supported by experimental data to inform research and drug development in areas where anion transport is a critical factor.
Executive Summary
Anion transport across cellular membranes is a fundamental physiological process, and its dysregulation is implicated in numerous diseases. Bilitranslocase (BTL), an organic anion carrier protein, plays a significant role in hepatic uptake of substrates like bilirubin. Understanding its function in the broader context of other anion transporters is crucial for identifying novel therapeutic targets and designing effective drug delivery strategies. This guide reveals that while BTL demonstrates efficient electrogenic transport of organic anions, other transporters such as SLC26A6 exhibit coupled electroneutral or electrogenic exchange of a wider range of anions, and CFTR functions as an ATP-gated channel with a distinct mechanism. The choice of transporter for targeted drug delivery or therapeutic intervention will therefore critically depend on the specific anion to be transported and the desired mechanism of action.
Data Presentation: Quantitative Comparison of Anion Transporters
The following tables summarize key quantitative data for BTL and other selected anion transporters. It is important to note that direct comparisons of kinetic parameters can be challenging due to variations in experimental systems and substrates used in the cited literature.
| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/15s) | Transport Mechanism | Source(s) |
| Bilitranslocase (BTL) | Sulfobromophthalein (BSP) | 5.2 ± 0.8 | 1.1 ± 0.1 | Electrogenic Carrier | [1] |
| OATP1B11a | 2',7'-dichlorofluorescein | 12.5 | 3.0 x 10-21 mol/molecule/min | Electrogenic Carrier | [2] |
| OATP1B11b | 2',7'-dichlorofluorescein | 9.19 | 7.0 x 10-21 mol/molecule/min | Electrogenic Carrier | [2] |
| OATP1B15 | 2',7'-dichlorofluorescein | 7.53 | 1.5 x 10-21 mol/molecule/min | Electrogenic Carrier | [2] |
| OATP1B115 | 2',7'-dichlorofluorescein | 10.4 | 1.2 x 10-21 mol/molecule/min | Electrogenic Carrier | [2] |
Table 1: Kinetic Parameters of Carrier-Mediated Anion Transport. This table highlights the substrate affinity (Km) and maximum transport velocity (Vmax) for BTL and different genetic variants of OATP1B1. Note the different units for Vmax between the studies.
| Transporter | Anion Exchange Stoichiometry | Ion Selectivity/Conductance Sequence | Transport Mechanism | Source(s) |
| SLC26A6 | 1 Cl- / 1 HCO3- (electroneutral) | Transports Cl-, HCO3-, oxalate, sulfate, formate | Coupled Anion Exchanger | [3][4][5][6] |
| 1 Cl- / 1 Oxalate2- (electrogenic) | ||||
| CFTR | Not Applicable | Cl- > NO3- > Br- > formate > SCN- > I- (Conductance) | ATP-gated Anion Channel | [7][8] |
Table 2: Stoichiometry and Selectivity of Anion Exchangers and Channels. This table provides information on the exchange ratios for SLC26A6 and the ion conductance hierarchy for the CFTR channel.
| Transporter | Inhibitor | Ki (µM) | Inhibition Mechanism | Source(s) |
| Bilitranslocase (BTL) | Bilirubin | 0.11 | Competitive | [9] |
Table 3: Inhibition of Bilitranslocase Transport. This table shows the inhibitory constant (Ki) of bilirubin for BTL-mediated transport.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Vesicle-Based Anion Transport Assay using a Chloride-Sensitive Fluorescent Probe (Lucigenin)
This protocol is adapted from established methods for measuring anion transport in liposomes.[10][11][12]
1. Preparation of Proteoliposomes:
- Prepare unilamellar vesicles composed of a suitable lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) by extrusion.
- Encapsulate a solution containing the fluorescent anion-sensitive dye lucigenin (e.g., 5 mM) and a non-quenching anion such as nitrate (e.g., 100 mM NaNO3) within the vesicles.
- Reconstitute the transporter protein of interest (e.g., BTL, SLC26A6) into the vesicle membrane at a desired protein-to-lipid ratio.
- Remove external lucigenin and extra-vesicular ions by size-exclusion chromatography (e.g., Sephadex G-50 column) equilibrated with the external buffer (e.g., 100 mM NaNO3).
2. Fluorescence Measurement:
- Place the proteoliposome suspension in a cuvette in a spectrofluorometer.
- Monitor the baseline fluorescence of lucigenin (Excitation: ~368 nm, Emission: ~505 nm).
- Initiate anion transport by adding a pulse of a quenching anion, typically chloride (e.g., a small volume of a concentrated NaCl solution), to the extra-vesicular medium.
- Record the time-dependent decrease in lucigenin fluorescence as the chloride ions are transported into the vesicles and quench the dye's fluorescence.
3. Data Analysis:
- The initial rate of fluorescence quenching is proportional to the initial rate of chloride transport.
- Normalize the fluorescence data and fit to an appropriate kinetic model (e.g., single exponential decay) to determine the transport rate constant.
- Perform experiments with varying substrate concentrations to determine kinetic parameters like Km and Vmax.
Protocol 2: Planar Lipid Bilayer Electrophysiology for Ion Channel Characterization (CFTR)
This method allows for the direct measurement of ion flow through single channels.[9][13][14][15][16]
1. Formation of the Planar Lipid Bilayer:
- Aperture Preparation: Use a small aperture (50-250 µm) in a non-conductive partition (e.g., Delrin cup) separating two aqueous compartments (cis and trans).
- Lipid Application: "Paint" a solution of lipids (e.g., diphytanoyl-sn-glycero-3-phosphocholine in n-decane) across the aperture to form a thin lipid film, which spontaneously thins to a bilayer.
- Bilayer Formation Confirmation: Monitor the electrical capacitance of the membrane; a stable capacitance of ~0.4-0.8 µF/cm² indicates bilayer formation.
2. Channel Reconstitution:
- Introduce purified CFTR protein, typically in proteoliposomes or micelles, to one of the compartments (e.g., the cis chamber).
- Spontaneous insertion of the channel into the bilayer will be observed as discrete, stepwise increases in ionic current.
3. Electrophysiological Recording:
- Apply a defined voltage across the bilayer using Ag/AgCl electrodes connected to a patch-clamp amplifier.
- Record the ionic current flowing through the single channel(s). The amplitude of the current steps at a given voltage reflects the single-channel conductance.
- To determine ion selectivity, measure currents under bi-ionic conditions, where the predominant anion is different in the cis and trans chambers. The reversal potential (the voltage at which the net current is zero) is used to calculate the permeability ratio of the two anions using the Goldman-Hodgkin-Katz (GHK) equation.
4. Data Analysis:
- Generate current-voltage (I-V) relationships to determine the single-channel conductance.
- Analyze the duration of open and closed events to understand channel gating kinetics.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparative mechanisms of anion transport.
Caption: Workflow for vesicle-based anion transport assays.
Caption: Workflow for planar lipid bilayer electrophysiology.
Conclusion
This guide provides a comparative overview of Bilitranslocase and other significant anion transporters. BTL is a high-affinity electrogenic carrier for specific organic anions, a property that could be exploited for targeted drug delivery to the liver. In contrast, transporters like SLC26A6 offer the versatility of coupled anion exchange, which can be either electroneutral or electrogenic depending on the substrates. CFTR, as a channel, facilitates high-throughput passive anion diffusion upon gating by ATP. The choice of targeting a specific anion transporter for therapeutic purposes will depend on the required substrate specificity, the desired transport mechanism, and the cellular context. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals in this dynamic field.
References
- 1. Bilitranslocase and sulfobromophthalein/bilirubin-binding protein are both involved in the hepatic uptake of organic anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 4. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
- 5. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Anion conductance selectivity mechanism of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. research.brighton.ac.uk [research.brighton.ac.uk]
- 15. Utilizing the Planar Lipid Bilayer Technique to Investigate Drosophila melanogaster dMpv17 Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
BTNL2 peptide activity compared to other B7 family inhibitors
An Objective Comparison of BTNL2 Peptide and Other B7 Family Inhibitors for Immunomodulation
For researchers and professionals in drug development, understanding the nuanced differences between immunomodulatory proteins is critical for designing next-generation therapeutics. This guide provides a detailed comparison of the Butyrophilin-like 2 (BTNL2) peptide's activity against other prominent inhibitory members of the B7 superfamily, namely B7-H3 (CD276) and B7-H4 (VTCN1/B7S1).
BTNL2 is a member of the butyrophilin family, which shares structural homology with the B7 family of proteins, key regulators of T cell activation and tolerance.[1][2][3] Like several B7 family members, BTNL2 has been identified as a negative costimulatory molecule, playing a crucial role in dampening T cell responses.[1] Its potential as a therapeutic target for inflammatory and autoimmune diseases has garnered significant interest.[2]
Comparative Activity of B7 Family Inhibitors
Experimental data demonstrates that BTNL2, B7-H3, and B7-H4 all function to inhibit T cell proliferation and effector functions, though their relative potency and mechanisms can differ. A soluble fusion protein of BTNL2 (BTNL2-Ig) has been shown to potently inhibit T cell proliferation.[1]
| Feature | BTNL2 | B7-H3 (CD276) | B7-H4 (VTCN1/B7S1) |
| Primary Function | Co-inhibition of T cell activation.[1][2] | Primarily co-inhibition of T cell activation, though some costimulatory roles have been reported.[4][5] | Co-inhibition of T cell activation.[6][7] |
| Receptor | Unknown putative receptor on activated T cells.[1][2] | Putative receptor(s) on T cells are not definitively identified; TREML2 was proposed but this remains controversial.[5] | Unknown putative receptor on activated T cells.[6][8] |
| Effect on T Cell Proliferation | Potent inhibitor. In comparative studies, its inhibitory effect was stronger than B7-H3-Ig but less potent than B7-H4-Ig (B7S1-Ig).[1] | Inhibits proliferation of both CD4+ and CD8+ T cells.[5][9] | Potent inhibitor; arrests T cells in the G0/G1 phase of the cell cycle.[6][7] |
| Effect on Cytokine Production | Moderately reduces IL-2 production.[1] Inhibition is only partially reversed by exogenous IL-2.[1] | Inhibits production of effector cytokines like IFN-γ and IL-2.[4][5] | Significantly inhibits production of IL-2 and IFN-γ.[6][10] |
| Signaling Pathway Inhibition | Inhibits TCR-mediated activation of NFAT, NF-κB, and AP-1 transcription factors.[1][2] | May inhibit NFAT, NF-κB, and AP-1 signaling pathways.[4] | Inhibits phosphorylation of ERK1/2 MAP kinases.[8] |
Signaling Pathways and Experimental Workflows
To understand the inhibitory mechanisms, it is crucial to visualize the signaling cascades affected by these molecules and the experimental setups used to quantify their activity.
T Cell Inhibition Signaling Pathway
The following diagram illustrates the general pathway of T cell activation and the points at which BTNL2 and other B7 family inhibitors exert their effects. Upon T Cell Receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of key transcription factors—NFAT, NF-κB, and AP-1—which are essential for T cell proliferation and cytokine release. BTNL2 directly inhibits the activation of these transcription factors.[1][2]
Caption: T Cell costimulatory and inhibitory signaling pathways.
Experimental Workflow: T Cell Proliferation Assay
This workflow outlines the key steps in a [³H]thymidine uptake assay used to measure the inhibitory effect of molecules like BTNL2-Ig on T cell proliferation.
Caption: Workflow for T Cell Proliferation Inhibition Assay.
Detailed Experimental Protocols
The following protocols are representative methodologies based on published studies for assessing the function of B7 family inhibitors.[1]
T Cell Proliferation Inhibition Assay
This assay quantifies the ability of an inhibitory protein to suppress T cell proliferation following activation.
Objective: To measure the dose-dependent inhibition of anti-CD3/anti-CD28-induced CD4+ T cell proliferation by a BTNL2 peptide or other B7 inhibitors.
Materials:
-
Purified CD4+ T cells
-
96-well flat-bottom tissue culture plates
-
Coating antibodies: anti-CD3 mAb (clone 2C11), anti-CD28 mAb (clone 37.51)
-
Recombinant inhibitory proteins: BTNL2-Ig, B7-H3-Ig, B7-H4-Ig, Human IgG (hIg) control
-
Complete RPMI 1640 medium
-
[³H]thymidine
-
Scintillation counter
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with 1 µg/mL anti-CD3 mAb and 1 µg/mL anti-CD28 mAb in PBS overnight at 4°C.
-
Inhibitor Addition: Wash plates three times with PBS. Add serial dilutions of BTNL2-Ig, other B7-Ig fusion proteins, or a control human IgG (hIg) to the wells. Incubate for 2 hours at 37°C.
-
T Cell Plating: Isolate naive CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Culture: Add 2 x 10⁵ purified T cells per well to the prepared plates. Culture for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: For the final 8-16 hours of culture, add 1 µCi of [³H]thymidine to each well.
-
Data Acquisition: Harvest the cells onto glass fiber filters. Measure thymidine incorporation using a liquid scintillation counter. Proliferation is quantified as counts per minute (CPM).
NFAT/NF-κB/AP-1 Reporter Gene Assay
This assay measures the inhibitory effect of a protein on the key intracellular signaling pathways downstream of TCR activation.
Objective: To determine if BTNL2 or other inhibitors block the activation of NFAT, NF-κB, and AP-1 transcription factors in response to TCR stimulation.
Materials:
-
Jurkat T cell line or DO11.10 T cell hybridoma[1]
-
Luciferase reporter plasmids containing response elements for NFAT, NF-κB, or AP-1
-
Transfection reagent (e.g., Lipofectamine)
-
96-well plates
-
Plate-bound anti-CD3 mAb
-
Recombinant inhibitory proteins (BTNL2-Ig) and control IgG
-
Luciferase assay system (e.g., Bio-Glo™)[11]
-
Luminometer
Procedure:
-
Transfection: Transfect Jurkat T cells with the NFAT-luc, NF-κB-luc, or AP-1-luc reporter constructs. A co-transfection with a Renilla luciferase plasmid can be used as an internal control. Allow cells to recover for 24 hours.
-
Plate Preparation: Coat wells of a 96-well plate with 1 µg/mL anti-CD3 mAb overnight at 4°C. Wash plates with PBS.
-
Inhibitor Addition: Add 10 µg/mL of BTNL2-Ig or control IgG to the wells and incubate for 2 hours at 37°C.
-
Cell Stimulation: Add 1 x 10⁵ transfected T cells to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This short incubation is critical for measuring early signaling events.[1]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Compare the signal from inhibitor-treated cells to control-treated cells to determine the percent inhibition of each signaling pathway.
References
- 1. BTNL2, a Butyrophilin-Like Molecule That Functions to Inhibit T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BTNL2, a butyrophilin-like molecule that functions to inhibit T cell activation. | Sigma-Aldrich [merckmillipore.com]
- 4. pnas.org [pnas.org]
- 5. B7-H3 is a potent inhibitor of human T cell activation: No evidence for B7-H3 and TREML2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibitory Role of B7-H4 in Antitumor Immunity: Association with Cancer Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B7-H4 mediates inhibition of T cell responses by activated murine hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-expressed B7-H3 mediates the inhibition of antitumor T-cell functions in ovarian cancer insensitive to PD-1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T Cell Activation Bioassay (NFAT) Protocol [promega.ee]
Comparative Guide to the Cross-Reactivity of Antibodies Raised Against BTL Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity and potential cross-reactivity of antibodies raised against the B and T Lymphocyte Attenuator (BTL) peptide. Understanding the cross-reactivity of these antibodies is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes available data, provides detailed experimental protocols for validation, and visualizes key biological pathways and workflows.
Introduction to BTL and Antibody Specificity
B and T Lymphocyte Attenuator (BTL), also known as CD272, is a type I transmembrane glycoprotein belonging to the CD28 immunoglobulin superfamily. It plays a crucial role as a co-inhibitory molecule that attenuates immune responses by dampening the activation and proliferation of T and B cells. The primary ligand for BTL is the Herpesvirus Entry Mediator (HVEM), a member of the TNF receptor superfamily. The interaction between BTL and HVEM is a key checkpoint in regulating immune homeostasis.
Potential Cross-Reactivity with Butyrophilin Family Proteins
BTL belongs to a larger family of proteins that includes the Butyrophilin (BTN) and Butyrophilin-like (BTNL) subfamilies. These proteins share structural homology, particularly in their extracellular immunoglobulin-like domains, making them potential candidates for cross-reactivity with anti-BTL antibodies. Members of this family include BTN1A1, BTN2A1, BTN3A1, BTNL2, BTNL8, and BTNL9[1].
To predict potential cross-reactivity, a sequence alignment of the extracellular domains of human BTL with several members of the BTN and BTNL families was performed.
Sequence Alignment of Human BTL with Homologous Proteins:
While a full sequence alignment is extensive, key regions of homology in the extracellular Ig-like domains suggest the possibility of shared epitopes. Researchers using anti-BTL peptide antibodies should consider the immunizing peptide sequence and its homology to these related proteins. A high degree of sequence similarity in the peptide region used for immunization increases the likelihood of cross-reactivity.
Comparison of Commercial Anti-BTL Peptide Antibodies
Direct comparative studies of commercial anti-BTL peptide antibodies are limited in the public domain. However, some manufacturers provide validation data for their products. It is crucial for researchers to critically evaluate this data and perform their own validation experiments.
| Antibody/Product ID | Host Species | Antigen | Reported Cross-Reactivity | Application | Reference |
| Anti-Mouse BTLA (AF3007) | Goat | Recombinant mouse BTL (Glu30-Gly176) | <1% cross-reactivity with recombinant human BTL | Direct ELISA, Western Blot | Manufacturer's Datasheet |
Note: This table is intended to be illustrative. Researchers should always consult the latest manufacturer's datasheets and perform their own validation. The lack of comprehensive, independent comparative data highlights a critical gap in the field.
BTL Signaling Pathway
Upon engagement with its ligand HVEM, BTL becomes phosphorylated on tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2[2][3][4]. The recruitment of these phosphatases leads to the dephosphorylation of downstream signaling molecules in the T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, ultimately attenuating the immune response.
Experimental Protocols for Antibody Validation
To ensure the specificity of an anti-BTL peptide antibody, a series of validation experiments are recommended. Below are detailed protocols for Western Blot, ELISA, and Flow Cytometry.
Experimental Workflow for Antibody Validation
The following diagram illustrates a logical workflow for validating the specificity of an anti-BTL peptide antibody.
Western Blot Protocol
Objective: To determine the specificity of the anti-BTL antibody by detecting a single band of the correct molecular weight in a cell lysate known to express BTL.
Materials:
-
Cell lysates from BTL-positive (e.g., activated T cells) and BTL-negative (e.g., HEK293T) cell lines.
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-BTL peptide antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTL antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.
Expected Results: A single band at the expected molecular weight of BTL (approximately 33 kDa for the core protein, but may vary with glycosylation) should be observed in the BTL-positive lysate and absent in the BTL-negative lysate.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Objective: To quantify the binding of the anti-BTL antibody to recombinant BTL protein and assess cross-reactivity with homologous proteins.
Materials:
-
High-binding 96-well microplate
-
Recombinant human or mouse BTL protein
-
Recombinant homologous proteins (e.g., BTNL2, BTN1A1)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary anti-BTL peptide antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of the microplate with 100 µL of recombinant BTL and homologous proteins at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted primary anti-BTL antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Expected Results: A strong signal should be observed in the wells coated with BTL protein, while a significantly lower or no signal should be detected in the wells coated with homologous proteins, indicating high specificity.
Flow Cytometry Protocol
Objective: To confirm the specific binding of the anti-BTL antibody to BTL expressed on the cell surface.
Materials:
-
BTL-positive cells (e.g., activated primary T cells)
-
BTL-negative cells (e.g., a non-hematopoietic cell line)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Primary anti-BTL peptide antibody (conjugated to a fluorophore or unconjugated)
-
Fluorophore-conjugated secondary antibody (if the primary is unconjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Blocking (Optional): Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes at 4°C.
-
Primary Antibody Staining: Add the primary anti-BTL antibody or an isotype control antibody to the cell suspension at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining (if applicable): If the primary antibody is unconjugated, resuspend the cells in FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Expected Results: A significant shift in fluorescence intensity should be observed for the BTL-positive cells stained with the anti-BTL antibody compared to the isotype control and the BTL-negative cells.
Conclusion
The selection and validation of specific antibodies are fundamental to the integrity of research and the successful development of therapeutics targeting BTL. While direct comparative data on the cross-reactivity of commercial anti-BTL peptide antibodies is scarce, this guide provides a framework for researchers to assess potential cross-reactivity with homologous Butyrophilin family proteins and to perform rigorous in-house validation. By following the detailed experimental protocols for Western Blot, ELISA, and Flow Cytometry, scientists can confidently assess the specificity of their anti-BTL antibodies, leading to more reliable and reproducible scientific outcomes. It is imperative that researchers demand and contribute to a more transparent and data-rich environment regarding antibody validation to advance the fields of immunology and drug development.
References
- 1. uniprot.org [uniprot.org]
- 2. Reactome | SHP-1 and SHP-2 bind pBTLA [reactome.org]
- 3. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors | eLife [elifesciences.org]
- 4. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BTL Peptide Sequences Across Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of B and T Lymphocyte Attenuator (BTLA) and its ligand, Herpesvirus Entry Mediator (HVEM), across various species, with a focus on peptide sequences derived from these proteins that modulate their interaction. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction
The interaction between the inhibitory receptor BTLA and its ligand HVEM represents a critical immune checkpoint that regulates T cell activation and tolerance. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Consequently, targeting the BTLA/HVEM interaction with therapeutic agents, such as peptide inhibitors, is an area of active research. This guide offers a comparative overview of BTLA and HVEM protein sequences across humans, mice, rats, and zebrafish, and discusses known peptide modulators of this pathway.
Comparative Analysis of BTLA and HVEM Protein Sequences
A comparative analysis of the BTLA and HVEM protein sequences reveals a high degree of conservation in the extracellular domains responsible for their interaction, particularly between mammalian species. This conservation suggests that peptide inhibitors developed against the human proteins may exhibit cross-reactivity with their murine or rat orthologs, a critical consideration for preclinical in vivo studies.
Table 1: Comparison of BTLA and HVEM Protein Features Across Species
| Species | Gene | UniProt ID | Protein Length (Amino Acids) | Key Features |
| Human | BTLA | Q7Z6A9 | 289 | Single IgV-like domain, ITIM and ITSM motifs |
| HVEM | Q92956 | 283 | Four cysteine-rich domains (CRDs) | |
| Mouse | Btla | Q7TSA3 | 305 | Single IgV-like domain, ITIM and ITSM motifs |
| Tnfrsf14 | Q80WM9 | 275 | Four cysteine-rich domains (CRDs) | |
| Rat | Btla | Q6PNM1 | 308 | Single IgV-like domain, ITIM and ITSM motifs |
| Tnfrsf14 | D3ZTE3 | 278 | Four cysteine-rich domains (CRDs) | |
| Zebrafish | btla | - | Predicted | Ortholog identified |
| tnfrsf14 | - | Predicted | Ortholog identified |
Note: Sequence information for zebrafish is based on genomic predictions and may be subject to revision.
Peptide Modulators of the BTLA/HVEM Interaction
Several peptides derived from the extracellular domain of HVEM have been designed to competitively inhibit the BTLA/HVEM interaction. These peptides hold therapeutic potential as immune checkpoint inhibitors. While direct comparative binding affinity data across different species is limited in the current literature, the high sequence homology in the binding regions of BTLA and HVEM suggests potential for cross-species activity.
Table 2: HVEM-Derived Inhibitory Peptides and Available Binding Affinity Data
| Peptide Name | Sequence | Species of Origin (Template) | Target | Binding Affinity (Kd) | Citation |
| HVEM(14-39) | C KAPGTQAPCL SCKEDEYPVG SECCPKC | Human | Human BTLA | 102 nM | [1] |
| HVEM(23-39) | SCKEDEYPVG SECCPKC | Human | Human BTLA | Not Quantified | [2] |
Further research is required to determine the binding affinities of these peptides for BTLA and HVEM proteins from other species.
Signaling Pathway and Experimental Workflows
Understanding the BTLA/HVEM signaling pathway and the experimental methods used to study it is crucial for the development of novel therapeutics.
BTLA/HVEM Signaling Pathway
Upon binding to HVEM, BTLA recruits the tyrosine phosphatases SHP-1 and SHP-2 to its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). This recruitment leads to the dephosphorylation of downstream signaling molecules in the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways, ultimately resulting in the attenuation of lymphocyte activation.
BTLA/HVEM inhibitory signaling pathway in a T cell.
Experimental Workflow: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to screen for and characterize peptide inhibitors of the BTLA/HVEM interaction. This assay measures the ability of a test peptide to compete with a labeled ligand for binding to a target protein.
Workflow for a competitive ELISA to screen for BTLA/HVEM inhibitors.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the binding affinity (Kd) of a peptide inhibitor to the BTLA protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BTLA protein
-
Peptide inhibitor
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
Procedure:
-
Immobilization of BTLA:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant BTLA protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the peptide inhibitor over the immobilized BTLA surface.
-
Monitor the association and dissociation phases in real-time.
-
After each peptide injection, regenerate the sensor surface using the regeneration solution to remove the bound peptide.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Competitive ELISA for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor.[3]
Materials:
-
96-well microplate
-
Recombinant human BTLA protein
-
Biotinylated recombinant human HVEM protein
-
Peptide inhibitor
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with recombinant BTLA protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[3]
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a serial dilution of the peptide inhibitor.
-
In a separate plate, pre-incubate the serially diluted peptide with a constant concentration of biotinylated HVEM.
-
Transfer the peptide/biotinylated HVEM mixtures to the BTLA-coated plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the peptide inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The BTLA/HVEM immune checkpoint presents a promising target for the development of novel immunotherapies. The high degree of sequence conservation of BTLA and HVEM across species facilitates the use of animal models for the preclinical evaluation of peptide-based inhibitors. However, a notable gap exists in the literature regarding the direct comparative analysis of peptide modulator efficacy across different species. Future research should focus on generating this crucial data to accelerate the translation of these promising therapeutic candidates from the laboratory to the clinic.
References
Unraveling the Antimicrobial Strategy of Buforin II: A Comparative Analysis
A deep dive into the unique cell-penetrating mechanism of the antimicrobial peptide Buforin II, contrasted with the membrane-disrupting actions of Magainin 2 and Temporin B, providing researchers with a comprehensive guide to understanding and validating its intracellular targeting.
In the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising frontier. Among these, the histone-derived peptide Buforin II (a BT peptide) presents a particularly intriguing mechanism of action. Unlike many of its counterparts that compromise bacterial integrity by forming pores in the cell membrane, Buforin II translocates across the membrane to engage intracellular targets, primarily nucleic acids, without causing significant membrane lysis. This guide provides a comparative analysis of Buforin II's antimicrobial mechanism against two well-characterized membrane-active AMPs, Magainin 2 and Temporin B, supported by experimental data and detailed protocols to aid researchers in validating these distinct mechanisms.
Comparative Antimicrobial Activity
The efficacy of antimicrobial peptides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of Buforin II, Magainin 2, and Temporin B against a panel of Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Peptide | Target Organism | MIC (μM) | Reference |
| Buforin II | Escherichia coli | 1.8 - 8 | |
| Pseudomonas aeruginosa | >128 | ||
| Staphylococcus aureus | 4 - 16 | ||
| Bacillus subtilis | 0.4 | ||
| Candida albicans | 32 - >64 | ||
| Magainin 2 | Escherichia coli | 10 - 50 | |
| Pseudomonas aeruginosa | >100 | ||
| Staphylococcus aureus | 8 - 64 | ||
| Bacillus subtilis | 16 | ||
| Candida albicans | >100 | ||
| Temporin B | Escherichia coli | >128 | |
| Pseudomonas aeruginosa | >128 | ||
| Staphylococcus aureus | 2.5 - 20 | ||
| Bacillus subtilis | 5 | ||
| Candida albicans | 10 |
Contrasting Mechanisms of Action
The fundamental difference in the antimicrobial activity of Buforin II compared to Magainin 2 and Temporin B lies in their interaction with the bacterial cell membrane and their ultimate cellular targets.
Buforin II: The Intracellular Assassin
Buforin II employs a sophisticated two-step mechanism. Initially, it interacts with the negatively charged bacterial membrane. However, instead of forming stable pores, it induces transient toroidal pores that facilitate its translocation across the membrane without causing significant leakage of cellular contents. Once inside the cytoplasm, Buforin II binds strongly to DNA and RNA, thereby inhibiting essential cellular processes such as replication, transcription, and translation, ultimately leading to cell death.
Magainin 2: The Pore-Forming Disruptor
Magainin 2, a classic example of a membrane-active AMP, operates through the "toroidal pore" model. Upon binding to the bacterial membrane, Magainin 2 peptides insert into the lipid bilayer and induce high curvature, leading to the formation of pores where the peptides and lipid head groups line the channel. This disruption of the membrane barrier results in the leakage of ions and essential metabolites, causing a collapse of the electrochemical gradient and subsequent cell death.
Temporin B: The Carpet Weaver of Destruction
Temporin B, another membrane-targeting peptide, is thought to act via the "carpet-like" mechanism. It initially accumulates on the surface of the bacterial membrane, forming a "carpet." Once a threshold concentration is reached, the peptides disrupt the membrane integrity by causing micellization, essentially dissolving the membrane like a detergent. This leads to a catastrophic loss of cellular contents and rapid cell death.
Visualizing the Mechanisms
To illustrate these distinct antimicrobial strategies, the following diagrams depict the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of action for Buforin II.
Caption: Proposed mechanism of action for Magainin 2.
Caption: General experimental workflow for validating antimicrobial peptide mechanisms.
Experimental Protocols
To aid researchers in validating the distinct mechanisms of these AMPs, detailed protocols for key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Lyophilized antimicrobial peptides
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of the peptide by dissolving the lyophilized powder in a suitable solvent (e.g., sterile water, 0.01% acetic acid).
-
Grow bacterial cultures to the mid-logarithmic phase in MHB.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution in MHB to achieve a range of concentrations.
-
Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest peptide concentration that completely inhibits bacterial growth, or by measuring the optical density at 600 nm (OD600).
-
Membrane Permeabilization Assay (SYTOX Green Uptake Assay)
This assay assesses the ability of a peptide to disrupt the bacterial cell membrane.
-
Materials:
-
SYTOX Green nucleic acid stain
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
-
-
Protocol:
-
Wash mid-log phase bacteria with PBS and resuspend to an OD600 of 0.5.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for stabilization.
-
Add the antimicrobial peptide at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.
-
Monitor the increase in fluorescence over time using a fluorometer (excitation ~485 nm, emission ~520 nm). A rapid and significant increase in fluorescence indicates membrane permeabilization, as SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
DNA Binding Assay (Gel Retardation Assay)
This assay determines the ability of a peptide to bind to DNA.
-
Materials:
-
Plasmid DNA (e.g., pUC19)
-
Antimicrobial peptide
-
Binding buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
-
-
Protocol:
-
Prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 100-200 ng) and increasing concentrations of the antimicrobial peptide in the binding buffer.
-
Incubate the mixtures at room temperature for 15-30 minutes to allow for binding.
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the DNA-peptide complexes from free DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV illumination.
-
The retardation of DNA migration in the gel in the presence of the peptide indicates the formation of a DNA-peptide complex. The concentration of peptide at which the free DNA band disappears is an indicator of the binding affinity.
-
By employing these comparative analyses and experimental protocols, researchers can effectively validate the antimicrobial mechanism of Buforin II and differentiate it from other AMPs, paving the way for the rational design of new and potent antimicrobial therapeutics.
Head-to-Head Comparison: BT Peptide (Represented by Brevibacillin) vs. Vancomycin
In the landscape of antimicrobial agents, the glycopeptide antibiotic vancomycin has long been a cornerstone for treating serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of vancomycin-resistant strains necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), such as the BT peptides produced by Brevibacillus species, represent a promising alternative. This guide provides a detailed head-to-head comparison of a representative BT peptide, brevibacillin, and vancomycin, focusing on their antimicrobial efficacy, mechanism of action, and cytotoxicity, supported by available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a direct comparison of the antimicrobial activity and cytotoxicity of brevibacillin and vancomycin.
Table 1: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains
| Bacterial Strain | Brevibacillin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | 2 - 4 | 1 - 2 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 2 - 4[1] | 1 - 4[1] |
| Enterococcus faecalis (Vancomycin-Susceptible - VSE) | 2 - 4 | 1 - 4 |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | 2 - 8 | > 64 |
| Listeria monocytogenes | 1 - 8[2][3] | 1 - 4 |
| Bacillus cereus | 1 - 8[2][3] | 2 - 8 |
| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | 4 - >64[1] | Generally not effective |
Table 2: Cytotoxicity Data
| Cell Line | Brevibacillin CC50 (µg/mL) | Vancomycin CC50 (µg/mL) |
| Human Hepatocellular Carcinoma (HepG2) | ~5 - 10 (brevibacillin), 45.5 (brevibacillin 2V)[4] | Not widely reported in this format; toxicity is dose and duration dependent.[5] |
| Human Fibroblasts | Not specifically reported for brevibacillin | Significant decrease in viability at concentrations >16 µg/mL.[6] |
| Hemolytic Activity (HC50) | >128 µg/mL (brevibacillin 2V) | Not applicable (non-hemolytic) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Antimicrobial Agent Preparation: Stock solutions of the BT peptide and vancomycin are prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agents. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Time-Kill Kinetics Assay
-
Bacterial Culture and Antimicrobial Agent Preparation: A mid-logarithmic phase bacterial culture is prepared and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL. The antimicrobial agents (BT peptide and vancomycin) are prepared at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC).
-
Exposure: The bacterial suspension is mixed with the antimicrobial agents and incubated at 37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each mixture, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of colony-forming units (CFU) on each plate is counted to determine the number of viable bacteria at each time point. The results are typically plotted as log10 CFU/mL versus time.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., fibroblasts, HepG2) are cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Compound Exposure: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of the BT peptide or vancomycin. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Mechanism of Action: Signaling Pathways and Experimental Workflows
Vancomycin's Mechanism of Action
Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[7] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thus preventing the elongation and cross-linking of the peptidoglycan chains. The result is a weakened cell wall and eventual cell lysis due to osmotic pressure.
Figure 1. Vancomycin's mechanism of action.
BT Peptide (Brevibacillin) Mechanism of Action
Antimicrobial peptides like brevibacillin primarily target the bacterial cell membrane.[8] Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. This interaction allows the peptide to accumulate on the cell surface and subsequently insert into the lipid bilayer of the cell membrane.[8][9] This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The resulting leakage of essential ions and metabolites, and the dissipation of the membrane potential, ultimately lead to cell death.
References
- 1. New strain Brevibacillus laterosporus TSA31-5 produces both brevicidine and brevibacillin, exhibiting distinct antibacterial modes of action against Gram-negative and Gram-positive bacteria | PLOS One [journals.plos.org]
- 2. Isolation and Structural Elucidation of Brevibacillin, an Antimicrobial Lipopeptide from Brevibacillus laterosporus That Combats Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Brevibacillin 2V, a Novel Antimicrobial Lipopeptide With an Exceptionally Low Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Brevibacillin, a cationic lipopeptide that binds to lipoteichoic acid and subsequently disrupts cytoplasmic membrane of Staphylococcus aureus [agris.fao.org]
- 9. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
BTNL2 Peptide: A Negative Regulator of T Cell Function - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Butyrophilin-like 2 (BTNL2) peptide as a negative regulator of T cell activation. Through a detailed comparison with other key immune checkpoint proteins and supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of immunology and drug development.
Introduction to BTNL2
Butyrophilin-like 2 (BTNL2) is a type I transmembrane protein belonging to the B7 family of immunoregulatory molecules.[1][2][3] Initial studies have identified BTNL2 as a negative regulator of T cell activation, playing a crucial role in maintaining immune homeostasis.[1][2] Its inhibitory function suggests its potential as a therapeutic target for autoimmune diseases and cancer.[4][5] This guide delves into the experimental validation of BTNL2's function, comparing its activity with established T cell inhibitors.
Mechanism of Action: T Cell Inhibition
BTNL2 exerts its inhibitory effect on T cells through interaction with a yet-to-be-fully-identified receptor on the T cell surface.[1][2] This interaction leads to a downstream signaling cascade that ultimately suppresses T cell proliferation and cytokine production.
BTNL2 Signaling Pathway
Engagement of the BTNL2 receptor on activated T cells by BTNL2, typically presented as a plate-bound immunoglobulin fusion protein (BTNL2-Ig) in experimental settings, initiates a signaling cascade that inhibits key transcription factors essential for T cell activation. This includes the suppression of Nuclear Factor of Activated T cells (NFAT), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Activator Protein 1 (AP-1).[1] The inhibition of these pathways leads to a significant reduction in T cell proliferation and the production of effector cytokines such as Interleukin-2 (IL-2).[1]
Caption: BTNL2 signaling inhibits T cell activation.
Comparative Performance Analysis
Experimental data demonstrates that a plate-bound BTNL2-Ig fusion protein effectively inhibits T cell proliferation in a dose-dependent manner.[1] While direct quantitative comparisons with PD-L1-Ig and CTLA-4-Ig are limited in the reviewed literature, the available data allows for a qualitative and semi-quantitative assessment of BTNL2's inhibitory potential.
T Cell Proliferation Inhibition
| Regulator | Mechanism of Action | Reported Inhibition of T Cell Proliferation | Key Experimental Details |
| BTNL2-Ig | Binds to a putative receptor on activated T cells, inhibiting NFAT, NF-κB, and AP-1 signaling pathways.[1] | Dose-dependent inhibition of anti-CD3/anti-CD28-induced CD4+ T cell proliferation.[1] Potent inhibition, stronger than B7-H3-Ig but less so than B7S1-Ig in the presence of anti-CD28.[1] | Plate-bound BTNL2-Ig is required for inhibition.[1] |
| PD-L1-Ig | Binds to PD-1 on activated T cells, leading to the recruitment of SHP-2 phosphatase and inhibition of downstream TCR signaling.[6] | Inhibits T cell proliferation and cytokine production. | The PD-1/PD-L1 pathway is a major target for cancer immunotherapy.[6][7] |
| CTLA-4-Ig | Binds to CD80/CD86 on antigen-presenting cells, preventing their interaction with the co-stimulatory receptor CD28 on T cells.[8][9] | Suppresses T cell activation and proliferation by blocking co-stimulation.[8] | A therapeutic protein (Abatacept/Belatacept) used in autoimmune diseases. |
Inhibition of T Cell Signaling Pathways
| Signaling Pathway | BTNL2-Ig Mediated Inhibition |
| NFAT | At least 50% reduction in anti-CD3-mediated activation.[1] |
| NF-κB | At least 50% reduction in anti-CD3-mediated activation.[1] |
| AP-1 | At least 50% reduction in anti-CD3-mediated activation.[1] |
Experimental Protocols
The validation of BTNL2 as a negative regulator of T cells has been established through a series of key in vitro experiments.
T Cell Proliferation Assay
This assay measures the extent of T cell division in response to stimulation, in the presence or absence of an inhibitory molecule.
Objective: To determine the effect of BTNL2-Ig on T cell proliferation.
Methodology:
-
Cell Preparation: Isolate primary CD4+ T cells from a relevant source (e.g., mouse spleen).
-
Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to stimulate T cells. In parallel, coat wells with a titration of BTNL2-Ig or a control Ig.
-
Cell Culture: Add the purified T cells to the coated wells and culture for a defined period (e.g., 72 hours).
-
Proliferation Measurement: Add [3H]-thymidine to the cultures for the final 18 hours. Proliferating cells will incorporate the radioactive thymidine into their DNA.
-
Data Analysis: Harvest the cells and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.
Caption: Workflow of the T cell proliferation assay.
Luciferase Reporter Assay for Transcription Factor Activity
This assay quantifies the activity of specific transcription factors (NFAT, NF-κB, AP-1) by measuring the expression of a reporter gene (luciferase) under their control.
Objective: To determine if BTNL2-Ig inhibits the activation of key T cell transcription factors.
Methodology:
-
Cell Transfection: Transfect a T cell line (e.g., Jurkat) with a plasmid containing a luciferase reporter gene driven by a promoter with binding sites for the transcription factor of interest (NFAT, NF-κB, or AP-1).
-
Cell Stimulation: Stimulate the transfected cells with anti-CD3 antibody in the presence of plate-bound BTNL2-Ig or a control Ig.
-
Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 6 hours), lyse the cells and add a luciferase substrate.
-
Data Analysis: Measure the luminescence produced using a luminometer. The light output is proportional to the activity of the transcription factor.
Caption: Workflow of the luciferase reporter assay.
Conclusion
The experimental evidence strongly supports the role of BTNL2 as a negative regulator of T cell activation. Its ability to inhibit T cell proliferation and key signaling pathways highlights its importance in immune regulation. While further studies are needed to fully elucidate its receptor and to perform direct quantitative comparisons with other major immune checkpoint inhibitors, BTNL2 represents a promising target for the development of novel immunomodulatory therapies. This guide provides a foundational understanding of BTNL2's function and a framework for its further investigation.
References
- 1. BTNL2, a Butyrophilin-Like Molecule That Functions to Inhibit T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Butyrophilins: Dynamic Regulators of Protective T Cell Immunity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Butyrophilins: γδ T Cell Receptor Ligands, Immunomodulators and More [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell-expressed BTNL2 facilitates tumour immune escape via engagement with IL-17A-producing γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. personalis.com [personalis.com]
A Comparative Guide to BTL Peptide Synthesis: Purity and Method Selection
For researchers and drug development professionals, the synthesis of pure, well-characterized peptides is paramount. This guide provides a comparative analysis of different synthesis methods for BTL peptides, which are fragments of the transmembrane protein Bilitranslocase. Due to their hydrophobic nature, synthesizing BTL peptides presents unique challenges, making the choice of synthesis method critical to achieving the desired purity and yield. This document outlines the performance of Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Recombinant Peptide Production, supported by experimental data, to inform your selection process.
Comparing Synthesis Methods for BTL Peptide Purity
The purity of a synthetic peptide is crucial for the reliability and reproducibility of experimental results.[1] Different applications necessitate varying degrees of peptide purity.[1][2][3][4] For instance, initial screening studies may use peptides with lower purity, while quantitative assays and clinical applications demand the highest purity levels.[2][3][4] The choice of synthesis method directly impacts the final purity of the this compound. Below is a summary of expected purity levels from different synthesis techniques.
| Synthesis Method | Typical Purity Range | Reported Purity for BTL (TM3 Fragment) | Key Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | ≥95%[5] | 93.87%[6] | Highly automated and efficient for small to medium peptides.[7] Challenges can arise with hydrophobic sequences like BTL peptides, potentially leading to aggregation and lower purity.[8][9] |
| Liquid-Phase Peptide Synthesis (LPPS) | 90-98%[5] | Not specified in literature | Allows for purification of intermediates, which can lead to high final purity.[2][10] It is a more labor-intensive method.[10][11] |
| Recombinant Peptide Production | Variable; focus on yield and proper folding | Not specified in literature | Suitable for large peptides and proteins. Yields can be between 5-50 mg per liter of cell culture.[11] Purity is dependent on the expression system and purification process.[7] |
Experimental Protocols
Accurate determination of peptide purity relies on standardized analytical techniques. Furthermore, the synthesis of hydrophobic peptides like those derived from Bilitranslocase requires specific considerations in the chosen method.
Purity Determination: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for analyzing the purity of synthetic peptides.[1]
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is employed. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run over a specific time, for example, 5% to 95% acetonitrile over 30 minutes.
-
Detection: The peptide elution is monitored by UV absorbance, usually at 214 nm and 280 nm.
-
Analysis: The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Solid-Phase Peptide Synthesis (SPPS) of a this compound Fragment
This protocol is a generalized procedure for synthesizing a hydrophobic this compound fragment using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Selection: A non-polar polystyrene resin is often preferred for hydrophobic peptides to minimize aggregation.[9]
-
First Amino Acid Attachment: The C-terminal amino acid of the this compound sequence is coupled to the resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base, typically a solution of piperidine in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a peptide bond. For hydrophobic peptides, using NMP as the solvent can improve solubility and coupling efficiency.[8]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by RP-HPLC.
Recombinant Production of a this compound Fragment
This is a general workflow for producing a this compound fragment in an E. coli expression system.
-
Gene Synthesis and Cloning: The DNA sequence encoding the this compound fragment is optimized for E. coli expression and synthesized. It is then cloned into an appropriate expression vector, often with a fusion tag (e.g., His-tag, GST-tag) to aid in purification.
-
Transformation: The expression vector is transformed into a suitable E. coli host strain.
-
Expression: The E. coli culture is grown to a specific density, and protein expression is induced (e.g., with IPTG). For membrane protein fragments, expression can sometimes lead to the formation of inclusion bodies.[11]
-
Cell Lysis and Extraction: The cells are harvested and lysed. If the peptide is in inclusion bodies, these are isolated, washed, and solubilized using denaturing agents.
-
Purification: The peptide is purified using affinity chromatography corresponding to the fusion tag (e.g., Ni-NTA for His-tagged proteins).
-
Refolding: If the peptide was produced in inclusion bodies, a refolding step is necessary to obtain the correct conformation. This often involves the gradual removal of the denaturing agent.
-
Purity Analysis: The purity of the final peptide is assessed using SDS-PAGE and RP-HPLC.
Visualizing Workflows and Pathways
Understanding the synthesis workflow and the biological context of the this compound is crucial. The following diagrams illustrate these processes.
Bilitranslocase (BTL) is a membrane transporter protein primarily found in the liver, where it facilitates the uptake of organic anions, such as bilirubin, from the blood into hepatocytes.[6][12] This transport is an electrogenic process.[3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Bilitranslocase and BSP/Bilirubin Binding Protein are both involved in the hepatic uptake of organic anions [ricerca.unityfvg.it]
- 4. biocompare.com [biocompare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural Analysis of a Peptide Fragment of Transmembrane Transporter Protein Bilitranslocase | PLOS One [journals.plos.org]
- 7. The high-throughput production of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 11. Recombinant Membrane Protein Production - Profacgen [profacgen.com]
- 12. On the mechanism of bilitranslocase transport inactivation by phenylmethylsulphonyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bilitranslocase and sulfobromophthalein/bilirubin-binding protein are both involved in the hepatic uptake of organic anions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Synthetic Peptides in a Research Environment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with synthetic peptides. While the specific toxicological properties of a novel or proprietary peptide, here referred to as "BTL peptide," may not be fully characterized, a set of standard handling precautions for synthetic peptides should be rigorously followed. This guide provides essential safety and logistical information, including operational and disposal plans, to minimize risk and ensure the integrity of your research.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to lyophilized or solubilized peptides. The following PPE is mandatory when handling peptides in a laboratory setting.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety glasses with side shields or splash goggles | Must be worn at all times to protect against accidental splashes of peptide solutions.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Should be worn to prevent skin contact.[3][4] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Worn to protect skin and street clothing from contamination.[2] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling lyophilized peptide powder to avoid inhalation.[3] A full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary for large spills or when dealing with highly potent or toxic peptides.[3][5] |
II. Operational Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination of the peptide and to ensure the safety of the handler.
A. Receiving and Storage
Lyophilized peptides are typically shipped at ambient temperature and are stable for several days to weeks.[1] For long-term storage, specific conditions should be maintained to ensure peptide stability.
| Storage Condition | Temperature | Duration | Notes |
| Short-term (Lyophilized) | Room Temperature | Several days to weeks | Keep in original packaging.[1] |
| Long-term (Lyophilized) | -20°C or -80°C | Months to years | Recommended for storage longer than 4 weeks to prevent degradation.[1][6] |
| Short-term (In Solution) | 4°C | Up to one week | Peptides are less stable in solution.[1][6] Use sterile buffers (pH 5-6) to prolong storage life.[6] |
| Long-term (In Solution) | -20°C or -80°C | Variable | Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] |
B. Reconstitution and Handling
-
Equilibration : Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation of moisture, which can affect peptide stability.[6]
-
Ventilation : Handle peptides in a clean, well-ventilated area.[1] For peptides with unknown toxicity, a chemical fume hood is recommended.
-
Reconstitution : To reconstitute the peptide, add the appropriate sterile solvent (e.g., sterile distilled water, dilute acetic acid, or a buffer recommended for the specific peptide) to the vial to create a stock solution.[6]
-
Avoid Inhalation : Handle lyophilized powder carefully to avoid creating dust.[3]
-
Hygiene : Wash hands thoroughly after handling peptides, before eating, and at the end of the workday.[3]
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
| Incident | Procedure |
| Small Spill (Lyophilized Powder) | Use appropriate tools to carefully sweep or scoop the material into a designated waste container.[3] |
| Large Spill (Lyophilized Powder) | Use a shovel to place the spilled material into a waste disposal container.[3] A self-contained breathing apparatus should be used to avoid inhalation.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[3][7] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[3][7] |
In all cases of significant exposure, seek medical attention and consult the material safety data sheet (MSDS) if available.
IV. Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All materials contaminated with the peptide, including unused solutions, empty vials, and contaminated PPE, should be collected in a clearly labeled, sealed container.
-
Disposal Regulations : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.
V. Logical Workflow for Peptide Handling
The following diagram illustrates the standard workflow for safely handling peptides in a research setting.
Caption: Workflow for Safe Peptide Handling
By adhering to these guidelines, researchers can mitigate the risks associated with handling synthetic peptides and maintain a safe and productive laboratory environment.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. peptide.com [peptide.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. epa.gov [epa.gov]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. tides.wuxiapptec.com [tides.wuxiapptec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
